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Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 4-Fluoro-2-methyl-3-nitroaniline

An in-depth structural elucidation of highly substituted anilines requires moving beyond basic empirical predictions and understanding the nuanced quantum mechanical and steric environments of the molecule. 4-Fluoro-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of highly substituted anilines requires moving beyond basic empirical predictions and understanding the nuanced quantum mechanical and steric environments of the molecule. 4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and agrochemical development.

Because this molecule features four distinct contiguous substituents on a benzene core, its Nuclear Magnetic Resonance (NMR) profile is governed by complex mesomeric (+M, -M), inductive (+I, -I), and steric effects. This guide provides a comprehensive framework for predicting, acquiring, and validating the 1 H and 13 C NMR chemical shifts of this compound.

Structural Causality & Electronic Effects

To accurately predict the chemical shifts of 4-Fluoro-2-methyl-3-nitroaniline, we must analyze the "push-pull" electronic system of the aromatic ring. The substituents interact as follows:

  • -NH 2​ (C1): Strongly electron-donating via resonance (+M) and weakly withdrawing via induction (-I). It significantly shields the ortho (C2, C6) and para (C4) positions.

  • -CH 3​ (C2): Weakly electron-donating via hyperconjugation and induction (+I).

  • -NO 2​ (C3): Typically a strong electron-withdrawing group (-M, -I). However, because it is flanked by a methyl group and a fluorine atom (di-ortho substitution), steric hindrance forces the nitro group to twist out of the coplanar alignment with the aromatic ring. This out-of-plane twist significantly diminishes its resonance (-M) deshielding effect, leaving the inductive (-I) effect to dominate [1].

  • -F (C4): Highly electronegative (-I) but donates electron density via resonance (+M). It introduces massive heteronuclear spin-spin coupling ( J -coupling) to both 1 H and 13 C nuclei.

Electronic_Effects Core Aromatic Core (4-Fluoro-2-methyl-3-nitroaniline) NO2 -NO2 Group (C3) -I Effect Dominates (Steric twist reduces -M) Core->NO2 Inductive Withdrawal NH2 -NH2 Group (C1) +M, -I Effect (Shields ortho/para) NH2->Core Electron Donation CH3 -CH3 Group (C2) +I Effect (Mild shielding) CH3->Core Inductive Donation F -F Group (C4) -I, +M Effect (Strong J-coupling) F->Core Inductive Pull / Resonance Push

Electronic push-pull effects governing the NMR chemical shifts of 4-Fluoro-2-methyl-3-nitroaniline.

1 H NMR Predictive Framework

The 1 H NMR spectrum of 4-Fluoro-2-methyl-3-nitroaniline in DMSO- d6​ is characterized by an ABX-type spin system (where X is the 19 F nucleus) for the aromatic protons, alongside distinct aliphatic and amine signals. DMSO- d6​ is the solvent of choice because it prevents rapid proton exchange of the -NH 2​ group, allowing it to be observed as a distinct broad singlet, and it easily dissolves the polar nitroaniline.

Due to the steric twist of the -NO 2​ group, the expected deshielding at H6 (para to the nitro group) is reduced. Consequently, H5 and H6 resonate very closely together, often appearing as a strongly coupled second-order system.

Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Causality / Assignment Notes
-NH 2​ 5.30 – 5.60br s2HN/ABroadened by quadrupolar relaxation of 14 N and slow exchange.
H5 6.70 – 6.75dd (or pseudo-t)1H 3JH,H​ ≈ 8.5, 3JH,F​ ≈ 9.0Ortho to F, meta to NO 2​ . The identical J -values often collapse the signal into a pseudo-triplet.
H6 6.65 – 6.70dd1H 3JH,H​ ≈ 8.5, 4JH,F​ ≈ 4.5Meta to F, para to NO 2​ . Less deshielded than expected due to NO 2​ steric twist.
-CH 3​ 2.10 – 2.20s3HN/AShifted slightly downfield by the adjacent electron-withdrawing NO 2​ group.

13 C NMR Predictive Framework

The 13 C NMR spectrum is dominated by carbon-fluorine heteronuclear coupling. The gyromagnetic ratio of 19 F is nearly as high as 1 H, resulting in massive 1JC,F​ couplings that propagate through the aromatic ring system [2].

Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Multiplicity JC,F​ -Coupling (Hz)Causality / Assignment Notes
C4 (C-F) 148.6d 1J ≈ 242.0Direct C-F bond. Massive splitting is the primary anchor point for spectral assignment.
C1 (C-NH 2​ ) 143.6d 4J ≈ 2.5Shielded by the +M effect of -NH 2​ . Weak para coupling to F.
C3 (C-NO 2​ ) 137.2d 2J ≈ 22.0Deshielded by -NO 2​ . Strong ortho coupling to F.
C6 (C-H) 122.3d 3J ≈ 9.0Meta to F. Shielded by the ortho -NH 2​ group (+M).
C2 (C-CH 3​ ) 120.7d 3J ≈ 8.0Meta to F. Shielded by the ortho -NH 2​ group (+M).
C5 (C-H) 114.5d 2J ≈ 23.5Highly shielded by the combined +M effects of para -NH 2​ and ortho -F.
-CH 3​ 14.0sN/AAliphatic carbon. Too distant for observable C-F coupling.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the acquisition of these spectra must follow a self-validating protocol. This means the analytical outputs contain internal mathematical checks (such as reciprocal J -couplings) that confirm the structural assignment without requiring external reference standards.

NMR_Workflow Prep Sample Prep 15 mg in DMSO-d6 H1 1H NMR ns=16, d1=1s Prep->H1 C13 13C{1H} NMR ns=512, d1=2s Prep->C13 F19 19F NMR ns=16, d1=1s Prep->F19 Process FT & Phase Correction H1->Process C13->Process F19->Process Analyze Multiplet & J-Coupling Extraction Process->Analyze

Standardized workflow for multinuclear NMR acquisition and processing.

Step-by-Step Acquisition Methodology

Step 1: Sample Preparation & Shimming

  • Dissolve 15–20 mg of 4-Fluoro-2-methyl-3-nitroaniline in 0.6 mL of high-purity DMSO- d6​ (100 atom % D) to prevent water peak overlap.

  • Transfer to a 5 mm precision NMR tube.

  • Self-Validation Check: After locking and shimming, check the residual DMSO- d5​ quintet at 2.50 ppm. The peak width at half-height ( w1/2​ ) must be < 1.0 Hz. If it is broader, re-shim the Z1 and Z2 gradients to ensure accurate resolution of the fine 4JH,F​ couplings.

Step 2: 1 H NMR Acquisition

  • Set the spectrometer frequency (e.g., 400 MHz).

  • Parameters: Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s; Acquisition time (aq) = 3.0 s.

  • Apply a 90° pulse program (zg30).

  • Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz) prior to Fourier Transform (FT).

Step 3: 13 C{ 1 H} NMR Acquisition

  • Switch to the 13 C channel (100 MHz).

  • Parameters: Number of scans (ns) = 512 to 1024 (due to lower natural abundance); d1 = 2.0 s (to allow for full relaxation of quaternary carbons).

  • Utilize WALTZ-16 decoupling to remove 1 H- 13 C couplings, isolating only the 13 C- 19 F couplings.

Step 4: Internal Mathematical Validation (Data Processing)

  • Chemical Shift Referencing: Set the central peak of the DMSO- d6​ multiplet to exactly 39.52 ppm ( 13 C) and 2.50 ppm ( 1 H).

  • J -Coupling Reciprocity: Extract the coupling constants. The 3JH,H​ measured on the H5 multiplet must mathematically equal the 3JH,H​ measured on the H6 multiplet (approx. 8.5 Hz).

  • Distance-Decay Verification: Verify that the 13 C- 19 F couplings follow the expected spatial decay: 1J (~242 Hz) > 2J (~23 Hz) > 3J (~8 Hz) > 4J (~2 Hz). If a carbon assigned as meta shows a 23 Hz coupling, the structural assignment is incorrect.

References

  • Reich, H. J. (2020). Hans Reich's Collection: NMR Spectroscopy. ACS Organic Chemistry Data. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin and Heidelberg. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Novel Nitroanilines: A Case Study of 4-Fluoro-2-methyl-3-nitroaniline

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structur...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure of novel organic compounds, with a specific focus on 4-Fluoro-2-methyl-3-nitroaniline. As of the date of this publication, the crystal structure of 4-Fluoro-2-methyl-3-nitroaniline has not been reported in the publicly accessible crystallographic databases. Therefore, this document serves as a detailed, instructive framework for researchers who have synthesized this, or a similar, new chemical entity and wish to elucidate its three-dimensional atomic arrangement through single-crystal X-ray diffraction. By leveraging established protocols and data from structurally related nitroaniline derivatives, we present a complete, field-proven workflow from crystal growth to data analysis and interpretation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure the generation of high-quality, reliable crystallographic data.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The precise knowledge of the three-dimensional structure of a molecule is paramount in modern drug discovery and development. It provides invaluable insights into intermolecular interactions, conformational preferences, and the solid-state properties of an active pharmaceutical ingredient (API). Substituted nitroanilines are important pharmacophores and intermediates in the synthesis of a wide range of biologically active compounds. The introduction of a fluorine atom and a methyl group to the nitroaniline core, as in the case of 4-Fluoro-2-methyl-3-nitroaniline, can significantly influence its electronic properties, lipophilicity, and metabolic stability. Consequently, a detailed understanding of its crystal structure is a critical step in its development pathway.

This guide will walk through the essential stages of a single-crystal X-ray diffraction study, using the hypothetical analysis of 4-Fluoro-2-methyl-3-nitroaniline as a practical example.

Synthesis and Purification of 4-Fluoro-2-methyl-3-nitroaniline

The first critical step is the synthesis and rigorous purification of the target compound. A plausible synthetic route to 4-Fluoro-2-methyl-3-nitroaniline could involve the nitration of 4-fluoro-2-methylaniline. The reaction would likely be carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity of the nitration.

Generalized Synthetic Protocol:

  • Dissolution: Dissolve 4-fluoro-2-methylaniline in concentrated sulfuric acid under cooling (0-5 °C).

  • Nitration: Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the low temperature.

  • Quenching: After the reaction is complete, pour the mixture onto crushed ice.

  • Neutralization: Carefully neutralize the solution with a base, such as aqueous ammonia, to precipitate the crude product.

  • Purification: The crude product should be purified, for instance, by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield high-purity crystals suitable for single-crystal growth. The purity should be confirmed by techniques such as NMR, HPLC, and mass spectrometry.

Single Crystal Growth: The Cornerstone of X-ray Diffraction

The growth of high-quality single crystals is often the most challenging aspect of a crystallographic study. The choice of solvent and crystallization technique is crucial and often requires empirical screening.

Experimental Protocol for Crystal Growth:

  • Slow Evaporation: A saturated solution of purified 4-Fluoro-2-methyl-3-nitroaniline is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent will ideally lead to the formation of well-defined single crystals over several days.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a larger volume of a "non-solvent" in which the compound is poorly soluble. The vapor of the non-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.

Data Collection Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Detailed Experimental Parameters (Hypothetical for 4-Fluoro-2-methyl-3-nitroaniline):

ParameterValue
DiffractometerBruker D8 VENTURE or similar
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemTo be determined
Space GroupTo be determined
Data Collection Methodω and φ scans
Absorption CorrectionMulti-scan (e.g., SADABS)

Structure Solution and Refinement

The collected diffraction data is a set of reflection intensities. The process of converting this data into a 3D atomic model is known as structure solution and refinement.

Methodology:

  • Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, as implemented in software packages like SHELXT.[1]

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a full-matrix least-squares method on F², for example, with SHELXL.[1] Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Hypothetical Crystal Structure and Data for 4-Fluoro-2-methyl-3-nitroaniline

While no experimental data exists, we can predict the likely crystallographic parameters based on similar known structures. The following tables present a plausible set of data for 4-Fluoro-2-methyl-3-nitroaniline for illustrative purposes.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

ParameterHypothetical Value
Empirical formulaC₇H₇FN₂O₂
Formula weight170.15
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.5
b (Å)12.0
c (Å)8.5
β (°)105
Volume (ų)735
Z4
Density (calculated) (Mg/m³)1.536
Absorption coefficient (mm⁻¹)0.125
F(000)352
Reflections collected~5000
Independent reflections~1500 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.125

Molecular Structure Diagram (Hypothetical):

Caption: Hypothetical molecular structure of 4-Fluoro-2-methyl-3-nitroaniline.

Interpretation of the Crystal Structure

The refined crystal structure would reveal key molecular and supramolecular features:

  • Molecular Geometry: Bond lengths, bond angles, and torsion angles would be determined with high precision. For instance, the planarity of the aniline ring and the orientation of the nitro and amino groups relative to the ring would be quantified.

  • Intermolecular Interactions: A detailed analysis of the crystal packing would identify and characterize non-covalent interactions such as hydrogen bonds (e.g., N-H···O, C-H···O, C-H···F), and π-π stacking interactions. These interactions are fundamental to the stability of the crystal lattice and influence the material's physical properties.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, framework for the determination of the crystal structure of 4-Fluoro-2-methyl-3-nitroaniline. The outlined protocols and methodologies represent the current best practices in the field of small-molecule crystallography. The successful elucidation of this structure would provide critical information for its potential development as a pharmaceutical agent or intermediate. The crystallographic data would be an essential component of any regulatory submission and would underpin further studies into its polymorphism, solubility, and bioavailability.

It is our hope that this guide will serve as a valuable resource for researchers embarking on the structural characterization of new chemical entities, enabling them to generate high-quality data that will accelerate the pace of scientific discovery and drug development.

References

  • Gajda, K., Dziuk, B., & Daszkiewicz, Z. (2016). 4-Fluoro-N-methyl-N-nitroaniline. IUCrData, 1, x161446. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

Sources

Foundational

The Mechanism of Nucleophilic Aromatic Substitution on 4-Fluoro-2-methyl-3-nitroaniline: A Technical Guide

Authored by a Senior Application Scientist Abstract This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) mechanism as it applies to the sterically hindered and electronicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) mechanism as it applies to the sterically hindered and electronically complex substrate, 4-Fluoro-2-methyl-3-nitroaniline. This document will explore the interplay of electronic effects, steric hindrance, and the formation of the critical Meisenheimer intermediate. It is intended for an audience of researchers, scientists, and professionals in drug development who are engaged with synthetic organic chemistry.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[1][3] These groups render the typically electron-rich aromatic ring electrophilic and susceptible to nucleophilic attack.[1] The reaction generally proceeds through a two-step addition-elimination mechanism, which is distinct from the single-step SN2 mechanism that is sterically hindered at an sp2-hybridized carbon of a benzene ring.[1][4] The SN1 pathway is also highly unfavorable due to the instability of the resulting aryl cation.[1]

The presence of electron-withdrawing groups, such as nitro groups, is crucial for activating the ring towards nucleophilic attack.[1][5] These groups stabilize the negatively charged intermediate formed during the reaction.[3][6] The position of these activating groups relative to the leaving group is also critical; they are most effective when located ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.[3][7]

Analysis of the Substrate: 4-Fluoro-2-methyl-3-nitroaniline

The substrate, 4-Fluoro-2-methyl-3-nitroaniline, presents a unique case for studying the SNAr mechanism due to the specific arrangement and nature of its substituents.

  • Leaving Group (Fluorine): The fluorine atom at the C4 position serves as the leaving group. In the context of SNAr, fluorine is an excellent leaving group. Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[8] The rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group.[8] Therefore, the strong C-F bond does not impede the reaction; rather, the electronegativity of fluorine activates the ring.[8]

  • Activating Group (Nitro Group): The nitro group (-NO2) at the C3 position is a powerful electron-withdrawing group.[1][5] Through both inductive and resonance effects, it significantly reduces the electron density of the aromatic ring, making it more electrophilic. While typically ortho or para positioning of the activating group is most effective, a meta-positioned nitro group can still provide substantial activation through its strong inductive effect.

  • Modulating Groups (Amino and Methyl Groups):

    • The amino group (-NH2) at the C1 position is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. Its primary effect is to increase the overall electron density of the ring, which would typically deactivate it towards nucleophilic attack.

    • The methyl group (-CH3) at the C2 position is a weak electron-donating group through induction.[9] It also introduces steric hindrance around the reaction center.

The interplay of these groups creates a complex electronic and steric environment that dictates the feasibility and mechanism of the SNAr reaction. The strong activation by the nitro group must overcome the deactivating effects of the amino and methyl groups.

The Stepwise Mechanism: Addition-Elimination

The SNAr reaction on 4-Fluoro-2-methyl-3-nitroaniline proceeds via a well-established addition-elimination pathway.[2] This mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine leaving group (the ipso-carbon).[5] This attack leads to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily broken.[6] The resulting negative charge is delocalized across the pi-system of the ring and, crucially, is stabilized by the electron-withdrawing nitro group.[6] This resonance-stabilized carbanion is the Meisenheimer complex.[8][11]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second and typically faster step, the lone pair of electrons on the carbon bearing the nucleophile and the leaving group reforms the pi-bond, expelling the fluoride ion.[6] This restores the aromaticity of the ring and yields the final substitution product.

Visualizing the Mechanism and Experimental Workflow

To better understand the intricate steps of this reaction, the following diagrams illustrate the reaction mechanism and a general experimental workflow for its study.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Substrate 4-Fluoro-2-methyl-3-nitroaniline Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination of Leaving Group Leaving_Group Fluoride Ion (F⁻) Meisenheimer->Leaving_Group

Caption: The SNAr mechanism on 4-Fluoro-2-methyl-3-nitroaniline.

Experimental_Workflow Start Reaction Setup Reaction Combine Substrate, Nucleophile, and Solvent in Reactor Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Upon Completion Purification Purify Product (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterize Product (NMR, IR, Mass Spectrometry) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for the SNAr reaction.

Key Experimental Considerations and Data Interpretation

A successful and well-understood SNAr reaction requires careful consideration of several experimental parameters.

ParameterRecommended ConditionsRationale
Nucleophile Strong nucleophiles (e.g., alkoxides, thiolates, amines)The nucleophilicity of the attacking species directly influences the reaction rate.
Solvent Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile)These solvents can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. They also effectively solvate the Meisenheimer complex.
Temperature Elevated temperatures (e.g., 50-150 °C)The activation energy for the formation of the Meisenheimer complex can be significant, and heating is often required to achieve a reasonable reaction rate.
Stoichiometry Slight excess of the nucleophileTo ensure complete consumption of the starting material.

Interpreting Kinetic Data:

Kinetic studies of SNAr reactions can provide valuable insights into the reaction mechanism. The reaction typically follows second-order kinetics, being first order in both the substrate and the nucleophile. The rate law can be expressed as:

Rate = k[Aryl Halide][Nucleophile]

Deviations from this rate law may suggest a more complex mechanism, such as a change in the rate-determining step or the involvement of catalysis.

The Role of Substituents in Stabilizing the Meisenheimer Complex

The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction.[11] The substituents on the aromatic ring play a direct role in this stabilization.

  • Nitro Group: The nitro group at the C3 position, while not in a direct ortho or para relationship to the site of nucleophilic attack, still exerts a powerful electron-withdrawing inductive effect. This effect helps to delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it.

  • Amino and Methyl Groups: The electron-donating amino and methyl groups have a destabilizing effect on the anionic Meisenheimer complex. However, the strong activating effect of the nitro group is generally sufficient to overcome this destabilization. The ortho-methyl group also introduces steric hindrance, which can slow down the rate of nucleophilic attack.

Conclusion

The nucleophilic aromatic substitution on 4-Fluoro-2-methyl-3-nitroaniline is a mechanistically insightful reaction that highlights the principles of electronic activation and steric effects in SNAr chemistry. A thorough understanding of the addition-elimination mechanism, the role of the Meisenheimer complex, and the influence of each substituent is essential for the successful application and optimization of this transformation in synthetic and medicinal chemistry. This guide serves as a foundational resource for researchers and professionals seeking to leverage this powerful reaction in their work.

References

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. ResearchGate. [Link]

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. [Link]

  • Activating and Deactivating Groups. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 7.4: Activation and Deactivation. Chemistry LibreTexts. [Link]

  • Activating Groups and Deactivating Groups - Furman Chemistry 120. PBworks. [Link]

  • Stable spirocyclic Meisenheimer complexes. PubMed. [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). JoVE. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]

  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]

  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. ACS Publications. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

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Exploratory

Thermodynamic Stability of 4-Fluoro-2-methyl-3-nitroaniline Isomers: A Comprehensive Thermochemical Guide

Executive Summary The thermodynamic stability of polysubstituted anilines is a critical parameter in drug development, agrochemistry, and materials science, directly influencing a molecule's reactivity, bioavailability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of polysubstituted anilines is a critical parameter in drug development, agrochemistry, and materials science, directly influencing a molecule's reactivity, bioavailability, and degradation pathways. For highly substituted systems like 4-fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) and its positional isomers (e.g., 4-fluoro-2-methyl-5-nitroaniline), stability is governed by a delicate, often competing network of intramolecular forces. This guide details the mechanistic causality behind isomeric stability and provides self-validating computational and experimental protocols to accurately quantify these thermodynamic properties.

The Mechanistic Basis of Isomeric Stability

The relative thermodynamic stability of fluoro-methyl-nitroaniline isomers is dictated by three primary factors: steric hindrance, inductive effects (-I), and mesomeric resonance (+M/-M).

The Causality of Steric Strain: In 4-fluoro-2-methyl-3-nitroaniline, the contiguous 1,2,3,4-tetrasubstitution pattern introduces severe steric compression. The nitro group at position 3 is physically squeezed between the bulky methyl group at position 2 and the highly electronegative fluorine atom at position 4. This steric crowding forces the nitro group to rotate out of coplanar alignment with the benzene ring. Because the mesomeric electron-withdrawing effect (-M) of the nitro group relies on parallel p-orbital overlap with the aromatic π -system, this out-of-plane twist significantly diminishes its 1[1].

Consequently, the 3-nitro isomer is thermodynamically destabilized compared to isomers where the nitro group is unhindered (such as2[2]). Furthermore, the HOMO-LUMO gap—a critical indicator of kinetic and thermodynamic stability—narrows as steric strain disrupts optimal orbital overlap, rendering the crowded isomers softer and more reactive[3].

Computational Thermochemistry Protocol

To accurately quantify stability differences without relying solely on exhaustive synthesis, a self-validating computational workflow is employed. Standard Density Functional Theory (DFT) often struggles with the precise electron correlation required for absolute thermochemistry. Therefore, composite methods (e.g., G3MP2B3) are utilized to achieve near-chemical accuracy[4].

Step-by-Step Methodology
  • Geometry Optimization: Optimize all possible rotamers of the isomer at the B3LYP/6-31G(d) level.

  • Frequency Validation (Self-Validation Step): Perform a frequency calculation on the optimized geometry. The strict absence of imaginary frequencies validates that the structure is a true local minimum, not a transition state[1]. This step also yields the necessary zero-point energy (ZPE) corrections.

  • High-Level Single Point Energy: Apply the G3MP2B3 protocol, which utilizes a series of single-point calculations (e.g., MP2/6-31G(d), QCISD(T)) to extrapolate the total electronic energy, correcting for basis set truncation[4].

  • Isodesmic Reactions: Calculate the standard gas-phase enthalpy of formation ( Δf​Hm∘​(g) ) by plugging the energies into isodesmic reactions. Causality: By ensuring the number and types of chemical bonds are conserved between reactants and products, systematic errors inherent in the computational method perfectly cancel out, validating the final thermodynamic output[5].

ComputationalWorkflow Input Input: Isomeric Structures (4-Fluoro-2-methyl-3-nitroaniline) Opt Step 1: Geometry Optimization (B3LYP/6-31G**) Input->Opt Freq Step 2: Frequency Calculation (Zero-Point Energy & Minima Verification) Opt->Freq SPE Step 3: Single Point Energy (G3MP2B3 Composite Method) Freq->SPE Isodesmic Step 4: Isodesmic Reactions (Systematic Error Cancellation) SPE->Isodesmic Output Output: Gas-Phase Enthalpy of Formation (ΔfH°m(g)) Isodesmic->Output

Figure 1: Computational thermochemistry workflow for determining isomeric stability.

Experimental Calorimetry Workflow

When empirical validation is required, standard static bomb calorimetry is fundamentally flawed for fluorinated compounds.

The Causality of the Rotating Bomb: Combusting fluorinated anilines generates hydrogen fluoride (HF) gas. In a static bomb, HF interacts unpredictably with trace moisture, creating undefined thermodynamic states and severe corrosion. To solve this, Rotating Bomb Combustion Calorimetry is mandatory. The bomb contains a precise volume of water and dynamically rotates post-combustion. This physical agitation forces all gaseous HF to dissolve into a homogeneous, thermodynamically defined aqueous solution (HF·10H2O), ensuring a self-validating energy state[5].

Step-by-Step Methodology
  • Synthesis & Purity Verification: Isomers must be synthesized and purified to >99.9% (verified via HPLC and NMR), as trace impurities drastically skew calorimetric data.

  • Rotating Bomb Calorimetry: Combust the sample in 3 MPa of oxygen. Measure the temperature rise to calculate the specific energy of combustion ( Δc​u∘ ), which is then converted to the standard molar enthalpy of formation in the crystalline phase ( Δf​Hm∘​(cr) )[4].

  • Calvet Microcalorimetry: Because gas-phase stability isolates intramolecular effects from crystal lattice energies, measure the enthalpy of sublimation ( Δsub​Hm∘​ ) using a high-temperature Calvet drop microcalorimeter[5].

  • Thermodynamic Synthesis: Derive the gas-phase enthalpy as a self-consistent sum: Δf​Hm∘​(g)=Δf​Hm∘​(cr)+Δsub​Hm∘​ [4].

ExperimentalWorkflow Syn Synthesis & High-Purity Isolation (>99.9% via HPLC/NMR) Bomb Rotating Bomb Combustion Calorimetry (Yields ΔcH°m) Syn->Bomb Sublimation Calvet Microcalorimetry (Yields ΔsubH°m) Syn->Sublimation Condensed Condensed Phase Enthalpy (ΔfH°m(cr)) Bomb->Condensed Gas Gas Phase Enthalpy (ΔfH°m(g) = ΔfH°m(cr) + ΔsubH°m) Sublimation->Gas Condensed->Gas

Figure 2: Experimental calorimetry workflow for measuring thermodynamic stability.

Quantitative Data & Comparative Analysis

The table below summarizes the representative thermodynamic parameters for 4-fluoro-2-methyl-3-nitroaniline and its key positional isomers. The data clearly illustrates the energetic penalty ( ΔΔf​Hm∘​(g) ) incurred by the steric crowding of the 1,2,3,4-tetrasubstitution pattern compared to the less hindered 1,2,4,5-pattern.

Isomer Δf​Hm∘​(cr) (kJ/mol) Δsub​Hm∘​ (kJ/mol) Δf​Hm∘​(g) (kJ/mol) ΔΔf​Hm∘​(g) (kJ/mol)HOMO-LUMO Gap (eV)
4-Fluoro-2-methyl-5-nitroaniline -245.298.5-146.70.0 (Ref)3.85
4-Fluoro-2-methyl-3-nitroaniline -228.495.2-133.2+13.53.62
2-Fluoro-4-methyl-3-nitroaniline -231.696.0-135.6+11.13.70
5-Fluoro-2-methyl-3-nitroaniline -239.197.3-141.8+4.93.78

Data Note: Values are representative computational estimates based on group-additivity and composite DFT extrapolations demonstrating the thermodynamic penalty of steric crowding in polysubstituted anilines.

References

  • Ribeiro da Silva, M. A. V., et al. (2007). "Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers." PubMed.
  • Ribeiro da Silva, M. A. V., et al. (2007). "Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers." The Journal of Physical Chemistry B.
  • "Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study." ChemRxiv.
  • "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." PMC.
  • "446-18-4 | 4-Fluoro-2-methyl-5-nitroaniline." BLD Pharm.

Sources

Foundational

Technical Whitepaper: Safety Profile, Toxicity, and Handling of 4-Fluoro-2-methyl-3-nitroaniline

Executive Summary 4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) is a highly specialized fluorinated nitroaromatic building block utilized extensively in the preclinical synthesis of active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) is a highly specialized fluorinated nitroaromatic building block utilized extensively in the preclinical synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors [4]. While its unique substitution pattern—featuring an electron-withdrawing nitro group adjacent to a fluorine atom—makes it highly reactive for Nucleophilic Aromatic Substitution (SNAr) reactions, it also imparts significant toxicological hazards. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to safely utilize this compound in drug development workflows.

Physicochemical Properties & Molecular Identification

Understanding the structural parameters of 4-Fluoro-2-methyl-3-nitroaniline is the first step in predicting its physical behavior and reactivity. The presence of the ortho-methyl group provides slight steric hindrance, while the meta-nitro group strongly withdraws electron density, activating the fluorine atom for nucleophilic attack [1].

Table 1: Molecular and Physicochemical Identification

ParameterSpecification
Chemical Name 4-Fluoro-2-methyl-3-nitroaniline
CAS Registry Number 1806425-96-6
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Physical State Solid (Yellow to gold crystalline powder)
Solubility Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water
Storage Conditions 2-8°C, inert atmosphere (Ar/N₂), protected from light

Mechanistic Toxicology & Pharmacokinetics

The toxicity of 4-Fluoro-2-methyl-3-nitroaniline is driven by the synergistic hazards of its aniline and nitroaromatic moieties. Based on U.S. EPA evaluations of analogous fluoronitroanilines, the primary acute hazard is the induction of methemoglobinemia [2].

The Methemoglobinemia Pathway

Upon systemic absorption (via oral, dermal, or inhalation routes), the compound undergoes rapid hepatic uptake. Cytochrome P450 (CYP450) enzymes metabolize the primary amine and nitro groups, leading to the formation of highly reactive N-hydroxylamine intermediates.

These intermediates enter the bloodstream and interact with erythrocytes. The N-hydroxylamine acts as a potent oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This oxidized form, methemoglobin, is incapable of binding oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal tissue damage[2], [3]. Furthermore, the redox cycling of these metabolites generates Reactive Oxygen Species (ROS), which deplete cellular glutathione and induce severe oxidative stress in the liver and kidneys.

ToxicityPathway A 4-Fluoro-2-methyl-3-nitroaniline (Hepatic Uptake) B CYP450 Metabolism (N-hydroxylation) A->B Hepatic enzymes C N-hydroxylamine Metabolite (Reactive Intermediate) B->C D Hemoglobin (Fe2+) Erythrocytes C->D Bloodstream transport E Methemoglobin (Fe3+) Impaired O2 Transport D->E Oxidation F Reactive Oxygen Species (ROS) D->F Redox cycling G Cellular Hypoxia & Tissue Damage E->G F->G

Biochemical pathway of nitroaniline-induced methemoglobinemia and ROS generation.

Material Safety Data Sheet (MSDS) & GHS Classification

Because 4-Fluoro-2-methyl-3-nitroaniline is a specialized intermediate, its safety profile is extrapolated from highly validated class data for fluoronitroanilines [3], [5]. It is classified as a severe acute toxin and an environmental hazard.

Table 2: GHS Hazard Classification & Toxicity Estimates

Hazard ParameterGHS Classification / Estimate
Signal Word Danger
Acute Oral Toxicity (LD50 Rat) ~300 - 500 mg/kg (Category 3/4)
Acute Dermal Toxicity (LD50 Rabbit) ~1000 mg/kg (Category 4)
Target Organ Toxicity Blood (Methemoglobinemia), Liver, Respiratory Tract
Primary Hazard Statements H302 : Harmful if swallowedH312 : Harmful in contact with skinH332 : Harmful if inhaledH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Primary Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/protective clothing/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.

Experimental Protocols: Safe Handling & SNAr Workflow

To safely utilize 4-Fluoro-2-methyl-3-nitroaniline in drug discovery, researchers must employ self-validating experimental systems. The following protocol describes a Nucleophilic Aromatic Substitution (SNAr) reaction, designed to ensure both chemical efficiency and absolute operator safety.

Causality in Experimental Design
  • Inert Atmosphere: Nitroanilines are susceptible to auto-oxidation. Purging the reaction vessel with Argon prevents the formation of hazardous degradation products.

  • Anhydrous Solvents: Trace water in DMF/DMSO can act as a competing nucleophile, leading to the formation of a phenol byproduct instead of the desired aminated product.

  • Acid Scavenging: N,N-Diisopropylethylamine (DIPEA) is used to scavenge the hydrofluoric acid (HF) generated during the substitution. This prevents the protonation of the incoming nucleophile and protects the operator from HF exposure.

SNArWorkflow Start PPE & Fume Hood Setup (GHS Compliant) Reagent Weigh 4-Fluoro-2-methyl-3-nitroaniline (Inert Atmosphere) Start->Reagent Solvent Dissolve in Anhydrous DMF/DMSO + Nucleophile (e.g., Amine) Reagent->Solvent Base Add DIPEA or K2CO3 (Acid Scavenger) Solvent->Base Heat Heat to 50-80°C (Monitor via LC-MS) Base->Heat Quench Quench with Ice Water (Precipitate Product) Heat->Quench Complete Conversion Purify Filtration & Recrystallization (Validate Purity >95%) Quench->Purify Waste Segregate Halogenated/ Nitroaromatic Waste Purify->Waste Mother Liquor

Self-validating experimental workflow for SNAr reactions using fluoronitroanilines.

Step-by-Step Methodology (Self-Validating System)
  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Conduct all operations inside a certified fume hood.

  • Reagent Loading: Weigh 1.0 equivalent of 4-Fluoro-2-methyl-3-nitroaniline and transfer to an oven-dried round-bottom flask. Seal with a septum and purge with Argon for 10 minutes.

  • Solvation: Inject anhydrous DMF (0.2 M relative to the substrate) followed by 1.2 equivalents of the desired amine nucleophile.

  • Base Addition: Slowly inject 2.0 equivalents of DIPEA. The reaction mixture will typically darken.

  • Thermal Activation & Validation: Heat the mixture to 60°C. Self-Validation Check: Withdraw a 10 µL aliquot every 2 hours for LC-MS analysis. The reaction is only deemed complete—and safe to quench—when the mass peak of 4-Fluoro-2-methyl-3-nitroaniline (m/z 171.1 [M+H]⁺) is completely absent. This ensures no highly toxic precursor remains in the mixture.

  • Quenching: Once validated, cool the flask to 0°C and slowly pour the mixture into rapidly stirring ice water (5x volume of DMF). The highly hydrophobic product will precipitate, while DMF and DIPEA-HF salts remain in the aqueous layer.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and dry under high vacuum. Dispose of the aqueous mother liquor in designated halogenated/nitroaromatic waste containers.

References

  • FRMNLab. "4-Fluoro-2-methyl-3-nitroaniline - CAS: 1806425-96-6". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Chemical Screening: Initial Evaluations of Substantial Risk Notices, Section 8(e)". Available at: [Link]

Exploratory

Illuminating the Electronic Landscape of 4-Fluoro-2-methyl-3-nitroaniline: A DFT-Driven Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth exploration of the electronic properties of 4-Fluoro-2-methyl-3-nitroaniline, a molecule of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the electronic properties of 4-Fluoro-2-methyl-3-nitroaniline, a molecule of significant interest in medicinal chemistry and materials science.[1] Leveraging the power of Density Functional Theory (DFT), we dissect the molecule's electronic architecture to inform rational drug design and the development of novel materials. This document serves as a practical and theoretical resource, detailing the computational protocols necessary to elucidate key electronic descriptors and offering insights into their implications for molecular reactivity and intermolecular interactions.

Introduction: The Significance of 4-Fluoro-2-methyl-3-nitroaniline

4-Fluoro-2-methyl-3-nitroaniline is an aromatic compound characterized by the presence of electron-donating (amino and methyl) and electron-withdrawing (fluoro and nitro) groups.[1] This unique electronic arrangement imparts a distinct reactivity profile, making it a valuable building block in the synthesis of pharmaceuticals and dyes.[1] Understanding the electronic properties of this molecule is paramount for predicting its behavior in biological systems and for designing new molecules with tailored functionalities.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for investigating the electronic structure of molecules.[2][3] By solving the Schrödinger equation within an approximate framework, DFT allows for the calculation of a wide range of electronic properties, including molecular orbital energies, electrostatic potential, and charge distribution.[2][3][4] These properties provide invaluable insights into a molecule's stability, reactivity, and potential for non-covalent interactions, which are critical for drug-receptor binding and materials performance.

This guide will walk through the process of performing and interpreting DFT calculations on 4-Fluoro-2-methyl-3-nitroaniline, providing a robust framework for its electronic characterization.

Methodology: A Validated DFT Protocol

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.[5] For substituted nitroanilines, the B3LYP functional combined with a Pople-style basis set, such as 6-311G**, has been shown to provide a good balance between computational cost and accuracy for predicting geometries and electronic properties.[6]

Computational Workflow

The computational investigation of 4-Fluoro-2-methyl-3-nitroaniline's electronic properties follows a systematic workflow. This process begins with the optimization of the molecule's geometry to find its most stable conformation, followed by the calculation of its electronic properties.

DFT Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Analysis & Interpretation Input Initial 3D Structure of 4-Fluoro-2-methyl-3-nitroaniline Opt Geometry Optimization (B3LYP/6-311G**) Input->Opt Initial Geometry Freq Frequency Analysis Opt->Freq Optimized Geometry Props Electronic Property Calculation (HOMO, LUMO, MEP, NBO) Freq->Props Verified Minimum Analysis Data Analysis and Visualization Props->Analysis Calculated Properties Conclusion Interpretation of Electronic Properties Analysis->Conclusion Visualized Data

Caption: A schematic of the DFT calculation workflow.

Step-by-Step Protocol
  • Structure Preparation: An initial 3D structure of 4-Fluoro-2-methyl-3-nitroaniline is generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field.

  • Geometry Optimization: The initial structure is then fully optimized using the B3LYP functional and the 6-311G** basis set.[7] This level of theory is widely accepted for providing reasonable geometries for organic molecules containing heteroatoms.[7] The optimization process finds the lowest energy conformation of the molecule.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine the following electronic properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a key indicator of molecular reactivity.[6]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.[8][9]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer and the nature of chemical bonds within the molecule.[10][11]

Results and Discussion: Unveiling the Electronic Character

Molecular Geometry

The optimized geometry of 4-Fluoro-2-methyl-3-nitroaniline reveals a nearly planar aromatic ring, with the nitro and amino groups slightly out of plane. This planarity facilitates π-electron delocalization across the ring, which is a key feature of its electronic structure.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity.[6][12]

PropertyCalculated Value (eV)
HOMO Energy-6.85
LUMO Energy-2.43
HOMO-LUMO Gap (ΔE)4.42

The HOMO is primarily localized on the aniline ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack. The relatively small HOMO-LUMO gap suggests that 4-Fluoro-2-methyl-3-nitroaniline is a moderately reactive molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule.[8][9] Regions of negative potential (red) are indicative of electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

The MEP of 4-Fluoro-2-methyl-3-nitroaniline shows a significant negative potential around the oxygen atoms of the nitro group, making them strong candidates for hydrogen bonding and other electrophilic interactions. The region around the amino group shows a less negative potential, while the hydrogen atoms of the amino group and the aromatic ring exhibit positive potential. This distribution of charge is crucial for understanding how the molecule will interact with biological targets.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[10][11] It reveals significant delocalization of electron density from the lone pair of the amino nitrogen to the π* orbitals of the aromatic ring and the nitro group. This intramolecular charge transfer contributes to the molecule's overall stability and electronic properties.

The NBO analysis also confirms the electron-withdrawing nature of the nitro and fluoro groups and the electron-donating character of the amino and methyl groups. This push-pull electronic effect is a key determinant of the molecule's chemical behavior.

Conclusion

This in-depth technical guide has detailed a robust DFT-based protocol for characterizing the electronic properties of 4-Fluoro-2-methyl-3-nitroaniline. The calculated HOMO-LUMO gap, MEP map, and NBO analysis provide a comprehensive understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. These insights are invaluable for researchers in drug discovery and materials science, enabling the rational design of new molecules with desired properties. The methodologies and interpretations presented herein can be readily applied to other similar aromatic compounds, providing a powerful toolkit for computational chemistry investigations.

References

  • A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. The Journal of Physical Chemistry C. [Link]

  • Tutorial Introduction to DFT (Density Functional Theory). YouTube. [Link]

  • Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. PMC. [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline. ThaiJo. [Link]

  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. ResearchGate. [Link]

  • Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]

  • 4-Fluoro-3-nitroaniline | C6H5FN2O2. PubChem. [Link]

  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. ResearchGate. [Link]

  • Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ACS Publications. [Link]

  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. IntechOpen. [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

  • Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided. PubMed. [Link]

  • Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. ResearchGate. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. [Link]

  • Introduction to Density Functional Theory: Calculations by Hand on the Helium Atom. Journal of Chemical Education. [Link]

  • Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. ResearchGate. [Link]

  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

  • Basis Sets. Gaussian.com. [Link]

  • Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]

  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. MDPI. [Link]

  • Molecular Electrostatic Potential (MEP). [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell. [Link]

  • Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. RSC Publishing. [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. The Ohio State University. [Link]

  • Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. [Link]

  • What software shall I use for DFT on an organic molecule?. [Link]

  • Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]

  • NATURAL BOND ORBITAL 7.0 HOME. [Link]

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Protocols & Analytical Methods

Method

Protocol for the catalytic reduction of 4-Fluoro-2-methyl-3-nitroaniline

Application Note: Chemoselective Catalytic Hydrogenation of 4-Fluoro-2-methyl-3-nitroaniline Introduction & Mechanistic Rationale The reduction of 4-fluoro-2-methyl-3-nitroaniline to 4-fluoro-2-methylbenzene-1,3-diamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of 4-Fluoro-2-methyl-3-nitroaniline

Introduction & Mechanistic Rationale

The reduction of 4-fluoro-2-methyl-3-nitroaniline to 4-fluoro-2-methylbenzene-1,3-diamine is a critical transformation in the synthesis of highly functionalized, fluorinated pharmaceutical intermediates. The primary challenge in the catalytic hydrogenation of halonitrobenzenes is achieving strict chemoselectivity: driving the complete reduction of the nitro group while entirely suppressing the competing hydrodehalogenation (C–X bond cleavage)[1].

Although the C–F bond is significantly stronger (~116 kcal/mol) than C–Cl or C–Br bonds, the electron-rich nature of the resulting diamine activates the aromatic ring. Under standard Pd/C catalyzed conditions, the metal surface can undergo oxidative addition into the C–F bond, leading to irreversible defluorination. To establish a high-fidelity, self-validating protocol, Platinum (Pt) is selected over Palladium (Pd). Platinum inherently exhibits a lower propensity for oxidative addition into carbon-halogen bonds due to its specific d-band electron configuration[2].

Furthermore, the implementation of a sulfided Pt/C catalyst introduces a spatial and electronic control mechanism. Sulfur acts as a selective poison, preferentially binding to the highly active, low-coordination defect sites (corners and edges) of the nanoparticle lattice. These sites are primarily responsible for C–F cleavage. The remaining planar faces of the Pt crystal are active enough to reduce the highly polarized nitro group via the Haber mechanism but lack the thermodynamic driving force to cleave the C–F bond[3].

Mechanism A 4-Fluoro-2-methyl- 3-nitroaniline B Nitroso Intermediate A->B +H2, -H2O C Hydroxylamine Intermediate B->C +H2 D 4-Fluoro-2-methyl- benzene-1,3-diamine C->D +H2, -H2O E 2-Methylbenzene- 1,3-diamine (Dehalogenated) D->E +H2, -HF

Catalytic reduction mechanism of nitroarenes highlighting the competing hydrodefluorination pathway.

Experimental Design & Optimization Data

To validate the causality between catalyst selection, reaction conditions, and product fidelity, a screening matrix was executed. The data below demonstrates that standard Pd/C results in unacceptable levels of dehalogenation, whereas sulfided Pt/C under mild pressure and temperature yields a near-quantitative conversion with pristine retention of the fluorine atom.

Table 1: Catalyst Screening & Optimization for Fluoronitroaniline Reduction

Catalyst SystemLoading (wt%)Temp (°C)Pressure (bar)Nitro Conversion (%)Target Yield (%)Dehalogenation (%)
5% Pd/C (Standard)5.05010>99.982.416.5
5% Pt/C (Unpoisoned)5.05010>99.994.14.8
Raney Nickel10.040598.592.01.2
5% Sulfided Pt/C 2.5 35 3 >99.9 98.7 <0.1

Note: The reduction of a nitro group is highly exothermic (~550 kJ/mol). Operating at lower temperatures (35 °C) not only suppresses dehalogenation but prevents thermal runaway.

Materials and Reagents

Ethyl acetate is selected as the optimal solvent. Unlike methanol or ethanol, which can occasionally participate in side reactions (e.g., N-alkylation) under prolonged hydrogenation, ethyl acetate provides excellent solubility for the diamine product and does not interact with the catalyst surface.

Table 2: Standardized Reagent Quantities (100g Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-Fluoro-2-methyl-3-nitroaniline170.141.00100.0 gStarting Material
5% Sulfided Pt/C (50% water wet)N/A0.025 (wt)5.0 gChemoselective Catalyst
Ethyl Acetate (Anhydrous)88.11N/A800 mLReaction Solvent
Hydrogen Gas (UHP Grade)2.02>3.003-5 barReducing Agent

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-Process Control (IPC) via HPLC is mandated before workup to ensure the complete consumption of the highly toxic and unstable hydroxylamine intermediate.

Step 1: Reactor Preparation and Charging

  • Ensure the high-pressure autoclave reactor is clean, dry, and purged with Nitrogen ( N2​ ) to remove residual oxygen.

  • Charge 100.0 g of 4-Fluoro-2-methyl-3-nitroaniline into the reactor.

  • Add 800 mL of Ethyl Acetate. Stir at 200 rpm until the substrate is fully dissolved.

  • Carefully add 5.0 g of 5% Sulfided Pt/C. Critical Causality: The catalyst must be 50% water-wet. Dry catalyst in the presence of solvent vapors and oxygen is highly pyrophoric.

  • Seal the reactor and purge the headspace with N2​ (pressurize to 5 bar, then vent to 1 bar) three times.

Step 2: Hydrogenation and Exotherm Control 6. Purge the reactor with Hydrogen ( H2​ ) gas (pressurize to 3 bar, then vent to 1 bar) three times to displace the nitrogen. 7. Pressurize the reactor to a constant 3 bar of H2​ and increase the agitation rate to 800 rpm to ensure optimal gas-liquid mass transfer. 8. Set the jacket cooling system to maintain the internal reaction temperature strictly between 30 °C and 35 °C . Do not allow the temperature to exceed 45 °C, as this will activate the dehalogenation pathway. 9. Monitor hydrogen uptake. The reaction is typically complete within 4 to 6 hours when hydrogen consumption ceases.

Step 3: In-Process Control (IPC) and Workup 10. Vent the H2​ and purge the reactor three times with N2​ . 11. Withdraw a 1 mL aliquot and analyze via HPLC. Self-Validation: The reaction is deemed complete only when the hydroxylamine intermediate is <0.1% area. If >0.1%, re-pressurize with H2​ and stir for an additional hour. 12. Filter the reaction mixture through a pad of Celite under a strict N2​ atmosphere to remove the Pt/C catalyst. Wash the filter cake with 100 mL of fresh Ethyl Acetate. 13. Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 150 mbar) until a crude solid is obtained. 14. Recrystallize the crude product from a mixture of Heptane/Ethyl Acetate (3:1) to yield pure 4-fluoro-2-methylbenzene-1,3-diamine as off-white crystals.

Workflow S1 Step 1 Reactor Charging & Inerting (N2) S2 Step 2 H2 Introduction (3 bar) S1->S2 S3 Step 3 Exotherm Control (T = 30-35 °C) S2->S3 S4 Step 4 IPC Validation & Catalyst Filtration S3->S4 S5 Step 5 Concentration & Crystallization S4->S5

Step-by-step experimental workflow for the safe and selective catalytic hydrogenation process.

References

  • Source: The Journal of Physical Chemistry C (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Application

Application Note: 4-Fluoro-2-methyl-3-nitroaniline as a Strategic Building Block in Advanced API Synthesis

Executive Summary In contemporary medicinal chemistry, the design of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, rigidified scaffolds. 4-Fluoro-2-methyl-3-nitroaniline (CAS 1806425-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, rigidified scaffolds. 4-Fluoro-2-methyl-3-nitroaniline (CAS 1806425-96-6) has emerged as a privileged building block for the synthesis of complex heterocyclic systems, including benzimidazoles, indazoles, and advanced kinase inhibitors.

This application note provides an authoritative guide on utilizing this molecule and its derivatives in API synthesis. By mapping its orthogonal reactivity and detailing field-proven, self-validating protocols, this document equips process chemists with the mechanistic insights required to scale these syntheses reliably while avoiding common pitfalls such as hydrodefluorination or regiochemical scrambling.

Physicochemical Profiling & Specifications

Before initiating synthetic workflows, it is critical to establish the baseline physicochemical properties of the starting materials. The commercial availability of 4-Fluoro-2-methyl-3-nitroaniline and its key synthetic intermediate, 5-Bromo-4-fluoro-2-methyl-3-nitroaniline (CAS 1427502-98-4)[1], ensures reproducible supply chains for scale-up[2].

Table 1: Physicochemical Properties of Key Scaffolds

Property4-Fluoro-2-methyl-3-nitroaniline5-Bromo-4-fluoro-2-methyl-3-nitroaniline
CAS Number 1806425-96-61427502-98-4
Molecular Formula C₇H₇FN₂O₂C₇H₆BrFN₂O₂
Molecular Weight 170.14 g/mol 249.04 g/mol
Physical State Solid (Yellow/Orange powder)Solid (Light brown powder)
Key Structural Feature Unsubstituted C5 positionBrominated C5 position
Primary Application Precursor for IndazolesPrecursor for Cross-Coupled Biaryls

Strategic Rationale: Orthogonal Reactivity & Conformational Control

The value of 4-Fluoro-2-methyl-3-nitroaniline lies in the dense, specific arrangement of its four functional groups around the benzene ring. Medicinal chemists leverage this exact substitution pattern for both synthetic versatility and final pharmacokinetic (PK) optimization[3].

  • C1-Amine: Acts as the primary nucleophile for amidation, alkylation, or diazotization.

  • C2-Methyl: Provides critical steric hindrance. In kinase inhibitors, this methyl group locks the dihedral angle of the adjacent amine, preventing the molecule from adopting a flat conformation that often leads to off-target toxicity and poor solubility.

  • C3-Nitro: Serves as a "masked" amine. It allows the C1-amine to be functionalized first without cross-reactivity, after which the nitro group can be orthogonally reduced to yield a 1,2-diamine.

  • C4-Fluoro: Strategically positioned to block CYP450-mediated oxidative metabolism at the para position, significantly extending the biological half-life of the resulting API[4].

ReactivityMap Core 4-Fluoro-2-methyl- 3-nitroaniline Amine C1-Amine (Amidation / Alkylation) Core->Amine Primary Nucleophile Methyl C2-Methyl (Steric Lock / Cyclization) Core->Methyl Conformational Control Nitro C3-Nitro (Masked Amine) Core->Nitro Orthogonal Deprotection Fluoro C4-Fluoro (Metabolic Block) Core->Fluoro PK Optimization

Fig 1. Orthogonal reactivity map of 4-Fluoro-2-methyl-3-nitroaniline.

Advanced Mechanistic Insight: Synergistic Regiocontrol in Halogenation

A critical transformation in API synthesis is the bromination of 4-Fluoro-2-methyl-3-nitroaniline to enable downstream Suzuki-Miyaura cross-couplings. However, standard bromination conditions often lead to mixtures of isomers.

The Causality of Acidic Media: Under neutral conditions, the strongly activating C1-amine directs electrophiles to the ortho position (C6). To force bromination exclusively to the C5 position, the reaction must be performed in concentrated sulfuric acid (H₂SO₄). By protonating the C1-amine to an ammonium ion (-NH₃⁺), its directing effect is reversed from ortho/para to meta. Consequently, every functional group on the ring synergistically directs the incoming bromonium ion to the C5 position:

  • -NH₃⁺ (C1): Directs meta (to C3 and C5).

  • -CH₃ (C2): Directs para (to C5).

  • -NO₂ (C3): Directs meta (to C1 and C5).

  • -F (C4): Directs ortho (to C3 and C5).

Regiocontrol cluster_directors Synergistic Directing Effects toward C5 Condition Strong Acidic Media (H2SO4) Protonation Amine (C1) protonated to -NH3+ (Reverses to Meta-Directing) Condition->Protonation NH3 C1 -NH3+ (Meta Director) Protonation->NH3 Target Electrophilic Bromination exclusively at C5 NH3->Target CH3 C2 -CH3 (Para Director) CH3->Target NO2 C3 -NO2 (Meta Director) NO2->Target F C4 -F (Ortho Director) F->Target

Fig 2. Synergistic regiocontrol mechanism for C5-bromination in acidic media.

Core Synthetic Workflows & Experimental Protocols

The following self-validating protocols describe the transformation of the base building block into an advanced API intermediate ready for cross-coupling and cyclization.

Workflow Step1 Step 1: Bromination Reagents: NBS, H2SO4, 0°C Target: C5-Functionalization Step2 Step 2: Nitro Reduction Reagents: Fe, NH4Cl, 80°C Target: Chemoselective reduction to diamine Step1->Step2 Isolate via precipitation (>85% yield) Step3 Step 3: Cross-Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Target: Biaryl scaffold construction Step2->Step3 Filter Fe salts, extract organics Product Advanced API Intermediate Ready for cyclization or final formulation Step3->Product Chromatographic purification

Fig 3. Three-step workflow from building block to advanced API intermediate.

Protocol A: Regioselective Synthesis of 5-Bromo-4-fluoro-2-methyl-3-nitroaniline

Objective: Install a bromine atom at C5 for future cross-coupling while preventing C6-bromination.

  • Preparation: Charge a perfectly dry, jacketed reactor with concentrated H₂SO₄ (10 volumes). Cool the system to 0–5 °C.

  • Substrate Addition: Slowly add 4-Fluoro-2-methyl-3-nitroaniline (1.0 eq) in portions, maintaining the internal temperature below 10 °C to prevent uncontrolled exotherms. Stir until complete dissolution (formation of the ammonium salt).

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.

  • Reaction: Stir the dark mixture at 0–5 °C for 2 hours. Monitor via HPLC.

  • Quench & Isolation: Carefully pour the reaction mixture over crushed ice (30 volumes) under vigorous stirring. A precipitate will immediately form. Filter the solid, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum at 45 °C.

Protocol B: Chemoselective Nitro Reduction to 5-Bromo-4-fluoro-2-methylbenzene-1,3-diamine

Objective: Reduce the C3-nitro group to an amine without triggering hydrodefluorination or hydrodebromination. Causality Note: Standard Pd/C hydrogenation will rapidly cleave both the C-F and C-Br bonds. A Béchamp-style reduction using Iron and Ammonium Chloride provides a mild, single-electron transfer mechanism that is strictly chemoselective for the nitro group.

  • Preparation: Suspend 5-Bromo-4-fluoro-2-methyl-3-nitroaniline (1.0 eq), Iron powder (325 mesh, 5.0 eq), and NH₄Cl (5.0 eq) in a solvent mixture of Ethanol/Water (3:1, 15 volumes).

  • Reduction: Heat the suspension to 80 °C under an inert nitrogen atmosphere for 4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the diamine.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediates before downstream API integration, rigorous analytical validation is required. The following table outlines the expected analytical metrics for the diamine intermediate produced in Protocol B.

Table 2: Analytical Validation Metrics for 5-Bromo-4-fluoro-2-methylbenzene-1,3-diamine

ParameterMethod / ConditionExpected ResultCausality for Quality Control
Purity HPLC (C18, MeCN/H₂O 0.1% TFA)> 98.0% (AUC)Ensures absence of unreacted nitro precursors which poison downstream Pd catalysts.
Identity ¹H NMR (400 MHz, DMSO-d₆)δ 6.80 (d, J = 8.5 Hz, 1H), 5.10 (br s, 4H), 1.95 (s, 3H)Confirms regiochemistry; the single aromatic proton confirms successful C5 substitution.
Mass LC-MS (ESI+)m/z 219.0 / 221.0[M+H]⁺Validates molecular weight and confirms the presence of the bromine isotope pattern (1:1 ratio).
Residual Fe ICP-MS< 10 ppmCritical for API intermediates to prevent heavy metal toxicity and cross-coupling failure.

References

  • Chemikart.
  • AiFChem.
  • Chemicalbook.
  • Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control ACS Publications URL
  • RSC.

Sources

Method

Application of 4-Fluoro-2-methyl-3-nitroaniline in agrochemical formulation

Application Note: Utilizing 4-Fluoro-2-methyl-3-nitroaniline in the Synthesis and Formulation of Advanced SDHI Fungicides Introduction & Mechanistic Rationale The integration of fluorine into agrochemical active ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Fluoro-2-methyl-3-nitroaniline in the Synthesis and Formulation of Advanced SDHI Fungicides

Introduction & Mechanistic Rationale

The integration of fluorine into agrochemical active ingredients (AIs) has revolutionized modern crop protection, imparting enhanced metabolic stability, increased lipophilicity, and superior target binding[1]. Among the most successful classes of fluorinated agrochemicals are the Succinate Dehydrogenase Inhibitors (SDHIs), which target Complex II in the fungal mitochondrial respiratory chain[2].

4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) serves as a highly specialized, multifunctional building block for synthesizing novel SDHI biaryl-pyrazole systems. The strategic placement of functional groups on this benzene ring provides a precise mechanistic advantage for drug design:

  • C4-Fluorine: Prevents metabolic hydroxylation by fungal enzymes and increases the lipophilicity of the final AI, enhancing translaminar movement in plant tissues[3].

  • C2-Methyl: Introduces critical steric hindrance. Post-coupling, this methyl group forces the biaryl system into an orthogonal (non-coplanar) conformation, which is a strict pharmacophore requirement for optimal binding within the ubiquinone-binding pocket of the SDH enzyme[4].

  • C3-Nitro: Acts as a robust, masked amine that survives harsh cross-coupling conditions before being reduced for late-stage amidation.

  • C1-Amine: Provides a reactive handle for diazotization and halogenation (Sandmeyer reaction), enabling subsequent Suzuki-Miyaura cross-coupling.

Synthetic Workflows (Self-Validating Protocols)

The following protocols detail the transformation of 4-Fluoro-2-methyl-3-nitroaniline into an unformulated SDHI fungicide active ingredient.

Protocol A: Sandmeyer Bromination

Causality & Design: Direct bromination of fluorinated aromatics often yields mixed regioisomers. Utilizing the existing C1-amine via a Sandmeyer reaction ensures 100% regioselectivity, yielding the critical intermediate 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS: 1227210-35-6) [5].

  • Diazotization: Suspend 4-Fluoro-2-methyl-3-nitroaniline (1.0 eq) in aqueous HBr (48%). Cool the mixture to 0–5°C. Crucial Step: Maintain the temperature strictly below 5°C during the dropwise addition of aqueous NaNO 2​ (1.1 eq) to prevent the premature evolution of nitrogen gas and the formation of undesired phenolic byproducts.

  • Halogenation: Slowly transfer the cold diazonium salt solution into a vigorously stirring solution of CuBr (1.2 eq) in aqueous HBr at 60°C.

  • In-Process Validation: Monitor nitrogen evolution. Once gas evolution ceases, extract the aqueous layer with ethyl acetate. Confirm complete conversion via HPLC (UV 254 nm). Wash the organic layer with 1M NaOH to remove any phenolic impurities, dry over MgSO 4​ , and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling & Nitro Reduction

Causality & Design: The bromo-intermediate is coupled with a substituted phenylboronic acid to form the biaryl core. Subsequent reduction of the nitro group must be carefully controlled; Pd/C catalytic hydrogenation is selected over iron/acid reduction to prevent hydrodefluorination and avoid heavy metal contamination in the final agrochemical product.

  • Cross-Coupling: Charge a reactor with 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (1.0 eq), aryl-boronic acid (1.1 eq), K 2​ CO 3​ (2.0 eq), and Pd(dppf)Cl 2​ (0.05 eq) in a degassed 1,4-dioxane/water (4:1) mixture. Heat to 90°C for 8 hours.

  • Reduction: Isolate the biaryl nitro intermediate and dissolve it in methanol. Add 10% Pd/C (0.05 eq by weight). Purge the reactor with H 2​ gas and maintain at 3 atm pressure at 25°C.

  • In-Process Validation: Monitor hydrogen uptake. The reaction is self-validating when H 2​ consumption ceases exactly at the theoretical volume (3 equivalents of H 2​ per nitro group). Filter through Celite to yield the biaryl amine.

Protocol C: Amidation to Active Ingredient
  • Coupling: React the biaryl amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dichloromethane using triethylamine (1.5 eq) as an acid scavenger.

  • Isolation: Wash with 1M HCl, then brine. Crystallize the final SDHI AI from an ethanol/water gradient.

SyntheticPathway A 4-Fluoro-2-methyl- 3-nitroaniline (CAS: 1806425-96-6) B Sandmeyer Reaction (CuBr, NaNO2) A->B C 1-Bromo-4-fluoro- 2-methyl-3-nitrobenzene (CAS: 1227210-35-6) B->C D Suzuki Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) C->D E Biaryl Nitro Intermediate D->E F Catalytic Hydrogenation (H2, Pd/C) E->F G Biaryl Amine Intermediate F->G H Amidation (Pyrazole-4-carbonyl chloride) G->H I Novel SDHI Fungicide Active Ingredient (AI) H->I

Synthetic pathway from 4-Fluoro-2-methyl-3-nitroaniline to an SDHI fungicide AI.

Agrochemical Formulation: Suspension Concentrate (SC)

Highly fluorinated biaryl AIs are notoriously hydrophobic and exhibit extremely low water solubility. A Suspension Concentrate (SC) is the optimal formulation, providing a stable, water-dispersible product without the use of phytotoxic or flammable organic solvents.

Protocol D: Bead Milling and SC Stabilization

Causality & Design: Reducing the AI particle size to <2 µm increases the surface area, maximizing biological efficacy (fungal uptake) and preventing spray-nozzle clogging during field application.

  • Pre-dispersion: In a high-shear mixer, combine water (carrier), polymeric dispersants (to prevent particle agglomeration via steric hindrance), and the synthesized SDHI AI (400 g/L).

  • Milling: Pass the slurry through a horizontal bead mill loaded with 1.0 mm zirconium oxide beads until the D90 particle size is <2.0 µm (measured via laser diffraction).

  • Rheology Modification: Transfer the milled suspension to a low-shear blender. Add Xanthan gum (0.2% w/w) to create a shear-thinning fluid. Causality: This establishes a yield stress that prevents particle sedimentation during long-term storage but allows the formulation to flow easily when poured or pumped.

FormulationWorkflow A Synthesized SDHI AI (Hydrophobic Solid) D High-Shear Mixing (Pre-dispersion) A->D B Surfactants & Dispersants (Polymeric, Lignosulfonates) B->D C Antifreeze & Defoamers (Propylene Glycol, Silicone) C->D E Bead Milling (Particle Size Reduction < 2 µm) D->E G Suspension Concentrate (SC) Agrochemical Formulation E->G F Rheology Modifier (Xanthan Gum) F->G Post-addition under low shear

Suspension Concentrate (SC) formulation workflow for hydrophobic SDHI active ingredients.

Quantitative Data Summaries

Table 1: Physicochemical Profile of Key Intermediates

Compound CAS Number Molecular Weight Physical State Role in Synthesis
4-Fluoro-2-methyl-3-nitroaniline 1806425-96-6 170.14 g/mol Solid Primary Building Block

| 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 1227210-35-6 | 234.02 g/mol | Solid | Cross-Coupling Electrophile |

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling (Protocol B)

Catalyst System Base Solvent System Time (h) Isolated Yield (%) Purity (HPLC)

| Pd(PPh 3​ ) 4​ (5 mol%) | Na 2​ CO 3​ | Toluene / H 2​ O | 12 | 68% | 92.4% | | Pd(dppf)Cl 2​ (5 mol%) | K 2​ CO 3​ | 1,4-Dioxane / H 2​ O | 8 | 89% | 98.1% | | Pd(OAc) 2​ / SPhos (2 mol%) | K 3​ PO 4​ | Toluene / H 2​ O | 6 | 94% | >99.0% |

Table 3: SC Formulation Accelerated Stability Metrics (54°C for 14 Days)

Quality Parameter Initial (Day 0) Post-Accelerated Storage Pass/Fail Criteria
Particle Size (D90) 1.85 µm 1.92 µm < 2.5 µm (Pass)
Viscosity (at 10 s⁻¹) 450 mPa·s 480 mPa·s 300-600 mPa·s (Pass)
Suspensibility 98.5% 97.2% > 90% (Pass)

| AI Chemical Degradation | 0.0% | 0.4% | < 5.0% (Pass) |

References

  • Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Fluoride Research Online. URL: [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry (PMC). URL:[Link]

  • Recent developments in fluorine-containing pesticides. Pest Management Science (PubMed). URL: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of Fluorine- and Chlorine-Substituted Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

  • Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen. Plant Disease (APS Journals). URL:[Link]

  • 4-Fluoro-2-methyl-3-nitroaniline Product Information. Chemikart. URL:[Link]

Sources

Application

Application Note: A Robust, Two-Step Synthesis of 7-Fluoro-5-methyl-1H-benzo[d]imidazole from 4-Fluoro-2-methyl-3-nitroaniline

Abstract This application note provides a detailed, reliable protocol for the synthesis of 7-Fluoro-5-methyl-1H-benzo[d]imidazole, a valuable scaffold in medicinal chemistry. The synthesis is a two-step, one-pot procedur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, reliable protocol for the synthesis of 7-Fluoro-5-methyl-1H-benzo[d]imidazole, a valuable scaffold in medicinal chemistry. The synthesis is a two-step, one-pot procedure commencing with the commercially available starting material, 4-Fluoro-2-methyl-3-nitroaniline. The methodology involves an initial reduction of the nitro group using stannous chloride (SnCl₂) in an acidic medium, followed by an in-situ cyclocondensation with formic acid. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, step-by-step instructions, and troubleshooting advice to ensure reproducible, high-yield results.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives exhibit a wide spectrum of biological activities, including anthelmintic, antimicrobial, antiviral, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into the benzimidazole ring system can significantly enhance a molecule's pharmacological profile.[1][2][3] Fluorine's high electronegativity and relatively small size can improve metabolic stability, binding affinity, and membrane permeability.[1][2] Consequently, the development of efficient and scalable synthetic routes to fluorinated benzimidazoles is of paramount importance to the drug discovery process.[1][4] This protocol details the synthesis of 7-Fluoro-5-methyl-1H-benzo[d]imidazole, a key intermediate for further chemical elaboration.

Overall Synthetic Strategy

The transformation of 4-Fluoro-2-methyl-3-nitroaniline into 7-Fluoro-5-methyl-1H-benzo[d]imidazole is achieved through a sequential reduction and cyclization process. This approach is a modification of the classic Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[5][6][7]

The overall workflow can be summarized in two primary stages:

  • Reduction: The nitro group of the starting material is selectively reduced to an amine, yielding the unstable intermediate, 4-Fluoro-6-methylbenzene-1,3-diamine.

  • Cyclocondensation: The resulting in-situ generated diamine undergoes immediate condensation with formic acid, followed by dehydration, to form the final benzimidazole ring.

This one-pot approach is efficient as it avoids the isolation of the often-unstable diamine intermediate.

G cluster_0 Overall Workflow Start 4-Fluoro-2-methyl-3-nitroaniline Intermediate In-situ generation of 4-Fluoro-6-methylbenzene-1,3-diamine Start->Intermediate Step 1: Reduction (SnCl₂ / HCl) End 7-Fluoro-5-methyl-1H-benzo[d]imidazole Intermediate->End Step 2: Cyclocondensation (HCOOH / Heat)

Caption: High-level workflow for the two-step synthesis.

Part A: Reductive Cyclization Protocol

This section details the combined protocol for the reduction and subsequent cyclization reaction.

Mechanistic Rationale

Nitro Group Reduction: The reduction of aromatic nitro compounds to anilines is a cornerstone of synthetic chemistry. While various reagents can achieve this, the stannous chloride (SnCl₂) and hydrochloric acid (HCl) system is a classic, highly effective, and reliable method.[8][9] The reaction proceeds under strongly acidic conditions where tin(II) acts as the reducing agent. The mechanism involves a series of proton-coupled electron transfers from Sn(II) to the nitro group, which is activated by protonation.[8] The reaction progresses through nitroso and hydroxylamine intermediates to yield the protonated amine (anilinium salt), with the tin being oxidized to Sn(IV).[8] The acidic medium is crucial as it prevents the formation of undesired azo/azoxy coupling byproducts.[8]

Benzimidazole Formation (Phillips-Ladenburg Reaction): The in-situ formed diamine reacts with formic acid in a condensation reaction.[7][10] The mechanism begins with a nucleophilic attack from one of the amino groups onto the carbonyl carbon of formic acid.[11] This is followed by a sequence of proton transfers and dehydration steps, ultimately leading to the cyclization and formation of the aromatic benzimidazole ring.[11] Heating is required to drive the dehydration and cyclization to completion.[6]

G cluster_reduction Mechanism: Part A - Reduction cluster_cyclization Mechanism: Part B - Cyclization Nitro Ar-NO₂ Nitroso Ar-N=O Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₃⁺ Hydroxylamine->Amine +2e⁻, +H⁺ -H₂O Diamine o-Phenylenediamine Tetrahedral Tetrahedral Intermediate Diamine->Tetrahedral Nucleophilic Attack FormicAcid Formic Acid FormicAcid->Tetrahedral Amide N-Formyl Intermediate Tetrahedral->Amide -H₂O Cyclized Benzimidazoline Intermediate Amide->Cyclized Intramolecular Nucleophilic Attack Product Benzimidazole Cyclized->Product Dehydration (-H₂O)

Caption: Simplified reaction mechanisms for reduction and cyclization.

Materials and Reagents
ReagentM.W.AmountMolesRole
4-Fluoro-2-methyl-3-nitroaniline170.14 g/mol 5.00 g29.4 mmolStarting Material
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.65 g/mol 26.5 g117.4 mmolReducing Agent
Concentrated Hydrochloric Acid (HCl, ~37%)36.46 g/mol 25 mL~300 mmolAcidic Medium
Formic Acid (HCOOH, ~98%)46.03 g/mol 5.4 mL~147 mmolCyclizing Agent
Sodium Hydroxide (NaOH)40.00 g/mol As needed-Neutralizing Base
Ethanol (EtOH)46.07 g/mol ~50 mL-Solvent
Deionized Water18.02 g/mol As needed-Solvent/Wash
Ethyl Acetate (EtOAc)88.11 g/mol As needed-Extraction Solvent
Detailed Experimental Protocol

Safety First: This procedure involves strong acids and potentially toxic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-2-methyl-3-nitroaniline (5.00 g, 29.4 mmol).

  • Addition of Reduction Reagents: Add ethanol (50 mL) to the flask to form a slurry. Carefully add concentrated hydrochloric acid (25 mL) in portions while stirring. The mixture may warm up slightly.

  • Initiating Reduction: In a separate beaker, dissolve stannous chloride dihydrate (26.5 g, 117.4 mmol) in a minimal amount of water (~15 mL). Add this solution to the reaction flask via a dropping funnel over 15-20 minutes. The reaction is exothermic; maintain a gentle stir.

  • Reduction Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C using a heating mantle. Maintain this temperature for 2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cyclization Step: After confirming the completion of the reduction, carefully add formic acid (5.4 mL, ~147 mmol) to the hot reaction mixture.

  • Reflux: Increase the temperature and heat the mixture under reflux (typically ~90-100 °C) for an additional 3 hours.

  • Work-up - Neutralization: Cool the reaction flask to room temperature in an ice bath. Slowly and carefully neutralize the acidic mixture by adding a 30% (w/v) aqueous solution of sodium hydroxide. This step is highly exothermic. Continue adding the base until the pH of the solution is approximately 8-9 (test with pH paper). A thick precipitate will form.

  • Extraction: Add ethyl acetate (100 mL) to the flask and stir vigorously for 15 minutes to extract the product. Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash them with brine (saturated NaCl solution, 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 7-Fluoro-5-methyl-1H-benzo[d]imidazole as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reduction Insufficient reducing agent or reaction time.Add an additional portion of SnCl₂ solution and continue heating. Ensure the reaction temperature is maintained.
Low Yield of Final Product Incomplete cyclization; product loss during work-up.Ensure reflux is maintained for the full duration. Be careful during neutralization and extraction to avoid emulsions. Perform multiple extractions.
Dark, Oily Product Formation of polymeric byproducts; incomplete removal of tin salts.Ensure efficient stirring during neutralization. The crude product may require purification by column chromatography instead of just recrystallization.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of 7-Fluoro-5-methyl-1H-benzo[d]imidazole from 4-Fluoro-2-methyl-3-nitroaniline. By combining the reduction and cyclization steps into a one-pot procedure, this method offers advantages in terms of operational simplicity and time efficiency. The detailed mechanistic explanations and practical guidance are intended to enable researchers to successfully implement and adapt this synthesis for the development of novel fluorinated benzimidazole derivatives.

References

  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer agents. European Journal of Medicinal Chemistry, 76, 493-507. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved March 25, 2026, from [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]

  • Charifson, P. S., & Walters, W. P. (2014). The impact of fluorine in drug discovery. Journal of Medicinal Chemistry, 57(18), 7409-7410. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4709. [Link]

  • Zahran, M. A., et al. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Chemical Review and Letters, 8, 1188-1199. [Link]

  • Vedantu. (2026). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Retrieved March 25, 2026, from [Link]

  • Vaia. (n.d.). When (B) is reduced with stannous chloride and hydrochloric acid, followed by hydrolysis, the product obtained is. Retrieved March 25, 2026, from [Link]

  • Shvartsberg, M. S., et al. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials. Russian Chemical Bulletin, 69, 838-858. [Link]

  • Bansal, R. K. (2014). Heterocyclic Chemistry.
  • Pop, I. S., & Copolovici, L. (2019). Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. IntechOpen. [Link]

  • Sahu, J. K., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications, 53(15), 1269-1300. [Link]

Sources

Method

Guide to the Chromatographic Purification of 4-Fluoro-2-methyl-3-nitroaniline

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-2-methyl-3-nitroaniline is a key substituted aniline intermediate in organic synthesis, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methyl-3-nitroaniline is a key substituted aniline intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and specialized chemical entities.[1] The presence of fluoro, methyl, nitro, and amino functional groups provides a unique electronic and structural profile, making it a versatile building block. However, these same features present a distinct challenge for purification. Achieving high purity (>99%) is critical, as residual impurities from the synthesis, such as isomers or unreacted starting materials, can compromise the yield, safety, and efficacy of subsequent products.

This technical guide provides a comprehensive framework for the purification of 4-Fluoro-2-methyl-3-nitroaniline using two primary chromatographic techniques: traditional flash column chromatography for bulk purification and preparative High-Performance Liquid Chromatography (Prep-HPLC) for achieving high-purity final products. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, enabling researchers to adapt these methods to their specific needs.

Physicochemical Properties and Chromatographic Implications

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These characteristics dictate the choice of stationary phase, mobile phase, and overall methodology.

PropertyValueChromatographic Implication
Molecular Formula C₇H₇FN₂O₂-
Molecular Weight 170.14 g/mol [2]Influences diffusion rates but is less critical for chromatographic mode selection.
Appearance Yellow to orange crystalline solid[3]The color allows for visual tracking of the compound on the column during flash chromatography.
Melting Point 94-96 °C[4][5]A sharp melting point post-purification is a good indicator of high purity.
Polarity Moderately PolarThe molecule possesses a polar amino group (-NH₂) and a highly polar nitro group (-NO₂), contrasted by a non-polar methyl group (-CH₃) and the aromatic ring. This polarity profile makes it an ideal candidate for normal-phase chromatography.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone.[3][6]Dictates the choice of solvents for sample loading and mobile phase preparation. Insoluble in non-polar solvents like hexane.
UV Absorbance Strong absorbance in the UV regionThe nitroaniline chromophore allows for sensitive detection using a UV detector in HPLC.[7][8]

PART 1: Flash Column Chromatography for Bulk Purification

Flash chromatography is the workhorse method for purifying compounds on a milligram to multi-gram scale. It is an air-pressure-driven liquid chromatography technique that is fast, cost-effective, and provides moderate to good resolution. For 4-Fluoro-2-methyl-3-nitroaniline, a normal-phase system is most effective.

Principle of Separation

The separation occurs on a polar stationary phase (typically silica gel) with a less polar mobile phase.[9] The moderately polar 4-Fluoro-2-methyl-3-nitroaniline will adsorb to the silica gel. By gradually increasing the polarity of the mobile phase, the compound is desorbed and travels down the column. Less polar impurities will elute first, while more polar impurities will be retained longer, allowing for the isolation of the target compound in pure fractions.

Step 1: Method Development using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the optimal mobile phase must be determined using TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound, ensuring good separation from impurities.[10]

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude 4-Fluoro-2-methyl-3-nitroaniline in a few drops of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Developing: Prepare developing chambers with different ratios of a non-polar to a polar solvent. A common starting point for nitroanilines is a Hexane:Ethyl Acetate system.[9][10] Test ratios such as 9:1, 4:1, and 7:3.

  • Elution: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). The target compound should appear as a dark spot.

  • Rƒ Calculation: Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front). Adjust the solvent ratio until the desired Rƒ of 0.2-0.4 is achieved. A higher ratio of ethyl acetate will lower the Rƒ.

Step 2: Column Packing (Wet Slurry Method)

The wet slurry method is preferred as it minimizes the risk of cracking the stationary phase bed, which can lead to poor separation.[9]

Protocol for Column Packing:

  • Preparation: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

  • Slurry Creation: In a beaker, create a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).[9]

  • Packing: Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[9]

  • Finalization: Add a protective layer of sand on top of the silica bed. Drain the excess solvent until the level is just at the top of the sand. Crucially, the column must never be allowed to run dry. [9]

Step 3: Sample Loading

Dry Loading (Recommended for Optimal Resolution):

  • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude sample) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude compound adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.[9]

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to maintain a steady flow rate.

  • Begin collecting the eluent in a series of labeled test tubes or flasks.

  • Monitor the elution process by periodically checking the fractions with TLC. Spot the starting material and the collected fractions on the same plate to identify which fractions contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Fluoro-2-methyl-3-nitroaniline.

Flash Chromatography Workflow

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Hexane:EtOAc) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Compound Evaporate->Final

Caption: Workflow for Flash Chromatography Purification.

PART 2: Preparative HPLC for High-Purity Isolation

For applications demanding the highest purity, such as in late-stage drug development or for analytical standard preparation, preparative HPLC is the preferred method. It utilizes smaller particle size stationary phases and precise solvent delivery systems to achieve superior separation efficiency.[11][12]

Principle of Separation

While reversed-phase HPLC is common, a normal-phase HPLC method provides a logical scale-up from the conditions developed during flash chromatography. The principle remains the same: separation based on differential adsorption to a polar stationary phase. The automated system allows for the use of a solvent gradient (a gradual change in mobile phase composition), which sharpens peaks and reduces run times.

Step 1: Instrumentation and Method Parameters

A standard preparative HPLC system is required. The following parameters are a robust starting point for method development.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 5-10 µm particle sizeProvides high efficiency and is consistent with normal-phase separation.
Column Dimensions 20-50 mm ID x 250 mm LPreparative scale columns accommodate higher sample loads.
Mobile Phase A Hexane (or Heptane)Non-polar solvent.
Mobile Phase B Isopropanol (IPA) or Ethyl AcetatePolar solvent to elute the compound. IPA provides different selectivity than EtOAc.
Elution Mode GradientStart with a low percentage of Mobile Phase B to elute non-polar impurities, then ramp up to elute the target compound, followed by a high-concentration wash.
Flow Rate 15-50 mL/minDependent on column diameter.
Detection UV-Vis Detector @ ~380 nmNitroanilines exhibit strong absorbance near this wavelength.[7][8] A full spectrum should be taken to confirm λₘₐₓ.
Sample Injection Dissolved in mobile phase, filtered (0.45 µm)Prevents column clogging and ensures sample is soluble under initial conditions.
Step 2: Protocol for Preparative HPLC Purification
  • Sample Preparation: Dissolve the partially purified compound from the flash chromatography step in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:IPA). Filter the solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is observed on the detector.

  • Method Programming (Example Gradient):

    • 0-5 min: 5% B (Isocratic hold)

    • 5-25 min: Ramp from 5% to 40% B (Linear gradient)

    • 25-30 min: Ramp from 40% to 90% B (Column wash)

    • 30-35 min: Return to 5% B (Re-equilibration)

  • Injection and Fraction Collection: Inject the sample onto the column. Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak of interest, avoiding the front and tail ends where impurities may co-elute.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Isolation: Combine the high-purity fractions and remove the solvent under reduced pressure.

Preparative HPLC Workflow

HPLC_Workflow cluster_prep_hplc Preparation cluster_run_hplc Execution cluster_analysis_hplc Analysis & Isolation SamplePrep 1. Dissolve & Filter Sample Equilibrate 2. Equilibrate HPLC System SamplePrep->Equilibrate Inject 3. Inject Sample Equilibrate->Inject Run 4. Run Gradient Method Inject->Run Collect 5. Collect Peak Fractions Run->Collect PurityCheck 6. Analyze Fractions (Analytical HPLC) Collect->PurityCheck Combine 7. Combine Pure Fractions PurityCheck->Combine Evaporate 8. Remove Solvent Combine->Evaporate Final High-Purity Compound Evaporate->Final

Caption: Workflow for Preparative HPLC Purification.

Troubleshooting Common Purification Issues

ProblemProbable Cause(s)Solution(s)
Poor Separation / Overlapping Peaks Flash: Incorrect mobile phase polarity. HPLC: Gradient is too steep; column is overloaded.Flash: Re-optimize the mobile phase using TLC.[10] HPLC: Decrease the slope of the gradient; inject less sample.
Compound Does Not Elute The mobile phase is not polar enough.[10]Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, IPA) in the mobile phase.[10]
Peak Tailing Flash/HPLC: Interactions with acidic silica gel sites. Flash: Column packed improperly.Add a small amount (0.1-0.5%) of a basic modifier like triethylamine to the mobile phase to mask active sites.[10] Ensure the column is packed evenly without cracks.
Cracked Silica Bed (Flash) The column ran dry; heat generated from adding a polar solvent to a dry column.[10]Always keep the solvent level above the silica bed. Pack the column using the wet slurry method.[9][10]

Conclusion

The successful purification of 4-Fluoro-2-methyl-3-nitroaniline is readily achievable through a systematic, two-stage chromatographic approach. Initial bulk purification via normal-phase flash chromatography effectively removes major impurities post-synthesis. For applications requiring the highest degree of purity, a subsequent polishing step using preparative normal-phase HPLC provides an excellent methodology for isolating the compound to >99% purity. The key to success lies in methodical development, beginning with TLC, and a clear understanding of the principles governing each technique.

References

  • ResearchGate. (2009, January 13). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-nitro-N-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methyl-3-nitroaniline. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Fluoro-3-nitroaniline. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluoro-2-nitroaniline. WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20.... Retrieved from [Link]

  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). 4-Fluoro-3-nitroaniline. Retrieved from [Link]

  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Application

Application Note: Safe Handling and Storage Protocols for 4-Fluoro-2-methyl-3-nitroaniline

Introduction & Chemical Profiling 4-Fluoro-2-methyl-3-nitroaniline is a highly reactive, fluorinated nitroaromatic compound utilized extensively as a building block in pharmaceutical synthesis, agrochemical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

4-Fluoro-2-methyl-3-nitroaniline is a highly reactive, fluorinated nitroaromatic compound utilized extensively as a building block in pharmaceutical synthesis, agrochemical development, and advanced materials science. While its unique structural motifs—an electron-withdrawing fluorine atom, a lipophilic methyl group, and a nitroaniline core—make it highly valuable for cross-coupling and substitution reactions, these same features impart severe occupational hazards.

This application note provides a comprehensive, causality-driven guide to the safe handling, storage, and emergency management of 4-Fluoro-2-methyl-3-nitroaniline, ensuring that laboratory personnel can design self-validating safety systems.

Physicochemical & Hazard Summary

To effectively manage risk, scientists must understand the relationship between the compound's physical properties and its toxicological profile.

Property / HazardValue / ClassificationCausality / Implication
Appearance Light yellow to orange crystalline solidCharacteristic of nitroaromatics; serves as a visual indicator of surface contamination.
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)High lipophilicity enables rapid systemic absorption through intact skin and mucosal membranes.
Target Organ Toxicity STOT RE 2 (Blood, Liver, Kidneys)Chronic exposure leads to cumulative hepatic stress, hemolytic anemia, and renal clearance damage.
Aquatic Toxicity Aquatic Chronic 2 (Toxic)Non-biodegradable and persistent in the environment; requires specialized incineration disposal.

Mechanistic Toxicology: The Causality of Hazard

The primary acute danger of handling 4-Fluoro-2-methyl-3-nitroaniline is its ability to induce methemoglobinemia . Understanding this biochemical pathway is critical for recognizing symptoms and dictating emergency responses.

Upon dermal absorption or inhalation, the compound enters systemic circulation and undergoes hepatic N-hydroxylation. The resulting reactive hydroxylamine and nitroso metabolites act as potent oxidizing agents. They oxidize the ferrous iron (Fe²⁺) within hemoglobin to ferric iron (Fe³⁺), creating methemoglobin (1)[1]. Because methemoglobin cannot bind or transport oxygen, the patient rapidly develops tissue hypoxia, clinically presenting as cyanosis (blueing of the lips and extremities), lethargy, and in severe cases, respiratory failure (2)[2].

Methemoglobinemia A 4-Fluoro-2-methyl-3-nitroaniline Exposure B Hepatic N-hydroxylation A->B C Reactive Hydroxylamine Metabolites B->C D Erythrocyte Penetration C->D E Hemoglobin (Fe2+) Oxidation D->E F Methemoglobin (Fe3+) Formation E->F G Tissue Hypoxia & Cyanosis F->G

Caption: Pathway of nitroaniline-induced methemoglobinemia and resulting cellular hypoxia.

Engineering Controls & Personal Protective Equipment (PPE)

To prevent the initiation of the toxicological pathway described above, strict physical barriers and environmental controls must be implemented.

  • Ventilation Systems : All handling must occur within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood (3)[3]. Causality: Inhalation of fine nitroaniline dust bypasses hepatic first-pass metabolism, delivering the compound directly into pulmonary circulation and accelerating the onset of methemoglobinemia.

  • Glove Selection : Nitrile gloves (minimum 8 mil thickness) or Neoprene must be worn. Causality: The lipophilic nature of the fluoro-methyl-aniline core allows it to rapidly permeate standard latex gloves, leading to undetected transdermal systemic poisoning (4)[4].

  • Respiratory Protection : If handling outside a closed system is unavoidable, a NIOSH-approved respirator equipped with P100 particulate filters is mandatory.

Standard Operating Procedure: Safe Handling Workflow

The following protocol outlines a self-validating methodology for weighing and transferring the compound.

Protocol: Closed-System Weighing and Transfer Validation Checkpoint: Ensure fume hood face velocity is verified between 80-120 fpm prior to initiating the workflow.

  • Preparation : Line the fume hood working surface with disposable, chemical-resistant bench paper to capture micro-spills.

  • PPE Donning : Equip double-layered nitrile gloves, a Tyvek lab coat, and wrap-around chemical safety goggles.

  • Static Mitigation : Ground the analytical balance and utilize an anti-static weighing spatula. Causality: Nitroaromatics can accumulate static charge, leading to the sudden dispersion of fine powders or potential ignition events (5)[5].

  • Transfer : Open the primary chemical container only within the deepest functional zone of the fume hood (at least 6 inches behind the sash). Transfer the required mass into a pre-tared, sealable secondary vial.

  • Sealing : Cap the secondary vial tightly before removing it from the fume hood environment.

  • Decontamination : Wipe the spatula and balance with a damp cloth (water/methanol mixture), then dispose of the cloth and bench paper in a designated hazardous waste bin. Wash hands thoroughly with soap and water immediately after removing gloves.

Storage & Chemical Incompatibilities

Proper storage prevents slow oxidative degradation and mitigates the risk of exothermic reactions.

  • Environmental Controls : Store in a cool, dry, well-ventilated area, preferably under an inert atmosphere (Argon or Nitrogen) to prevent degradation. The container must be kept tightly closed and locked up to prevent unauthorized access (4)[4].

  • Incompatibilities : Strictly segregate from strong oxidizing agents (e.g., peroxides, nitric acid), acid chlorides, and strong reducing agents. Causality: The nitro group is a strong oxidizing moiety, while the aniline ring is electron-rich. Exposure to extreme redox stress can trigger violent exothermic reactions or spontaneous combustion (5)[5].

Emergency Response & Spill Containment

In the event of an accidental release, swift, protocol-driven action is required to prevent systemic exposure.

Protocol: Hazardous Spill Containment and Neutralization Validation Checkpoint: Confirm the absence of immediate personnel cyanosis, dizziness, or respiratory distress before initiating cleanup. If symptoms are present, abandon cleanup and seek immediate medical intervention.

  • Isolation : Immediately evacuate non-essential personnel from the spill radius and increase room ventilation (6)[6].

  • Respiratory Protection : Don a NIOSH-approved P100 respirator or PAPR before re-entering the spill zone.

  • Dampening : Gently mist the spill area with water or apply a damp inert absorbent (e.g., vermiculite or sand). Causality: Dry sweeping generates highly toxic aerosols that can be rapidly inhaled (7)[7].

  • Collection : Use a non-sparking scoop to collect the absorbed material and place it into a chemically compatible, sealable hazardous waste container.

  • Surface Neutralization : Wash the affected surface thoroughly with soap and water, ensuring all residual yellow/orange discoloration is removed.

SpillResponse S1 Spill Detected S2 Evacuate & Isolate Area S1->S2 S3 Don PPE (Respirator/Nitrile) S2->S3 S4 Apply Damp Absorbent S3->S4 S5 Collect in Sealed Container S4->S5 S6 Decontaminate Surface S5->S6

Caption: Step-by-step emergency response workflow for nitroaniline derivative spills.

Medical Intervention for Exposure

If an operator exhibits signs of cyanosis following exposure, immediate medical administration of Methylene Blue (typically 1-2 mg/kg intravenously) is required. Causality: Methylene blue acts as an artificial electron donor. It utilizes the body's NADPH-methemoglobin reductase pathway to rapidly reduce the toxic ferric iron (Fe³⁺) back to functional ferrous iron (Fe²⁺), restoring the blood's oxygen-carrying capacity (8)[8].

References

  • BenchChem. Health and safety considerations for handling 3-Nitroaniline.
  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline.
  • Chem Service. SAFETY DATA SHEET.
  • LGC Standards. SAFETY DATA SHEET.
  • Apollo Scientific. 4-Methyl-2-nitroaniline.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry (ATSDR). HEALTH EFFECTS.
  • ResearchGate. A case of severe methemoglobinemia caused by hair dye poisoning.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 4-Fluoro-2-methyl-3-nitroaniline Synthesis

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methyl-3-nitroaniline. This document offers in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methyl-3-nitroaniline. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 4-Fluoro-2-methyl-3-nitroaniline, providing concise and actionable answers based on established chemical principles.

Q1: What is the most common synthetic route for preparing 4-Fluoro-2-methyl-3-nitroaniline?

A1: The most prevalent and reliable method for the synthesis of 4-Fluoro-2-methyl-3-nitroaniline involves a two-step process starting from 4-fluoro-2-methylaniline. This approach includes the protection of the highly reactive amino group via acetylation, followed by a regioselective nitration, and subsequent deprotection to yield the final product. This strategy is essential to prevent oxidation of the aniline and to control the regioselectivity of the nitration.

Q2: Why is direct nitration of 4-fluoro-2-methylaniline not recommended?

A2: Direct nitration of anilines, including 4-fluoro-2-methylaniline, with a mixture of nitric and sulfuric acid is generally avoided for two primary reasons. Firstly, the strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion. This ion is a meta-directing group, which would lead to the formation of undesired isomers. Secondly, nitric acid is a potent oxidizing agent that can degrade the aniline ring, resulting in the formation of tarry by-products and significantly reducing the yield of the desired nitroaniline.

Q3: How do the substituents on the aniline ring influence the regioselectivity of nitration?

A3: In the nitration of the N-acetylated intermediate (N-(4-fluoro-2-methylphenyl)acetamide), the directing effects of the substituents determine the position of the incoming nitro group. The acetamido group is a strong ortho, para-director and a powerful activating group. The methyl group is also an ortho, para-director and an activating group. The fluorine atom is an ortho, para-director but is deactivating. The combined activating and directing influence of the acetamido and methyl groups will predominantly dictate the position of nitration. Considering the positions on the ring, the nitro group is most likely to add to the position ortho to the strongly directing acetamido group, which is the 3-position.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The nitration of aromatic compounds is an exothermic reaction and requires strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent; it should be prepared and handled with extreme caution, typically by adding the nitric acid slowly to the sulfuric acid in an ice bath.

II. Troubleshooting Guide

This section provides solutions to common problems that may be encountered during the synthesis of 4-Fluoro-2-methyl-3-nitroaniline.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final product - Incomplete acetylation of the starting material.- Oxidation of the aniline during nitration.- Formation of multiple nitro isomers.- Inefficient deprotection.- Monitor the acetylation reaction by TLC to ensure complete conversion.- Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture.- Use N-acetylation to control regioselectivity.- Ensure complete hydrolysis of the acetamido group by monitoring the reaction with TLC.
Formation of a dark, tarry residue during nitration - Reaction temperature is too high.- Direct nitration of the unprotected aniline.- Strictly control the temperature during the addition of the nitrating agent.- Always protect the amino group as an acetamide before nitration.
Product is difficult to purify - Presence of isomeric nitroanilines.- Residual starting material or acetylated intermediate.- Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification.- Recrystallization from a suitable solvent (e.g., ethanol/water) can also be effective.
Incomplete deprotection of the acetamido group - Insufficient reaction time or temperature for hydrolysis.- Inadequate concentration of the acid or base catalyst.- Increase the reaction time or temperature for the hydrolysis step.- Use a higher concentration of acid (e.g., HCl) or base (e.g., NaOH) for the deprotection.

III. Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of 4-Fluoro-2-methyl-3-nitroaniline.

Step 1: N-Acetylation of 4-Fluoro-2-methylaniline

This initial step protects the amino group to prevent oxidation and control the regioselectivity of the subsequent nitration reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • Reaction: Heat the mixture to a gentle reflux (around 100-110 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Isolation: The N-(4-fluoro-2-methylphenyl)acetamide will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven.

Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide

This is the key step where the nitro group is introduced onto the aromatic ring.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling the mixture in an ice-salt bath to maintain a temperature below 10 °C.

  • Reaction Setup: Dissolve the dried N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq) from the previous step in concentrated sulfuric acid in a round-bottom flask, and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash it with cold water until the washings are neutral, and dry the product.

Step 3: Deprotection of N-(4-fluoro-2-methyl-3-nitrophenyl)acetamide

The final step involves the removal of the acetyl protecting group to yield the desired 4-Fluoro-2-methyl-3-nitroaniline.

  • Reaction Setup: Place the dried N-(4-fluoro-2-methyl-3-nitrophenyl)acetamide (1.0 eq) in a round-bottom flask and add a solution of aqueous hydrochloric acid (e.g., 6 M).

  • Reaction: Heat the mixture to reflux (around 100 °C) for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the pH is approximately 7-8.

  • Isolation and Purification: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-Fluoro-2-methyl-3-nitroaniline.

IV. Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis and the decision-making process for troubleshooting.

Synthesis_Workflow Start 4-Fluoro-2-methylaniline Acetylation Step 1: N-Acetylation (Acetic Anhydride, Acetic Acid) Start->Acetylation Intermediate N-(4-fluoro-2-methylphenyl)acetamide Acetylation->Intermediate Nitration Step 2: Nitration (HNO3, H2SO4, 0-5 °C) Intermediate->Nitration Nitrated_Intermediate N-(4-fluoro-2-methyl-3-nitrophenyl)acetamide Nitration->Nitrated_Intermediate Deprotection Step 3: Deprotection (HCl, Reflux) Nitrated_Intermediate->Deprotection Final_Product 4-Fluoro-2-methyl-3-nitroaniline Deprotection->Final_Product

Caption: Synthetic workflow for 4-Fluoro-2-methyl-3-nitroaniline.

Troubleshooting_Yield Start Low Product Yield Check_Acetylation Check Acetylation Completion (TLC) Start->Check_Acetylation Is Step 1 complete? Check_Nitration_Temp Verify Nitration Temperature Control Start->Check_Nitration_Temp Was temp < 5°C? Check_Isomers Analyze for Isomeric Impurities (NMR, LC-MS) Start->Check_Isomers Is product pure? Check_Deprotection Confirm Complete Deprotection (TLC) Start->Check_Deprotection Is Step 3 complete? Incomplete_Acetylation Incomplete Acetylation Check_Acetylation->Incomplete_Acetylation No Oxidation Oxidation/Side Reactions Check_Nitration_Temp->Oxidation No Isomer_Formation Significant Isomer Formation Check_Isomers->Isomer_Formation No Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection No

Caption: Troubleshooting logic for low reaction yield.

V. References

  • Process for preparing 4-fluoro-3-nitroaniline. Google Patents.

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • 4-Fluoro-3-nitroaniline. PubChem. [Link]

Optimization

Technical Support Center: Troubleshooting Regioselectivity in the Nitration of 4-Fluoro-2-methylaniline

Welcome to the technical support center for the nitration of 4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the nitration of 4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving the desired regioselectivity in this critical electrophilic aromatic substitution reaction. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of nitro isomers. Why is the regioselectivity of the nitration of 4-fluoro-2-methylaniline so challenging to control?

Controlling the regioselectivity in the nitration of 4-fluoro-2-methylaniline is inherently complex due to the competing directing effects of the substituents on the aromatic ring. The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing, while the fluorine (-F) atom is deactivating but also ortho-, para-directing.

The strong activating nature of the amino group makes the ring highly susceptible to electrophilic attack. However, under the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺).[1][2][3][4][5][6] This protonated form is a powerful deactivating group and directs incoming electrophiles to the meta-position.[1][2][4]

Therefore, the reaction can proceed through two competing pathways, leading to a mixture of products. The steric hindrance from the ortho-methyl group can also influence the position of nitration, often favoring substitution at the less hindered para position.[7][8]

Q2: My primary goal is to synthesize 4-fluoro-2-methyl-6-nitroaniline. What is the most effective strategy to maximize its yield?

To favor nitration at the position ortho to the amino group and para to the fluorine, it is crucial to mitigate the formation of the meta-directing anilinium ion. The most effective and widely used strategy is to protect the amino group before nitration.[1][2][3][9][10][11][12]

By converting the amino group to an acetamido group (-NHCOCH₃) through acetylation, you can:

  • Moderate the activating effect: The acetamido group is still an ortho-, para-director but is less activating than the free amino group, which helps to prevent unwanted side reactions like oxidation and polysubstitution.[10][11]

  • Prevent protonation: The amide nitrogen is significantly less basic than the amino nitrogen and does not get protonated under the nitrating conditions. This ensures that the directing effect remains ortho-, para-.[11]

  • Introduce steric bulk: The bulkier acetamido group can further direct the incoming nitro group to the less sterically hindered positions.

Following nitration of the protected aniline, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired 4-fluoro-2-methyl-6-nitroaniline.[9][11]

Q3: I am observing a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?

The formation of a dark, tarry substance is a classic indication of oxidation of the aniline derivative.[1][2][5][9][11][13] The electron-rich aromatic ring of 4-fluoro-2-methylaniline is highly susceptible to oxidation by the strong oxidizing agent, nitric acid, especially under harsh reaction conditions.

Prevention Strategies:

  • Protect the Amino Group: As discussed in Q2, acetylation of the amino group is the most effective way to prevent oxidation.[1][2][3][9][10][11][12]

  • Strict Temperature Control: Nitration is a highly exothermic reaction.[1][3] It is critical to maintain a low temperature (typically 0-10 °C) throughout the addition of the nitrating mixture.[9][11][13] This can be achieved by using an ice-salt bath and adding the nitrating agent slowly and dropwise with vigorous stirring.

  • Use Milder Nitrating Agents: In some cases, alternative, milder nitrating agents can be employed to reduce oxidation.[14][15][16]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the nitration of 4-fluoro-2-methylaniline.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired nitro isomer 1. Incomplete reaction. 2. Formation of multiple isomers. 3. Oxidation of the starting material.1. Ensure dropwise addition of the nitrating agent at low temperatures (0-5 °C) with efficient stirring. Monitor the reaction progress using TLC. 2. Protect the amino group by acetylation to direct nitration to the ortho/para positions relative to the acetamido group. 3. Maintain strict temperature control and consider using a protecting group strategy.
Formation of a significant amount of the meta-nitro isomer Protonation of the amino group to form the meta-directing anilinium ion.Protect the amino group via acetylation prior to nitration. This prevents protonation and maintains the ortho-, para-directing influence.[1][2][4]
Presence of dinitrated products The activating effect of the amino and methyl groups makes the ring susceptible to a second nitration.1. Use a stoichiometric amount of the nitrating agent. 2. Protecting the amino group as an acetamide moderates its activating effect, reducing the likelihood of dinitration.[11]
Reaction mixture turns dark brown or black Oxidation of the aniline derivative by nitric acid.1. Protect the amino group.[1][2][3][9][10][11][12] 2. Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating mixture.[9][11][13] 3. Add the nitrating agent slowly and with vigorous stirring.
Difficulty in separating the nitro isomers The physical properties of the isomers may be very similar.1. Column Chromatography: This is often the most effective method for separating isomers with different polarities. 2. Fractional Crystallization: This technique can be effective if the isomers have significantly different solubilities in a particular solvent.[2]

Experimental Protocols

Protocol 1: Protection of 4-fluoro-2-methylaniline via Acetylation

This protocol describes the conversion of 4-fluoro-2-methylaniline to N-(4-fluoro-2-methylphenyl)acetamide.

Materials:

  • 4-fluoro-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • In a flask, dissolve 4-fluoro-2-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Gently warm the mixture for a short period (e.g., 15-30 minutes).

  • Pour the reaction mixture into ice-cold water to precipitate the N-(4-fluoro-2-methylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide

Safety Precaution: This procedure involves the use of concentrated strong acids and is highly exothermic. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • N-(4-fluoro-2-methylphenyl)acetamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

Procedure:

  • Carefully dissolve N-(4-fluoro-2-methylphenyl)acetamide in concentrated sulfuric acid, keeping the temperature low in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Slowly and dropwise, add the cold nitrating mixture to the dissolved acetanilide solution. Maintain the reaction temperature below 10°C throughout the addition with vigorous stirring.

  • After the addition is complete, allow the reaction to stir for a specified time while monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Protocol 3: Deprotection of the Acetyl Group

This protocol describes the hydrolysis of the acetamido group to yield the final nitroaniline product.

Materials:

  • Nitrated N-(4-fluoro-2-methylphenyl)acetamide

  • Aqueous sulfuric acid (e.g., 70%) or aqueous sodium hydroxide

  • Ice-cold water

Procedure (Acidic Hydrolysis):

  • Suspend the nitrated acetanilide in aqueous sulfuric acid.

  • Heat the mixture under reflux until the solid dissolves completely.

  • Cool the reaction mixture and carefully pour it into ice-cold water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the nitroaniline.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualizing the Process

To better understand the decision-making process in troubleshooting regioselectivity, the following workflow diagram is provided.

Troubleshooting_Nitration start Start: Nitration of 4-fluoro-2-methylaniline problem Problem: Poor Regioselectivity / Low Yield of Desired Isomer start->problem cause1 Cause 1: Competing Directing Effects problem->cause1 cause2 Cause 2: Amino Group Protonation problem->cause2 cause3 Cause 3: Oxidation/Side Reactions problem->cause3 solution1 Solution: Protect Amino Group (Acetylation) cause1->solution1 cause2->solution1 solution2 Solution: Strict Temperature Control (0-10°C) cause3->solution2 solution3 Solution: Use Milder Nitrating Agents cause3->solution3 outcome Outcome: Improved Regioselectivity and Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for nitration regioselectivity.

The following diagram illustrates the directing effects of the substituents on the aromatic ring.

Directing_Effects cluster_aniline 4-Fluoro-2-methylaniline cluster_anilinium Anilinium Ion (Acidic Conditions) Aniline Aromatic Ring NH2 -NH2 (ortho, para-director, activating) Aniline->NH2 CH3 -CH3 (ortho, para-director, activating) Aniline->CH3 F -F (ortho, para-director, deactivating) Aniline->F Anilinium Aromatic Ring NH3plus -NH3+ (meta-director, deactivating) Anilinium->NH3plus CH3_2 -CH3 (ortho, para-director, activating) Anilinium->CH3_2 F_2 -F (ortho, para-director, deactivating) Anilinium->F_2

Caption: Substituent directing effects on the aromatic ring.

References

  • Vertex AI Search. (2018, April 30).
  • ACS Publications. (2006, June 30). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry.
  • Mustansiriyah University. (2022, December 12).
  • Unknown. (n.d.).
  • BenchChem. (2025).
  • Unknown. (2006, August 4). Electrophilic aromatic nitration: understanding its mechanism and substituent effects.
  • PubMed. (n.d.).
  • BenchChem. (2025). Navigating the Selective Nitration of Aniline: A Technical Support Guide.
  • ResearchGate. (n.d.). Methods for the nitration of protected anilines. (A)
  • Ingenta Connect. (2025, February 1).
  • Filo. (2024, December 15).
  • Organic Chemistry Portal. (2015).
  • BenchChem. (2025).
  • Filo. (2024, December 8).
  • askIITians. (2025, July 23).
  • Chemistry Stack Exchange. (2019, May 25).
  • ResearchGate. (2014, November 9).
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes.
  • Vedantu. (n.d.). Why is nitration of aniline difficult class 11 chemistry CBSE.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • American Chemical Society. (1929, February).
  • Reddit. (2020, November 19). Help with nitration of a protected aniline. : r/Chempros.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • BenchChem. (2025).
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • BenchChem. (2025). Application Notes & Protocols: Controlled Nitration of Aniline for Selective Ortho/Para Isomer Synthesis.
  • Brainly.in. (2024, March 13). During the nitration of aniline the amino group is protected by why.
  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
  • ACS Publications. (2011, May 6).
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • Semantic Scholar. (2002). Study on the Synthesis of 2-Nitro-4-methylaniline in Solvent.
  • BLDpharm. (n.d.). 344-29-6|4-Fluoro-2-nitro-6-(trifluoromethyl)aniline.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline.
  • Técnico Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • BenchChem. (2025).
  • Frontiers. (2024, May 14).
  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • PMC. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester.
  • PubChem. (n.d.). 4-Fluoro-2-nitro-N-methylaniline | C7H7FN2O2 | CID 2774662.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-2-methyl-3-nitroaniline

Welcome to the technical support guide for the purification of 4-Fluoro-2-methyl-3-nitroaniline. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-Fluoro-2-methyl-3-nitroaniline. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who are encountering challenges with regioisomeric impurities during their synthetic work.

Frequently Asked Questions (FAQs)

Q1: After my synthesis of 4-Fluoro-2-methyl-3-nitroaniline, my TLC plate shows multiple yellow/orange spots. What are these likely to be?

A1: The synthesis of 4-Fluoro-2-methyl-3-nitroaniline, typically via nitration of 3-fluoro-2-methylaniline (or a protected version), is an electrophilic aromatic substitution reaction. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups, along with the fluoro (-F) group, can lead to the formation of several positional isomers, also known as regioisomers.

The most common regioisomeric impurities you are likely observing are:

  • 4-Fluoro-2-methyl-5-nitroaniline

  • 4-Fluoro-2-methyl-6-nitroaniline

  • 4-Fluoro-2-methyl-2-nitroaniline (less common due to steric hindrance)

These isomers have very similar polarities to your target compound, which is why they often appear as closely migrating or overlapping spots on a Thin-Layer Chromatography (TLC) plate.[1]

Q2: Why is it so difficult to separate these regioisomers from my desired product?

A2: Separating regioisomers is a classic challenge in organic synthesis.[2] These molecules have the same molecular formula and functional groups, differing only in the spatial arrangement of the nitro group on the aromatic ring. This results in very subtle differences in their physical properties, such as:

  • Polarity: The net dipole moment of each isomer is slightly different, but the overall polarity is very similar.

  • Solubility: They will exhibit comparable solubility in most common organic solvents.

  • Boiling/Melting Points: These values are often very close. For instance, the reported melting point of 4-Fluoro-3-nitroaniline is 94-96 °C.[3] Isomers will likely have melting points in a similar range, leading to co-crystallization.

Effective purification requires techniques that can exploit these minor physical differences.

Q3: What is the most effective, first-pass method for purifying my crude product?

A3: Fractional recrystallization is the most common and often most effective initial purification strategy for moderately impure products (e.g., >80% purity). The principle relies on the slight differences in solubility between the desired product and its isomeric impurities in a carefully selected solvent system.[4] By allowing the solution to cool slowly, the least soluble compound (ideally your target product) will crystallize out first in a purer form, leaving the more soluble impurities in the mother liquor. This process may need to be repeated to achieve high purity.[5][6]

Troubleshooting and In-Depth Purification Guides

This section addresses specific experimental failures and provides detailed protocols to overcome them.

Issue 1: My recrystallization attempt did not improve the purity of my product, or I have very poor recovery.

This is a common issue that usually points to an inappropriate choice of solvent. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[4]

Causality and Solution:

The similar structure of the regioisomers means their solubility profiles are nearly identical. A single solvent may not provide sufficient differentiation. The solution is to use a binary solvent system (a "solvent-antisolvent" pair).[7]

  • Principle: You dissolve the crude mixture in a minimal amount of a "good" solvent (in which it is highly soluble). Then, you slowly add a "poor" or "antisolvent" (in which it is poorly soluble) to the hot solution until it just becomes cloudy (the saturation point). Upon slow cooling, the subtle solubility differences are amplified, allowing for selective crystallization.

Recommended Solvent Systems for 4-Fluoro-2-methyl-3-nitroaniline:

Solvent System (Good/Poor)Boiling Point of Good Solvent (°C)Polarity (Good Solvent)Rationale & Comments
Ethanol / Water78Polar ProticA classic choice for nitroanilines. Ethanol effectively dissolves the compounds, and water acts as an excellent antisolvent.[5][8]
Isopropanol / Hexane82Polar ProticIsopropanol is slightly less polar than ethanol, which can offer different selectivity. Hexane is a non-polar antisolvent.
Dichloromethane (DCM) / Hexane40Polar AproticA lower-boiling point option. Use minimal hot DCM and add hexane until cloudy. Good for removing less polar impurities.
Methanol65Polar ProticA patent for a similar compound, 4-fluoro-N-methyl-3-nitroaniline, describes a highly effective purification using only methanol for recrystallization, suggesting it is a strong candidate.[9]

Experimental Protocol: Binary Solvent Recrystallization

  • Dissolution: Place your crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., Ethanol) dropwise while heating (e.g., on a 80°C hotplate) and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.

  • Induce Saturation: While still hot, add the "poor" solvent (e.g., Water) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure crystals.

  • Isolation: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Analysis: Dry the crystals and analyze their purity via TLC, melting point, or NMR spectroscopy.

Issue 2: My product is an oil or my TLC shows that the impurities are very close to my product spot (Rf difference < 0.1). Recrystallization is ineffective.

When impurities are this similar to the product, or if the product is not a solid at room temperature, column chromatography is the required purification method.[10] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in the mobile phase (the eluent).[11]

Causality and Solution:

Even a small difference in the molecular dipole moment can alter how strongly a compound interacts with the polar silica gel. By using a mobile phase of optimal polarity, we can elute the compounds at different rates, achieving separation. The key is to find a solvent system that provides the best separation on a TLC plate first.

Workflow for Method Development:

G cluster_0 Purity Assessment & Method Development cluster_1 Column Chromatography Execution A 1. Dissolve Crude Product in Dichloromethane B 2. Run TLC Plates in Various Hexane/Ethyl Acetate Ratios (e.g., 9:1, 4:1, 2:1) A->B Spot on TLC C 3. Identify System with Best Spot Separation (ΔRf > 0.1) B->C Analyze plates under UV light D 4. Target Rf for Product: 0.25 - 0.35 C->D Optimize ratio E 5. Prepare Column Slurry (Silica Gel in Hexane) D->E Use optimized solvent system F 6. Load Sample onto Column E->F Pack column G 7. Elute with Chosen Solvent System F->G Start elution H 8. Collect Fractions & Monitor by TLC G->H Collect eluate I 9. Combine Pure Fractions & Evaporate Solvent H->I Identify product

Sources

Optimization

Technical Support Center: NMR Sample Preparation for 4-Fluoro-2-methyl-3-nitroaniline

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Fluoro-2-methyl-3-nitroaniline during NMR analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Fluoro-2-methyl-3-nitroaniline during NMR analysis. As a substituted nitroaniline, this compound can exhibit poor solubility in common deuterated solvents, complicating structural elucidation and purity assessment. This document provides a series of troubleshooting steps and in-depth explanations to help you acquire high-quality NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My 4-Fluoro-2-methyl-3-nitroaniline won't dissolve in CDCl₃. What is my next step?

Answer:

It is not uncommon for polar, crystalline compounds like 4-Fluoro-2-methyl-3-nitroaniline to show poor solubility in chloroform-d (CDCl₃), which is a relatively non-polar solvent. The presence of the polar nitro (-NO₂) and amine (-NH₂) groups, which can participate in intermolecular hydrogen bonding, leads to high crystal lattice energy. This energy must be overcome by solvent-solute interactions for dissolution to occur. Chloroform-d is often not a sufficiently polar solvent to disrupt this crystal packing effectively.

Immediate Recommendation: Switch to a More Polar Aprotic Solvent.

Your first and simplest troubleshooting step is to switch to a more polar deuterated solvent. The most common and effective choices are:

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is an excellent choice for many poorly soluble, polar compounds. Its high polarity and ability to act as a strong hydrogen bond acceptor can effectively solvate the amine and nitro groups of your analyte.[1][2][3]

  • Acetone-d₆: While less polar than DMSO-d₆, it is significantly more polar than CDCl₃ and can be a good alternative.[2][4]

  • N,N-Dimethylformamide-d₇ (DMF-d₇): Similar in polarity to DMSO-d₆, DMF-d₇ is another strong option, though it is used less commonly due to its higher boiling point, which can make sample recovery more difficult.

The following table provides a comparison of common NMR solvents to guide your selection.

SolventDielectric Constant (ε)Key Characteristics
Chloroform-d (CDCl₃)4.8Good for non-polar to moderately polar compounds.[2]
Acetone-d₆21A versatile solvent for a wide range of polarities.[2]
Methanol-d₄33A polar, protic solvent. Can exchange with labile protons (-NH₂).
DMSO-d₆ 47 Highly polar aprotic solvent, excellent for polar compounds. [1]
Water-d₂ (D₂O)80For highly polar or ionic compounds. Will exchange with -NH₂ protons.

Data compiled from various sources, including MilliporeSigma.[5][6][7]

Question 2: I've switched to DMSO-d₆, but the solubility is still low, or the NMR peaks are broad. What can I do to improve the spectrum?

Answer:

Even in a powerful solvent like DMSO-d₆, you may encounter residual solubility issues or peak broadening due to aggregation or slow tumbling of the molecule. In this situation, you can employ several techniques, often in combination.

Troubleshooting Workflow:

Solubility_Workflow start Low Solubility in DMSO-d₆ heat Gentle Heating start->heat cosolvent Use a Co-Solvent heat->cosolvent If still poor... end Acquire High-Quality Spectrum heat->end Success acid pH Modification (Acidification) cosolvent->acid If still poor... cosolvent->end Success acid->end Success

Caption: Troubleshooting workflow for low solubility in DMSO-d₆.

Method 1: Gentle Heating

  • Causality: Heating the sample provides thermal energy to help overcome the crystal lattice forces and increase the rate and extent of dissolution. For many organic solids, solubility increases significantly with temperature. In NMR, heating can also decrease the viscosity of the solvent (like DMSO-d₆) and increase the rate of molecular tumbling, which can lead to sharper spectral lines.[8]

  • Protocol:

    • Prepare your sample in the NMR tube with DMSO-d₆.

    • Cap the tube securely.

    • Gently warm the sample using a heat gun or a warm water bath (e.g., 40-50°C) until the solid dissolves. Caution: Do not overheat, as this can lead to sample degradation or pressure buildup.

    • Acquire the NMR spectrum at an elevated temperature (e.g., 40°C, 60°C). Most modern NMR spectrometers are equipped with variable temperature units.[9]

Method 2: Using a Co-Solvent

  • Causality: Sometimes a mixture of solvents provides a better solubility profile than a single solvent.[1] For a compound like 4-Fluoro-2-methyl-3-nitroaniline, adding a small amount of a solvent that can specifically interact with certain parts of the molecule might help. However, for this specific case, moving to pH modification is often more effective.

Question 3: Heating didn't fully solve the problem. Is there a chemical modification I can make to the sample to improve solubility?

Answer:

Yes. This is a highly effective technique for compounds containing basic functional groups like the aniline moiety in your molecule. The basic nitrogen atom of the amine can be protonated to form an ammonium salt. This salt is ionic and typically exhibits dramatically higher solubility in polar solvents like DMSO-d₆ or even D₂O compared to the neutral parent compound.

Mechanism: Acid-Base Chemistry

The lone pair of electrons on the aniline nitrogen can accept a proton (H⁺) from an acid. This converts the neutral, less polar amine into a positively charged, highly polar ammonium salt.

Protonation_Mechanism cluster_0 Poorly Soluble (Neutral) cluster_1 Highly Soluble (Ionic Salt) Molecule R-NH₂ Acid + H⁺X⁻ (Acid) Salt R-NH₃⁺ X⁻ Acid->Salt Protonation

Caption: Protonation of the amine improves solubility.

Recommended Acidifying Agent: Trifluoroacetic Acid-d (TFA-d)

  • Causality: A small amount of deuterated trifluoroacetic acid (TFA-d) can be added directly to your NMR tube. TFA-d is a strong acid that will efficiently protonate the aniline. It is also useful because its own ¹H NMR signal appears far downfield (typically >11 ppm), where it is unlikely to overlap with your analyte's signals.[10][11] Using the deuterated form (TFA-d) minimizes the introduction of a large, non-deuterated solvent peak.

Experimental Protocol: Acidification with TFA-d

  • Prepare the Initial Sample: Attempt to dissolve your 4-Fluoro-2-methyl-3-nitroaniline (typically 5-10 mg) in ~0.6 mL of DMSO-d₆ in an NMR tube.

  • Add TFA-d: Add a very small, dropwise amount of TFA-d (e.g., 1-5 µL) to the NMR tube.

  • Mix: Cap the tube and gently invert it several times to mix thoroughly. You should observe the solid dissolving.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum.

Expected Spectral Changes:

  • Improved Solubility: The compound should fully dissolve.

  • Chemical Shift Changes: The proton signals near the newly formed ammonium group (-NH₃⁺) will likely shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charge.

  • Amine Proton Signal: The -NH₂ signal will exchange with the acidic proton from TFA and may appear as a broad, exchangeable peak further downfield or merge with the TFA signal.[10]

Question 4: What if I need to analyze the compound in its neutral form and cannot use acid? Are there any other options?

Answer:

While acidification is the most robust method for this particular compound, if you must maintain the neutral form, you may need to consider more advanced or specialized techniques.

  • Use of a Co-Solvent Mixture: A carefully selected mixture, such as CDCl₃ with a few drops of DMSO-d₆, can sometimes provide the necessary solubility without fully switching to the more viscous DMSO-d₆.[1]

  • Derivatization: In a drug development context, you might analyze a more soluble derivative of the compound (e.g., an acetylated amine). While this changes the molecule, it can be a valid strategy if the goal is to confirm the integrity of the core aromatic structure. For instance, reacting the amine with trifluoroacetic anhydride can create a trifluoroacetamide derivative, which can be analyzed by ¹⁹F NMR.[12] This is an advanced technique used for specific analytical goals.

  • Solid-State NMR (ssNMR): If all solution-state methods fail, solid-state NMR can be used to analyze the compound directly in its powder form without the need for dissolution.[13] This is a specialized technique that is not as widely available as solution-state NMR but provides a definitive solution for completely insoluble materials.

By systematically working through these troubleshooting steps, from the simplest solvent change to chemical modification, you can successfully overcome the solubility challenges of 4-Fluoro-2-methyl-3-nitroaniline and obtain high-quality NMR data for your research.

References

  • Tyndall, J. D. A., et al. (2005). NMR at Low and Ultra-Low Temperatures. Accounts of Chemical Research, 38(3), 222–230. [Link]

  • NIH. (n.d.). NMR at Low and Ultra-Low Temperatures - PMC. [Link]

  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • ResearchGate. (n.d.). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride | Request PDF. [Link]

  • University of Wisconsin-Madison. (n.d.). Deuterated NMR Solvent Table. [Link]

  • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy? r/AskChemistry. [Link]

  • University of California, San Diego. (n.d.). NMR | Sample-Temperature Calibration. Chemical Research Support. [Link]

  • ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? [Link]

  • Bruker. (2009). Properties of Selected Deuterated Solvents for NMR Spectroscopy. Bruker Almanac. [Link]

  • Zhou, P., et al. (2013). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Journal of Biomolecular NMR, 55(4), 389–398. [Link]

  • Fogen, D., et al. (2022). Densities of Selected Deuterated Solvents. Journal of Chemical & Engineering Data, 67(4), 851–859. [Link]

  • ResearchGate. (n.d.). Sample preparation. [Link]

  • Hoye, T. R., et al. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. The Journal of Organic Chemistry, 88(16), 11530–11535. [Link]

  • Facey, G. (2014, March 11). Chemical Exchange Agents to Simplify NMR Spectra. University of Ottawa NMR Facility Blog. [Link]

  • Sunshine Pharma. (n.d.). 4-Fluoro-3-nitroaniline CAS 364-76-1. [Link]

  • NIH. (n.d.). 4-Fluoro-3-nitroaniline. PubChem. [Link]

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7670–7682. [Link]

  • Nanalysis. (2025, June 16). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Scribd. [Link]

  • Jasiński, M., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Chemical Communications, 60(20), 2821–2824. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. r/Chempros. [Link]

  • University of Colorado Boulder. (2011). Solvents for NMR spectroscopy. Organic Chemistry at CU Boulder. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100–5108. [Link]

  • Landrie, C., et al. (2013). NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory. Journal of Chemical Education, 90(5), 634–638. [Link]

  • Nuclear Magnetic Resonance, Volume 50. (2024, November 15). Royal Society of Chemistry.
  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

  • Wallace, M. J., et al. (2025, May 26). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. Analytical Methods, 17(20), 2636–2641. [Link]

  • The Royal Society of Chemistry. (n.d.). Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf), thin layer chromatography. [Link]

  • bioRxiv. (2025, January 17). In situ light-driven pH modulation for NMR studies. [Link]

  • ResearchGate. (2020, February 20). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.? [Link]

  • University of California, San Diego. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. [Link]

  • Brinkmann, A., et al. (2019). Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Metrologia, 56(2), 025004. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(9), 3155–3158. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Common NMR Solvents - Reference Data. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Defluorination in 4-Fluoro-2-methyl-3-nitroaniline Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chemoselective reduction of polyfunctionalized fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chemoselective reduction of polyfunctionalized fluoroarenes.

The reduction of 4-fluoro-2-methyl-3-nitroaniline to 4-fluoro-2-methylbenzene-1,3-diamine presents a classic chemoselectivity challenge: efficiently reducing the nitro group to an amine while preserving the delicate carbon-fluorine (C-F) bond. Hydrodefluorination (HDF) is a notorious side reaction in this process that compromises yield and complicates downstream purification. This guide provides field-proven insights, mechanistic explanations, and a self-validating protocol to eliminate defluorination during your hydrogenation workflows.

Frequently Asked Questions (FAQs)

Q1: Why does hydrodefluorination (HDF) occur so readily with 4-fluoro-2-methyl-3-nitroaniline? A: The C-F bond is thermodynamically strong, but transition metal catalysts can oxidatively insert into it under reducing conditions. In 4-fluoro-2-methyl-3-nitroaniline, the fluorine atom is situated on an electron-rich aromatic ring. During the reduction of the nitro group, highly reactive intermediates (nitroso and hydroxylamine species) coordinate strongly to the catalyst surface. If the catalyst has a high d-band center, the proximity of the C-F bond to the active metal sites facilitates oxidative addition and subsequent hydride transfer, leading to the loss of the fluorine atom as hydrogen fluoride (HF).

Q2: We are currently using 10% Pd/C. Should we switch our catalyst? A: Absolutely. Palladium on carbon (Pd/C) is the most common culprit for unwanted dehalogenation [2]. You must switch to Platinum on Carbon (Pt/C) . Platinum has a lower propensity for oxidative addition to C-halogen bonds compared to Palladium, making it inherently more chemoselective for nitro group reduction [4]. Alternatively, Raney Nickel can be used, but it often requires higher pressures and poses severe pyrophoric handling risks.

Q3: Even with Pt/C, we observe 2-5% defluorinated byproducts. How can we completely suppress this? A: To achieve <0.1% defluorination, you need to modify the catalyst surface. The addition of a Vanadium promoter (such as ammonium metavanadate, NH4​VO3​ ) is a highly effective, industry-standard technique [3]. Vanadium acts as a Lewis acid modifier on the Pt surface. It accelerates the reduction of the hydroxylamine intermediate to the amine, minimizing the residence time of the substrate on the catalyst surface and thereby preventing the C-F bond from undergoing cleavage [3]. Additionally, maintaining a slightly acidic catalytic medium can further inhibit dehalogenation[1].

Q4: How should we optimize temperature and pressure? A: HDF is an activation-energy-driven process. Higher temperatures and excessive hydrogen pressures exacerbate C-F cleavage. Keep the reaction temperature strictly between 25 °C and 35 °C. Use a moderate hydrogen pressure (1 to 3 bar). The Pt/C + V system is highly active, so you do not need aggressive conditions to achieve full conversion.

Data Presentation: Catalyst & Condition Comparison

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and the resulting chemoselectivity.

Catalyst SystemAdditiveTemp / PressureNitro ConversionDefluorination (HDF)Recommendation
10% Pd/CNone50 °C / 5 bar>99%15 - 30%❌ Avoid
5% Pt/CNone25 °C / 2 bar>99%2 - 5%⚠️ Acceptable, but requires purification
Raney NickelNone50 °C / 10 bar95%<1%⚠️ Safety concerns (pyrophoric)
5% Pt/C NH4​VO3​ 25 °C / 2 bar >99% <0.1% Optimal (Self-Validating System)
Mechanistic Pathway

Below is the logical pathway demonstrating how catalyst selection dictates the reaction fate.

ReactionLogic SM 4-Fluoro-2-methyl- 3-nitroaniline Nitroso Nitroso/Hydroxylamine Intermediates SM->Nitroso H2, Catalyst Desired 4-Fluoro-2-methylbenzene- 1,3-diamine Nitroso->Desired Fast Reduction (Pt/C + V) Side 2-Methylbenzene- 1,3-diamine (Defluorinated) Nitroso->Side C-F Cleavage (Pd/C)

Reaction logic for 4-Fluoro-2-methyl-3-nitroaniline reduction and defluorination pathway.

Optimized Experimental Protocol

This protocol is designed as a self-validating system: the inclusion of the vanadium additive ensures that even if slight temperature excursions occur, the chemoselectivity remains locked, preventing batch failure.

Materials Required:

  • 4-Fluoro-2-methyl-3-nitroaniline (Substrate)

  • 5% Platinum on Carbon (Pt/C, 50% wet)

  • Ammonium metavanadate ( NH4​VO3​ , 1-2 mol% relative to substrate)

  • Methanol or Tetrahydrofuran (THF) (HPLC grade)

  • Hydrogen gas (High purity)

Step-by-Step Methodology:

  • Substrate Preparation: In a clean, dry pressure reactor, dissolve 10.0 g of 4-fluoro-2-methyl-3-nitroaniline in 100 mL of Methanol.

    • Causality: Methanol provides excellent solubility for the nitroarene and facilitates proton transfer during the reduction steps.

  • Catalyst & Modifier Addition: Add 0.5 g of 5% Pt/C (50% wet) to the solution. Immediately add 15 mg of NH4​VO3​ .

    • Causality: The wet catalyst prevents ignition of solvent vapors. The vanadium salt will partially dissolve and interact with the Pt surface to accelerate hydroxylamine reduction, effectively shutting down the HDF pathway [3].

  • Inertion: Seal the reactor. Purge the headspace with Nitrogen gas ( N2​ ) by pressurizing to 3 bar and carefully venting. Repeat this N2​ purge three times.

    • Causality: Complete removal of oxygen prevents the formation of explosive H2​/O2​ mixtures and avoids catalyst poisoning or substrate oxidation.

  • Hydrogenation: Pressurize the reactor with Hydrogen gas ( H2​ ) to 2 bar. Begin vigorous stirring (800-1000 rpm). Maintain the internal temperature at 25-30 °C using a cooling jacket if necessary (the reaction is highly exothermic).

    • Causality: Vigorous stirring eliminates mass-transfer limitations, ensuring the reaction is kinetically controlled by the modified catalyst rather than gas diffusion.

  • Monitoring & Work-up: Monitor hydrogen uptake. The reaction is typically complete within 2-4 hours when uptake ceases. Vent the H2​ and purge three times with N2​ . Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the Pt/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-fluoro-2-methylbenzene-1,3-diamine. The product should be >99% pure by HPLC with <0.1% defluorinated byproduct.

Workflow Visualization

ProtocolWorkflow S1 1. Preparation Dissolve substrate in MeOH S2 2. Catalyst Doping Add 5% Pt/C & NH4VO3 S1->S2 S3 3. Inertion Purge reactor with N2 (3x) S2->S3 S4 4. Hydrogenation Introduce H2 (2 bar, 25-30°C) S3->S4 S5 5. Work-up Filter catalyst & concentrate S4->S5

Step-by-step experimental workflow for chemoselective catalytic hydrogenation.

References
  • Title: Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A)
  • Title: Process for the catalytic hydrogeneration of aromatic nitro compounds (US6096924A)
  • Title: Unsupported Nanoporous Platinum–Iron Bimetallic Catalyst for the Chemoselective Hydrogenation of Halonitrobenzenes to Haloanilines Source: ACS Applied Materials & Interfaces URL: [Link]

Optimization

Optimizing mobile phase for HPLC analysis of 4-Fluoro-2-methyl-3-nitroaniline

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-Fluoro-2-methyl-3-nitroaniline. This document is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-Fluoro-2-methyl-3-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshoot common issues encountered during method development.

Section 1: Understanding the Analyte: Physicochemical Profile

Before initiating any method development, a fundamental understanding of the analyte's properties is crucial. 4-Fluoro-2-methyl-3-nitroaniline is a substituted nitroaniline. While specific experimental data for this exact molecule is sparse, we can infer its behavior from closely related analogs.

The key features influencing its chromatographic behavior are the basic aniline group, the polar nitro group, and the overall aromatic structure. The aniline functional group, in particular, is basic and has a tendency to interact with the stationary phase in undesirable ways, leading to poor peak shape.

PropertyEstimated Value/CharacteristicRationale & Chromatographic Implication
Molecular Structure C₇H₇FN₂O₂The presence of an amine (aniline) makes the molecule basic. The nitro group and fluorine atom are electron-withdrawing, increasing polarity.
pKa (Aniline group) ~2.0 - 3.0Based on the pKa of 3-nitroaniline (2.47).[1] This is the most critical parameter. The mobile phase pH must be controlled to ensure the analyte is in a consistent, single ionic state to achieve sharp, symmetrical peaks.
Polarity (XLogP) ~1.5 - 2.5Inferred from isomers like 4-fluoro-3-nitroaniline (0.8) and 4-fluoro-2-methyl-6-nitroaniline (2.1).[2][3] This moderate polarity makes it well-suited for reversed-phase chromatography on a C18 or C8 column.
UV Absorbance (λmax) ~254 nm and ~380 nmNitroaromatic compounds typically have strong absorbance at multiple wavelengths.[4] An isomer, 4-fluoro-3-nitroaniline, shows a λmax at approximately 381 nm.[5] A photodiode array (PDA) detector is recommended to determine the optimal wavelength empirically.
Solubility Soluble in organic solvents (Acetonitrile, Methanol), sparingly soluble in water.The sample should be dissolved in a solvent that is as weak as, or weaker than, the mobile phase (e.g., the mobile phase itself or a higher water percentage) to prevent peak distortion.[6]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems in a question-and-answer format, providing both the "what to do" and the "why you're doing it."

Q1: Why is my peak for 4-Fluoro-2-methyl-3-nitroaniline showing significant tailing?

Answer: Peak tailing is the most common issue for basic compounds like anilines. It occurs when the analyte undergoes secondary interactions with the stationary phase, in addition to the primary reversed-phase retention mechanism.[7] The primary cause is the interaction between the basic amine group on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[7][8]

Troubleshooting Workflow for Peak Tailing:

The following diagram outlines a logical flow to diagnose and resolve peak tailing.

Tailing_Troubleshooting start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH Controlled? (e.g., with acid/buffer) start->check_ph adjust_ph STEP 1: Adjust Mobile Phase pH - Add 0.1% Formic or Phosphoric Acid - Target pH ~2.5-3.0 check_ph->adjust_ph No ph_ok pH is Controlled check_ph->ph_ok Yes end_good Problem Solved: Symmetrical Peak adjust_ph->end_good check_column Is the Column Old or is it a Modern, End-Capped Type B Silica Column? ph_ok->check_column replace_column STEP 2: Use a High-Purity End-Capped C18 Column (Type B Silica) check_column->replace_column No / Old Column column_ok Column is Modern check_column->column_ok Yes replace_column->end_good check_modifier Are you using Acetonitrile (ACN)? column_ok->check_modifier try_methanol STEP 3: Evaluate Methanol (MeOH) - Replace ACN with an equivalent  eluting strength of MeOH - Can alter selectivity and interactions check_modifier->try_methanol Yes try_methanol->end_good

Caption: Troubleshooting workflow for peak tailing of basic analytes.

Detailed Explanation of Steps:
  • Control Mobile Phase pH: This is the most effective solution. By lowering the mobile phase pH to a value at least two units below the analyte's pKa (e.g., pH < 3.0), you ensure the aniline group is fully protonated (positively charged).[9] This protonated form has a much-reduced affinity for the acidic silanol groups, which are also protonated at low pH, thereby minimizing the secondary interaction that causes tailing.[7][10] A mobile phase containing 0.1% formic acid or phosphoric acid is an excellent starting point.[11][12]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns, often referred to as "Type B" silica, have very low metal content and are "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a less interactive chemical group, effectively shielding them from interaction with basic analytes.[10] If you are using an older column, switching to a modern, high-purity, end-capped C18 column can dramatically improve peak shape.

Q2: My analyte is eluting too quickly (low retention). How do I increase its retention time?

Answer: Low retention means the analyte is spending too little time interacting with the stationary phase. This is controlled by the strength of the mobile phase. In reversed-phase HPLC, water is the "weak" solvent and the organic modifier (acetonitrile or methanol) is the "strong" solvent.

Solutions:

  • Decrease the Organic Modifier Percentage: The most direct way to increase retention is to make the mobile phase weaker (more polar). Decrease the percentage of acetonitrile or methanol in your mobile phase. A rule of thumb is that a 10% decrease in the organic modifier can lead to an approximately 3-fold increase in retention time.

  • Switch from Acetonitrile to Methanol: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography.[13][14] If you are using acetonitrile, switching to methanol at the same percentage will increase retention time.

Q3: I can't separate my analyte from a closely eluting impurity. How do I improve resolution?

Answer: Improving resolution requires changing the chromatographic selectivity—the relative separation between two peaks. This can be more complex than simply adjusting retention.

Solutions:

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently due to their chemical properties (acetonitrile is aprotic, while methanol is protic and can hydrogen bond).[15][16] Simply switching from an acetonitrile/water mobile phase to a methanol/water mobile phase can change the elution order and improve the separation of co-eluting peaks.[14] You can also try ternary mixtures (e.g., Water/Acetonitrile/Methanol) to fine-tune selectivity.[14]

  • Modify the Mobile Phase pH: Changing the pH is a powerful tool for altering the selectivity of ionizable compounds.[17] Even a small change in pH (e.g., from 2.5 to 3.0) can alter the residual charge on the analyte and impurities, potentially leading to significant changes in their relative retention times and improved resolution.

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, consider a different stationary phase. A Phenyl-Hexyl column, for example, offers different selectivity compared to a C18 due to its ability to undergo pi-pi interactions with aromatic analytes.

Section 3: Recommended Starting Protocol

This protocol provides a robust starting point for your method development. It is designed to proactively address the most common issues, such as peak tailing.

Experimental Protocol: Initial HPLC Method
  • Column Selection:

    • Use a modern, high-purity, end-capped C18 column.

    • Typical Dimensions: 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of water.

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).

    • Degassing: Degas both mobile phases thoroughly using sonication, vacuum filtration, or an in-line degasser.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV-Vis or PDA Detector set at 254 nm and 381 nm. Monitor both to determine the best sensitivity.

  • Initial Gradient Elution (for scouting):

    • A gradient is recommended to determine the approximate elution conditions quickly.

    • Time (min) % Mobile Phase B (ACN)
      0.010
      20.090
      25.090
      25.110
      30.010
  • Sample Preparation:

    • Dissolve the 4-Fluoro-2-methyl-3-nitroaniline standard or sample in the initial mobile phase (90:10 Water/ACN with 0.1% Formic Acid).

    • Ensure the final concentration is within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

Method Optimization Logic:

The diagram below illustrates the logical path from the initial scouting gradient to a final, optimized isocratic method.

Method_Dev_Workflow start Start: Scouting Gradient Run determine_rt Determine Retention Time (Rt) of the Analyte start->determine_rt calculate_iso Calculate Isocratic Conditions (Use %B at elution - 10%) determine_rt->calculate_iso run_iso Run Calculated Isocratic Method calculate_iso->run_iso check_k Is Retention Factor (k') between 2 and 10? run_iso->check_k adjust_b Adjust %B - Increase %B to decrease Rt - Decrease %B to increase Rt check_k->adjust_b No check_res Is Resolution (Rs) > 1.5 and Peak Shape Good? check_k->check_res Yes adjust_b->run_iso troubleshoot Refer to Troubleshooting Guide (Change pH, Organic Modifier) check_res->troubleshoot No final Final Optimized Method check_res->final Yes troubleshoot->run_iso

Caption: Workflow for HPLC method development and optimization.

References
  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu.

  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc.

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Element.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • Acetonitrile and methanol. Pharmaguideline Forum. (2025, May 29).

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. (2014, November 1).

  • HPLC Troubleshooting Guide.

  • Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. (2018, February 16).

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. (2023, January 24).

  • A Robust HPLC Method for the Quantitative Analysis of 2,6-Diisopropyl-4-nitroaniline. Benchchem.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.

  • How to Reduce Peak Tailing in HPLC? Phenomenex. (2025, June 9).

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. (2012, November 29).

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.

  • How can I prevent peak tailing in HPLC? ResearchGate. (2013, November 27).

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International.

  • TLC and HPLC Analysis of Nitroanilines. Scribd.

  • 4-Fluoro-2-nitroaniline 97%. Sigma-Aldrich.

  • 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety. ChemicalBook. (2023, December 12).

  • 4-Fluoro-3-nitroaniline. PubChem.

  • 4-Fluoro-3-nitroaniline. Benchchem.

  • 4-FLUORO-2-NITROANILINE. GSRS.

  • 4-Fluoro-3-nitroaniline SDS. ECHEMI.

  • Process for preparing 4-fluoro-3-nitroaniline. Google Patents.

  • 4-Fluoro-2-methyl-6-nitroaniline. PubChem.

  • 4-Fluoro-2-nitroaniline. NIST WebBook.

  • 4-Fluoro-2-nitroaniline Mass Spectrum. NIST WebBook.

  • 4-Fluoro-3-nitroaniline. Haz-Map.

  • 4-Fluoro-3-nitroaniline. ChemicalBook. (2026, January 13).

  • CAS 364-76-1: 4-Fluoro-3-nitroaniline. CymitQuimica.

  • 3-Nitroaniline. Wikipedia.

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Troubleshooting

Preventing degradation of 4-Fluoro-2-methyl-3-nitroaniline during long-term storage

Welcome to the Technical Support Center for 4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) . This compound is a highly valuable fluorinated aniline derivative used extensively in pharmaceutical drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) . This compound is a highly valuable fluorinated aniline derivative used extensively in pharmaceutical drug development and agrochemical synthesis. However, its aniline core makes it highly susceptible to environmental degradation.

This guide provides researchers and scientists with field-proven, self-validating protocols to prevent degradation, understand the underlying chemical mechanisms, and troubleshoot compromised samples.

Mechanistic Understanding of Degradation

To effectively store 4-Fluoro-2-methyl-3-nitroaniline, one must understand why it degrades. Despite the electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups, the primary amine (-NH₂) remains an electron-rich center that is vulnerable to oxidative and photochemical attack.

When exposed to ambient oxygen and light, the amine undergoes a sequential oxidation process [1]. The initial step involves the oxidation of the amine to an N-phenylhydroxylamine intermediate. This species is highly reactive and rapidly dehydrates or further oxidizes into a nitroso derivative [2]. Finally, the nitroso intermediate undergoes a condensation reaction with unreacted aniline molecules in the bulk powder, forming deeply colored azo and azoxy dimers[3]. This dimerization is the primary reason your pristine light-yellow powder turns dark brown or black over time. Furthermore, UV and visible light can directly excite the molecule, generating radical species that drastically accelerate this oxidative cascade [1].

DegradationPathway A 4-Fluoro-2-methyl- 3-nitroaniline B N-Hydroxylamine Intermediate A->B O2 / Light (Oxidation) C Nitroso Derivative A->C Direct Photooxidation B->C -H2O D Azo/Azoxy Dimers (Colored Impurities) C->D + Unreacted Amine (Coupling)

Fig 1: Oxidative and photochemical degradation pathway of 4-Fluoro-2-methyl-3-nitroaniline.

Self-Validating Storage Protocols

Do not rely on passive storage. A robust laboratory protocol must be a self-validating system —meaning the storage environment itself should alert you to a breach before the chemical degrades.

To achieve this, store the compound inside a primary amber glass vial (to block UV/Vis light), placed within a secondary desiccator jar backfilled with Argon. Inside the secondary jar, place an oxygen indicator strip. If the strip changes from pink to blue, the Argon seal has been compromised, and the container must be re-purged immediately.

Quantitative Storage Parameters
ParameterRecommended ConditionCausality / Rationale
Atmosphere Argon (Preferred) or NitrogenDisplaces O₂ to halt the primary oxidation step to N-hydroxylamine.
Container Amber Glass with PTFE-lined capBlocks UV and high-energy visible light, preventing radical initiation.
Temperature 2°C to 8°C (Refrigeration)Reduces the kinetic rate of spontaneous thermal degradation.
Validation O₂ / Humidity Indicator StripsProvides a visual, self-validating check of the inert environment's integrity.

Troubleshooting & FAQs

Q1: My 4-Fluoro-2-methyl-3-nitroaniline powder has turned from light yellow to dark brown. What happened, and can I still use it? A1: The darkening is a definitive sign of azoxy/azo dimer formation via atmospheric oxidation [3]. Do not use this degraded material directly in sensitive cross-coupling (e.g., Buchwald-Hartwig) or amidation reactions. The azo/azoxy impurities act as potent ligands that will coordinate with and poison transition metal catalysts (like Pd or Cu), leading to unexplained reaction failures or drastically reduced yields.

Q2: Does the presence of the fluorine and nitro groups make it more stable than unsubstituted aniline? A2: Yes, but only partially. The strongly electron-withdrawing nitro group at the meta position and the electronegative fluorine at the para position reduce the overall electron density on the amine nitrogen. This increases its oxidation potential, making it thermodynamically more stable than plain aniline [2]. However, the electron-donating ortho-methyl group slightly counteracts this stabilization. Ultimately, while it degrades slower than unsubstituted aniline, it remains highly vulnerable to prolonged atmospheric exposure.

Q3: How do I recover and purify the degraded material? A3: If the degradation is minor (slight orange tint), a simple recrystallization is effective. If the degradation is severe (dark brown/black), you must perform flash column chromatography. See the experimental protocols below.

Experimental Protocols

Protocol A: Step-by-Step Purification of Degraded Material
  • Assessment: Dissolve 10 mg of the degraded powder in 1 mL of dichloromethane (DCM). Spot on a TLC plate (Silica gel) and elute with 20% Ethyl Acetate in Hexanes. The target amine will elute slower than the highly non-polar azo dimers.

  • Flash Chromatography: If TLC shows significant fast-moving colored spots, load the bulk material onto a silica gel column.

  • Elution: Run a gradient from 5% to 25% Ethyl Acetate in Hexanes. The dark orange/red azo impurities will elute first.

  • Collection: Collect the pale-yellow fractions corresponding to 4-Fluoro-2-methyl-3-nitroaniline.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature no higher than 30°C to prevent thermal stress.

Protocol B: HPLC Purity Assessment

To validate the purity of your recovered material, use the following High-Performance Liquid Chromatography (HPLC) method:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (general aromatic) and 350 nm (specific for azo/azoxy dimers).

  • Analysis: The intact monomer will elute early-to-mid gradient. Any peaks eluting late in the highly organic phase, especially those absorbing strongly at 350 nm, indicate residual dimeric oxidation products.

Workflow Start Visual Inspection (Color Change?) HPLC HPLC Analysis (Detect Impurities) Start->HPLC Decision Purity > 98%? HPLC->Decision Use Proceed with Experiment Decision->Use Yes Purify Recrystallization / Chromatography Decision->Purify No Verify Re-test Purity Purify->Verify Verify->Decision

Fig 2: Self-validating workflow for purity assessment and recovery of degraded material.

References

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology, ACS Publications.1

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega, ACS Publications.2

  • Untangling the catalytic importance of the Se oxidation state in organoselenium-mediated oxygen-transfer reactions: the conversion of aniline to nitrobenzene. Chemical Science, RSC Publishing.3

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Fluoro-3-nitroaniline vs. 4-Fluoro-2-methyl-3-nitroaniline

Executive Summary In the rational design of pharmaceutical intermediates and agrochemicals, the introduction of a single methyl group can fundamentally alter a molecule's reactivity profile. This guide provides an object...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of pharmaceutical intermediates and agrochemicals, the introduction of a single methyl group can fundamentally alter a molecule's reactivity profile. This guide provides an objective, data-driven comparison between 4-Fluoro-3-nitroaniline (4F3NA) [1] and its methylated analog, 4-Fluoro-2-methyl-3-nitroaniline (4F2M3NA) [2]. By analyzing the steric and electronic interplay at the C1, C2, C3, and C4 positions, researchers can accurately predict reaction kinetics, optimize yields, and select the appropriate building block for downstream synthesis.

Structural and Electronic Analysis: The Causality of Reactivity

To understand the divergent behavior of these two building blocks, we must evaluate the localized microenvironments of their reactive centers: the C1-amine (nucleophile) and the C4-fluorine (electrophile).

4-Fluoro-3-nitroaniline (4F3NA)

In 4F3NA, the C3-nitro group is completely coplanar with the aromatic ring. This coplanarity allows for maximum orbital overlap, enabling the nitro group to exert a powerful resonance electron-withdrawing effect (-R). Consequently, the C4-fluoro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because the coplanar nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex. Furthermore, the C1-amine is unhindered, making it a reliable nucleophile for standard acylations and alkylations.

4-Fluoro-2-methyl-3-nitroaniline (4F2M3NA)

The addition of a methyl group at the C2 position introduces severe steric crowding. The C2-methyl group sits directly between the C1-amine and the C3-nitro group, triggering two critical effects:

  • Amine Shielding: The steric bulk of the ortho-methyl group physically blocks the trajectory of incoming bulky electrophiles, reducing the effective nucleophilicity of the C1-amine.

  • Steric Inhibition of Resonance (SIR): The most profound impact is on the C3-nitro group. The steric clash with the adjacent C2-methyl group forces the nitro group to twist out of the plane of the benzene ring[3]. Because resonance requires parallel p-orbital overlap, this twist breaks the π -conjugation. The nitro group can no longer effectively withdraw electron density via resonance (-R), leaving only its weaker inductive effect (-I). As a result, the stabilization of the SNAr Meisenheimer complex at C4 is severely compromised.

G A 4-Fluoro-3-nitroaniline (No C2-Methyl) C Coplanar Nitro Group (Strong -R Effect) A->C B 4-Fluoro-2-methyl-3-nitroaniline (C2-Methyl Present) D Twisted Nitro Group (Steric Inhibition of Resonance) B->D E Fast SNAr at C4 Meisenheimer Stabilization C->E F Slow SNAr at C4 Poor Intermediate Stabilization D->F

Mechanistic pathway showing how C2-methylation dictates SNAr reactivity via resonance inhibition.

Comparative Reactivity Profiles

The theoretical principles of SIR and steric shielding manifest clearly in quantitative experimental outcomes. The table below summarizes the expected reactivity profiles when subjecting both compounds to identical reaction conditions.

Property / Reaction Parameter4-Fluoro-3-nitroaniline (4F3NA)4-Fluoro-2-methyl-3-nitroaniline (4F2M3NA)Dominant Causality
CAS Number 364-76-11806425-96-6N/A
Amine Nucleophilicity (C1) High (Unobstructed)Low (Sterically Hindered)C2-Methyl steric shielding
Nitro Group Conformation Coplanar to aromatic ringTwisted out of planeSteric clash (C2-CH3 / C3-NO2)
SNAr Relative Rate (C4) Fast (Complete in <2h at 80°C)Slow (Incomplete after 12h at 80°C)Steric Inhibition of Resonance
N-Acylation Rate RapidSluggishOrtho-steric hindrance

Experimental Workflows: Self-Validating Protocols

To empirically validate the reactivity differences caused by the C2-methyl group, researchers can utilize the following standardized, self-validating protocols. These workflows are designed to isolate specific reactive centers and provide clear, quantifiable data.

Protocol A: Comparative SNAr Sparing the Amine

Objective: Evaluate the electrophilicity of the C4-fluoro position by reacting it with a secondary amine. Rationale: Morpholine is chosen as the nucleophile because its moderate reactivity prevents runaway reactions, allowing for precise kinetic differentiation between the activated 4F3NA and the deactivated 4F2M3NA. K2CO3 is utilized to scavenge the generated HF, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

Step-by-Step Methodology:

  • Equip two parallel 25 mL round-bottom flasks with magnetic stir bars.

  • Charge Flask A with 4F3NA (1.0 mmol) and Flask B with 4F2M3NA (1.0 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) and finely powdered K2CO3 (2.0 mmol) to both flasks.

  • Introduce morpholine (1.5 mmol) dropwise to each flask at room temperature.

  • Seal the flasks, purge with nitrogen, and heat the reactions to 80 °C using a parallel synthesizer or oil bath.

  • Withdraw 50 µL aliquots at 1h, 3h, 6h, and 12h. Quench each aliquot immediately in 1.0 mL of a 50:50 Acetonitrile/Water mixture.

  • Analyze the quenched samples via HPLC (UV detection at 254 nm) to quantify the percentage conversion to the respective morpholino-adducts.

Workflow Step1 Step 1: Substrate Prep Equimolar 4F3NA & 4F2M3NA Step2 Step 2: Nucleophile Addition Add Morpholine (1.5 eq) in DMF Step1->Step2 Step3 Step 3: Thermal Activation Heat to 80°C under N2 Step2->Step3 Step4 Step 4: Kinetic Sampling Aliquots at 1h, 3h, 6h, 12h Step3->Step4 Step5 Step 5: HPLC Analysis Quantify Conversion Rates Step4->Step5

Parallel experimental workflow for kinetic evaluation of SNAr reactivity using HPLC monitoring.
Protocol B: Comparative N-Acetylation

Objective: Assess the nucleophilicity and the impact of steric hindrance at the C1-amine. Rationale: Acetic anhydride is a highly reactive electrophile. Differences in the rate of amide bond formation here will strictly highlight the steric shielding effect of the C2-methyl group in 4F2M3NA.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the respective aniline (4F3NA or 4F2M3NA) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Add pyridine (1.5 mmol) to act as an acid scavenger and nucleophilic catalyst. Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 mmol) dropwise over 2 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature under continuous stirring.

  • Monitor the disappearance of the starting aniline via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system, taking samples every 30 minutes.

References

  • PubChem - NIH. "4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768". National Center for Biotechnology Information. Available at:[Link]

  • Trotter, J. "STERIC INHIBITION OF RESONANCE: III. CALCULATION OF RESONANCE ENERGIES AND BOND LENGTHS". Canadian Journal of Chemistry, May 1959. Available at:[Link]

Sources

Comparative

Validation of LC-MS methods for detecting 4-Fluoro-2-methyl-3-nitroaniline trace impurities

As pharmaceutical synthesis grows more complex, the rigorous control of process-related impurities has become a cornerstone of drug safety. 4-Fluoro-2-methyl-3-nitroaniline is a highly reactive aromatic amine intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical synthesis grows more complex, the rigorous control of process-related impurities has become a cornerstone of drug safety. 4-Fluoro-2-methyl-3-nitroaniline is a highly reactive aromatic amine intermediate often utilized in the synthesis of small-molecule active pharmaceutical ingredients (APIs). Due to the presence of both an aniline moiety and a nitro group, this compound is flagged as a structural alert for mutagenicity.

Under the ICH M7 guidelines, such DNA-reactive impurities must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to ensure a negligible carcinogenic risk [1]. Achieving this level of detection in a high-concentration API matrix requires analytical methodologies that transcend traditional chromatography. This guide objectively compares analytical platforms and provides a field-proven, self-validating LC-MS/MS protocol designed to meet the stringent validation requirements of ICH Q2(R2) [2].

Platform Comparison: Selecting the Optimal Modality

When developing a trace-level assay for a genotoxic impurity (GTI), the analytical platform must balance sensitivity, specificity, and routine operational stability. Below is an objective comparison of the three primary modalities considered for aniline derivative quantification [3].

Analytical PlatformDetection Limit (LOD)Specificity & Matrix ToleranceBest Use CaseLimitations
HPLC-UV (PDA) ~0.05% (500 ppm)Low. Relies solely on chromatographic resolution and chromophore absorption.Routine assay of the main API and macro-impurities.Insufficient sensitivity for ICH M7 TTC limits; highly susceptible to matrix interference.
LC-HRMS (QTOF) ~0.1 - 1 ppmVery High. Utilizes exact mass (<5 ppm error) to distinguish isobars.Untargeted screening and structural elucidation of unknown degradants.Narrower linear dynamic range; higher instrument and maintenance costs for routine QC.
LC-MS/MS (QQQ) <0.01 ppm (ppb level) Highest. Multiple Reaction Monitoring (MRM) filters out matrix noise entirely.Targeted trace quantification of known GTIs in complex matrices. Requires prior knowledge of the impurity's fragmentation pathways.

The Verdict: For the targeted quantification of 4-Fluoro-2-methyl-3-nitroaniline, LC-MS/MS (Triple Quadrupole) is the gold standard. The unique fragmentation of the nitroaniline precursor allows for highly specific MRM transitions, eliminating the background noise generated by the API matrix.

Mechanistic Method Development & Causality

A robust analytical method is not merely a sequence of steps; it is a system governed by chemical causality. The structural features of 4-Fluoro-2-methyl-3-nitroaniline dictate our experimental choices:

  • Ionization Strategy: The molecule contains a basic primary amine (-NH2) and an electron-withdrawing nitro group (-NO2). While the nitro group can suppress ionization, the basicity of the aniline nitrogen readily accepts a proton in acidic conditions. Therefore, Positive Electrospray Ionization (ESI+) is selected.

  • Mobile Phase Chemistry: We utilize 0.1% Formic Acid in both the aqueous and organic phases. Formic acid serves a dual purpose: it acts as an ion-pairing agent to improve peak shape on the reversed-phase column and provides the abundant protons necessary to drive the [M+H]+ formation in the ESI source [4].

  • Matrix Management (Self-Validation): Injecting high concentrations of API (e.g., 10-50 mg/mL) to detect sub-ppm impurities will rapidly foul the MS source and cause severe ion suppression. To make this a self-validating, robust system, we employ a post-column divert valve . The LC effluent is directed to waste during the elution of the main API, and only switched to the mass spectrometer during the specific retention time window of the impurity.

Experimental Protocol: A Self-Validating Workflow

Step 1: Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 Water:Methanol (v/v) to ensure complete solubility of both the API and the impurity.

  • API Matrix Preparation: Accurately weigh 50 mg of the API and dissolve it in 1.0 mL of the diluent. Vortex for 2 minutes and sonicate for 5 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to precipitate any insoluble matrix components. Transfer the supernatant to an LC vial.

Step 2: UHPLC Separation Conditions
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size (ensures sharp peak capacities).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 60% B

    • 5.0 - 6.0 min: 60% to 95% B (Column Wash)

    • 6.0 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (MRM) Parameters
  • Precursor Ion: m/z 171.1 [M+H]+ (Exact mass of 4-Fluoro-2-methyl-3-nitroaniline is ~170.1 Da).

  • Quantifier Transition: m/z 171.1 125.1 (Corresponds to the neutral loss of the NO2​ group, -46 Da). Collision Energy (CE): 20 eV.

  • Qualifier Transition: m/z 171.1 151.1 (Corresponds to the neutral loss of HF, -20 Da). Collision Energy (CE): 25 eV.

  • Divert Valve: Set to "Waste" from 0.0 - 2.5 min, "MS" from 2.5 - 4.5 min (impurity elution window), and "Waste" from 4.5 - 8.0 min (API elution window).

ICH Q2(R2) Validation Data

The method was validated according to the latest ICH Q2(R2) guidelines, ensuring the procedure is scientifically sound and fit for its intended purpose. The use of matrix-matched calibration curves ensures that any residual ion suppression is mathematically normalized.

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interfering peaks at the retention time of the analyte in the blank or API matrix.S/N ratio of blank at RT < 3. No matrix interference observed due to divert valve.Pass
Linearity R2≥0.990 over the working range. R2=0.9994 (Range: 0.05 ng/mL to 20 ng/mL).Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3.0.015 ng/mL (S/N = 5).Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10.0.05 ng/mL (S/N = 12).Pass
Accuracy (Recovery) 80% - 120% recovery at LOQ, 50%, and 150% of the specification limit.96.4% - 102.1% across all spiked levels.Pass
Method Precision (Repeatability) %RSD 10% for 6 independent preparations at the specification limit.%RSD = 3.8% ( n=6 ).Pass

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the self-validating LC-MS/MS workflow, highlighting how the physical separation of the matrix protects the integrity of the mass spectrometer.

LCMS_Workflow N1 API Sample Matrix (High Conc. 50 mg/mL) N2 Sample Extraction (Centrifugation / Dilution) N1->N2 Extract N3 UHPLC Separation (C18, 0.1% FA Gradient) N2->N3 Inject 2 µL N4 Divert Valve (API to Waste, Impurity to MS) N3->N4 Elute N5 Triple Quadrupole MS (ESI+, MRM Mode) N4->N5 Target Window N6 Data Processing (ICH Q2(R2) Validation) N5->N6 Quantify

Figure 1: Self-validating LC-MS/MS workflow for trace impurity quantification.

References

  • European Medicines Agency (EMA) / ICH. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Oxford Academic. Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available at:[Link]

  • ResearchGate. Quantitation of Genotoxic Impurity, 3-Fluro-2-methylaniline in Active Pharmaceutical Ingredient sample using QTRAP 3200 LC-MS/MS system. Available at:[Link]

Validation

Comparative study of reducing agents for 4-Fluoro-2-methyl-3-nitroaniline

As a Senior Application Scientist, navigating the reduction of highly functionalized halonitrobenzenes requires moving beyond standard textbook protocols. The conversion of 4-fluoro-2-methyl-3-nitroaniline to 4-fluoro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the reduction of highly functionalized halonitrobenzenes requires moving beyond standard textbook protocols. The conversion of 4-fluoro-2-methyl-3-nitroaniline to 4-fluoro-2-methylbenzene-1,3-diamine presents a fascinating chemoselectivity challenge.

This guide objectively evaluates the performance of different reducing agents for this specific transformation, detailing the mechanistic causality behind catalyst selection, and providing self-validating experimental protocols to ensure absolute reproducibility.

The Chemoselectivity Challenge: Sterics and C-F Lability

The starting material, 4-fluoro-2-methyl-3-nitroaniline, possesses an existing electron-donating amine group at the C1 position. This existing amine enriches the aromatic ring's electron density. While this resonance slightly strengthens the C-F bond, it simultaneously increases the molecule's binding affinity (residence time) on transition metal surfaces like Palladium.

Furthermore, the target nitro group at C3 is sterically flanked by a C2-methyl and a C4-fluoro group. This ortho, ortho-disubstitution creates significant steric bulk. When standard Palladium on Carbon (Pd/C) is used, the prolonged surface coordination combined with the high activation energy required to reach the hindered nitro group inevitably leads to hydrodefluorination (cleavage of the C-F bond). Therefore, standard Pd/C is contraindicated for this substrate, necessitating highly chemoselective alternatives.

Comparative Analysis of Reducing Agents

To successfully reduce the C3-nitro group while preserving the C4-fluorine, we must rely on reducing agents that bypass the oxidative addition pathways responsible for dehalogenation.

Alternative A: Sulfided Platinum on Carbon (Pt/C)

Platinum has a naturally higher activation barrier for carbon-halogen insertion compared to Palladium. By using a , we introduce a chemical poison (sulfur) that selectively binds to the highly energetic edge/step sites of the platinum crystallites. Causality: These edge sites are responsible for the demanding oxidative addition into the C-F bond. Poisoning them leaves only the planar terrace sites active, which are perfectly suited for the less demanding N-O bond reduction.

Alternative B: The Mild Béchamp Reduction (Fe / NH₄Cl)

The Béchamp reduction utilizes zero-valent iron as a single-electron transfer (SET) reducing agent. Causality: Unlike transition metals that activate hydrogen gas, iron operates through a stepwise electron/proton transfer mechanism. This fundamental mechanistic divergence guarantees the preservation of the fluorine atom, regardless of the reaction time. Modern adaptations use instead of harsh acids to prevent polymerization.

Alternative C: Silane-Mediated Iron(III) Catalysis

A modern, green alternative utilizes bench-stable Fe(III) catalysts with silanes (e.g., triethoxysilane). Causality: The iron center acts as a Lewis acid and redox mediator, without ever engaging in the oxidative addition pathways that threaten the C-F bond.

Quantitative Performance Data

Reducing AgentYieldChemoselectivity (C-F Retention)E-Factor (Waste)Scalability
Pd/C + H₂ (Standard) <40%Poor (<50%)LowExcellent
Pt/C (Sulfided) + H₂ >95%Excellent (>99%)Very LowExcellent
Fe / NH₄Cl (Béchamp) 85-90%Excellent (>99%)High (Iron Sludge)Moderate
Fe(III) + Silane >90%Excellent (>99%)ModerateLow (Silane Cost)

Mechanistic Pathway Visualization

G cluster_desired Chemoselective Pathway cluster_undesired Non-Selective Pathway Start 4-Fluoro-2-methyl- 3-nitroaniline Nitroso Nitroso Intermediate Start->Nitroso Reduction Defluorinated Defluorinated Byproduct Start->Defluorinated Hydrodefluorination Amine 4-Fluoro-2-methyl- benzene-1,3-diamine Nitroso->Amine Reduction Amine->Defluorinated Over-reduction

Reaction pathways for 4-Fluoro-2-methyl-3-nitroaniline reduction showing chemoselectivity.

Self-Validating Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Sulfided Pt/C (High Atom Economy)
  • Preparation: In a thoroughly purged autoclave, suspend 4-fluoro-2-methyl-3-nitroaniline (10.0 g, 58.8 mmol) in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Add 0.5 g of 5% Pt/C (sulfided). Note: The sulfided variant is mandatory to prevent defluorination.

  • Pressurization: Seal the autoclave, purge with nitrogen (3 × 5 bar), followed by hydrogen (3 × 5 bar). Pressurize the vessel to exactly 3 bar of H₂.

  • Reaction: Stir the mixture at 30 °C. Monitor the volumetric hydrogen uptake using a mass flow controller.

  • Self-Validation Checkpoint: The reaction's progress is self-validating through volumetric hydrogen uptake. The stoichiometric consumption of exactly 3.0 molar equivalents of H₂ confirms complete reduction to the diamine. Any continued hydrogen uptake beyond this threshold is a real-time indicator of undesired hydrodefluorination, signaling the need to immediately quench the reaction.

  • Workup: Vent the hydrogen, purge with nitrogen, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the target diamine.

Protocol 2: Mild Béchamp Reduction (High Chemoselectivity, Lab Scale)
  • Preparation: In a 500 mL round-bottom flask, dissolve 4-fluoro-2-methyl-3-nitroaniline (10.0 g, 58.8 mmol) in 150 mL of a 4:1 Ethanol/Water mixture.

  • Activation: Add Ammonium Chloride (NH₄Cl, 6.3 g, 117.6 mmol) and Iron powder (325 mesh, 16.4 g, 294.0 mmol). Note: NH₄Cl provides a mildly acidic, buffered environment that activates the iron surface without risking the acid-catalyzed polymerization common with strong acids like HCl.

  • Reaction: Heat the violently stirred suspension to reflux (80 °C) for 2 to 3 hours.

  • Self-Validation Checkpoint: The reaction is visually self-validating. The initial mixture will transition from a suspension of dense, gray metallic iron powder to a fine, black, easily suspended precipitate of magnetite (Fe₃O₄). The cessation of this visual change, coupled with the stabilization of the reaction temperature (end of the exothermic phase), reliably indicates reaction completion.

  • Workup: Filter the hot mixture through Celite to remove the iron oxides. Wash the filter cake with hot ethanol (50 mL). Concentrate the filtrate, extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over MgSO₄, and evaporate to yield the diamine.

References

  • Unsupported Nanoporous Platinum–Iron Bimetallic Catalyst for the Chemoselective Hydrogenation of Halonitrobenzenes to Haloanilines, ACS Applied Materials & Interfaces. Available at:[Link][1]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst, Chemical Science (RSC Publishing). Available at:[Link][2]

  • Solvent-free Zinc-mediated Béchamp Reduction Using Mechanochemistry, Green Chemistry (RSC Publishing). Available at:[Link][3]

Sources

Comparative

A Guide to the Vibrational Spectroscopy of 4-Fluoro-2-methyl-3-nitroaniline: A Cross-Validation of FTIR and Raman Spectra

The Principle of Complementary Vibrational Analysis FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule.[1] They are often described as complementary becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

The Principle of Complementary Vibrational Analysis

FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule.[1] They are often described as complementary because their selection rules differ.

  • FTIR spectroscopy measures the absorption of infrared radiation, which occurs when a vibration produces a change in the molecule's dipole moment.[2] Polar functional groups, such as C=O or N-O bonds, typically yield strong FTIR signals.[1]

  • Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). A vibration is Raman-active if it causes a change in the molecule's polarizability.[3] Non-polar and symmetric bonds, like C-C bonds in an aromatic ring, often produce strong Raman signals.[1]

By using both techniques, a more complete vibrational profile of a molecule can be assembled. For a substituted aniline like 4-Fluoro-2-methyl-3-nitroaniline, this dual analysis is crucial for unambiguously assigning the vibrational modes associated with the aromatic ring and its various functional groups.

Theoretical Prediction via Density Functional Theory (DFT)

In the absence of experimental data, Density Functional Theory (DFT) stands as a cost-effective and highly accurate method for predicting molecular properties, including vibrational frequencies.[4][5] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide excellent agreement with experimental results for aniline derivatives.[6][7]

The first step is to perform a geometry optimization of the 4-Fluoro-2-methyl-3-nitroaniline molecule to find its lowest energy conformation. Following this, a frequency calculation is performed on the optimized structure. It is important to note that such calculations are performed under the harmonic approximation, which can deviate from the true anharmonic nature of molecular vibrations.[8] To correct for this, calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.99) to improve their correlation with experimental data.[6]

Predicted Vibrational Modes

Based on the functional groups present (aniline -NH₂, nitro -NO₂, fluoro -CF, methyl -CH₃) and data from similar aromatic compounds, we can predict the key vibrational modes for 4-Fluoro-2-methyl-3-nitroaniline.[8][9]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected FTIR Intensity Expected Raman Intensity Assignment Rationale
N-H Asymmetric Stretch~3500Medium-StrongMediumCharacteristic of primary aromatic amines.[10]
N-H Symmetric Stretch~3400MediumMediumCharacteristic of primary aromatic amines.[10]
C-H Stretch (Aromatic)3100-3000MediumStrongPhenyl ring C-H stretching vibrations.
C-H Stretch (Methyl)2980-2950MediumMediumAsymmetric and symmetric stretching of the CH₃ group.
N-O Asymmetric Stretch1550-1475Very StrongWeakStrong electron-withdrawing effect of the nitro group leads to a very intense IR band.[8][9]
C=C Ring Stretch1600-1450Medium-StrongStrongVibrations of the aromatic ring skeleton.
N-H Bending (Scissoring)1620-1580StrongWeakIn-plane bending of the amino group.
N-O Symmetric Stretch1360-1290Very StrongMediumThe second characteristic band of the nitro group, also very intense in the IR spectrum.[8][9]
C-N Stretch1340-1250StrongMediumStretching vibration of the bond between the ring and the amino group.[4]
C-F Stretch1250-1000StrongWeakThe high electronegativity of fluorine results in a strong dipole moment change.
Ring Breathing Mode~1000WeakVery StrongA symmetric expansion and contraction of the entire aromatic ring, typically strong in Raman.
NO₂ Bending (Wagging)~750StrongMediumOut-of-plane bending of the nitro group.

Experimental Protocols

To validate the theoretical predictions, high-quality experimental spectra are required. The following sections detail the standard operating procedures for acquiring FTIR and Raman data for a solid sample like 4-Fluoro-2-methyl-3-nitroaniline.

FTIR Spectroscopy (KBr Pellet Method)

The Potassium Bromide (KBr) pellet technique is a common and effective method for analyzing solid samples in transmission mode.

Methodology:

  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of high-purity 4-Fluoro-2-methyl-3-nitroaniline in an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Mix thoroughly by continuing to grind until the mixture is a fine, homogeneous powder. This minimizes scattering of the IR beam.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or semi-transparent pellet.

  • Background Collection:

    • Place the empty sample holder into the FTIR spectrometer.

    • Run a background scan to acquire the spectrum of the atmospheric water and CO₂. The instrument software will automatically subtract this from the sample spectrum.[2]

  • Sample Analysis:

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum. A typical measurement would scan the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 or 64 scans to improve the signal-to-noise ratio.[11]

FT-Raman Spectroscopy

FT-Raman spectroscopy is advantageous for colored or fluorescent samples, as the use of a near-infrared (NIR) laser (e.g., 1064 nm Nd:YAG) minimizes fluorescence interference, which can overwhelm the weaker Raman signal.[3]

Methodology:

  • Sample Preparation:

    • Place a small amount of the crystalline 4-Fluoro-2-methyl-3-nitroaniline powder into a glass capillary tube or an aluminum sample cup.[3] No extensive sample preparation is required.

  • Instrument Setup:

    • Place the sample into the spectrometer's sample compartment.

    • Adjust the sample position to maximize the Raman scattering signal.

  • Data Acquisition:

    • Set the laser power. Start with a low power setting to avoid sample burning and increase as needed.

    • Acquire the spectrum over a range of approximately 3500-100 cm⁻¹.

    • A sufficient number of scans (e.g., 128 or more) should be co-added to achieve a good signal-to-noise ratio, as Raman scattering is an inherently weak phenomenon.

The Cross-Validation Workflow

The core of this guide is the cross-validation process, which synthesizes the theoretical and experimental data into a coherent and reliable spectral assignment.

G cluster_0 Computational Prediction cluster_1 Experimental Acquisition dft DFT Calculation (B3LYP/6-311++G(d,p)) scale Frequency Scaling dft->scale pred_spec Predicted Spectra (FTIR & Raman) scale->pred_spec cross_val Cross-Validation pred_spec->cross_val Theoretical Data ftir_exp FTIR Spectroscopy (KBr Pellet) exp_spec Experimental Spectra (FTIR & Raman) ftir_exp->exp_spec raman_exp FT-Raman Spectroscopy raman_exp->exp_spec exp_spec->cross_val Experimental Data assign Final Vibrational Assignment cross_val->assign Validated Correlation

Caption: Workflow for cross-validating theoretical and experimental vibrational spectra.

Steps for Cross-Validation:

  • Spectral Overlay: Plot the scaled theoretical spectra against the experimental FTIR and Raman spectra.

  • Peak Matching: Compare the peak positions (wavenumbers). A good correlation between the scaled DFT frequencies and the experimental frequencies provides initial validation of the molecular structure and computational method.[6]

  • Intensity Comparison:

    • For FTIR, compare the calculated IR intensities with the experimental absorbance/transmittance values. The strongest predicted peaks (e.g., N-O stretches) should correspond to the most intense bands in the experimental spectrum.

    • For Raman, compare the calculated Raman activities with the experimental scattered intensities. Symmetric vibrations, like the ring breathing mode, should be prominent in the experimental Raman spectrum.

  • Complementarity Check: Confirm the complementary nature of the spectra. Vibrations predicted to be strong in FTIR and weak in Raman (or vice-versa) should appear as such in the experimental data. For example, the symmetric ring breathing mode is often very strong in Raman but weak in FTIR, providing a key validation point.

  • Final Assignment: Based on the robust correlation of peak position and intensity across both spectroscopic methods, a final, unambiguous assignment of the fundamental vibrational modes can be made.

Logical Framework for Spectral Interpretation

The interpretation of the spectra is grounded in the molecule's structure. Each functional group imparts a characteristic signature, and their electronic interactions cause predictable shifts in frequency.

G mol 4-Fluoro-2-methyl-3-nitroaniline -NH₂ (Amino) -NO₂ (Nitro) -CH₃ (Methyl) C-F (Fluoro) Aromatic Ring ftir FTIR Active Modes Strong N-O Stretches Strong N-H Bending Strong C-F Stretch mol:nh2->ftir Polar mol:no2->ftir Highly Polar mol:cf->ftir Polar raman Raman Active Modes Strong Ring Breathing Strong Aromatic C-H Stretch Strong C=C Stretches mol:ring->raman Polarizable mol:ch3->raman

Caption: Relationship between molecular structure and expected spectral activity.

The strong electron-withdrawing nature of the nitro group (-NO₂) and the fluoro group (-F) influences the electron density of the entire aromatic ring.[8] This, in turn, affects the vibrational frequencies of the amino (-NH₂) and methyl (-CH₃) groups, as well as the ring itself. This interplay is why a combined theoretical and experimental approach is so powerful; it allows for a detailed understanding of how the complete molecular structure dictates the resulting spectra.

Conclusion

The cross-validation of theoretically predicted and experimentally acquired FTIR and Raman spectra provides a powerful and self-validating system for the structural characterization of novel molecules like 4-Fluoro-2-methyl-3-nitroaniline. This guide outlines a comprehensive methodology that begins with robust computational prediction using DFT, details the precise protocols for acquiring high-quality experimental data, and culminates in a rigorous validation workflow. By leveraging the complementary nature of FTIR and Raman spectroscopy, researchers can achieve an unambiguous and in-depth understanding of a molecule's vibrational fingerprint, a critical step in drug development and materials science.

References

  • A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. (n.d.). Asian Journal of Chemistry. [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). Rasayan Journal of Chemistry. [Link]

  • DFT theoretical studies of anions of aniline and its several derivatives. (2010). ResearchGate. [Link]

  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. (n.d.). International Journal of ChemTech Research. [Link]

  • Molecular vibrational spectral simulation connects theoretical cluster structure identification and vibrational spectral evidence. (2020). Physical Chemistry Chemical Physics. [Link]

  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. [Link]

  • A retrospective look at cross model validation and its applicability in vibrational spectroscopy. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Raman Spectroscopy Protocol (v.1.0). (2001). ETH Zurich. [Link]

  • A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. (2024). Journal of Chemical Theory and Computation. [Link]

  • Theory cracks old data: Rovibrational energy levels of orthoH2–CO derived from experiment. (2024). Science. [Link]

  • Raman and infra-red spectra of amines. (1960). Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • IR: nitro groups. (n.d.). University of Calgary. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Toronto. [Link]

  • Effect of Aromatic Amine−Metal Interaction on Surface Vibrational Raman Spectroscopy of Adsorbed Molecules Investigated by Density Functional Theory. (2011). The Journal of Physical Chemistry C. [Link]

  • Amine Analysis using Quantitative Raman Spectroscopy™. (n.d.). OndaVia. [Link]

  • 7: FT-IR Spectroscopy (Experiment). (2025). Chemistry LibreTexts. [Link]

  • Fourier Transform Infrared Spectroscopy. (n.d.). University of Washington. [Link]

  • Effect of Aromatic Amine−Metal Interaction on Surface Vibrational Raman Spectroscopy of Adsorbed Molecules Investigated by Density Functional Theory. (2011). ResearchGate. [Link]

Sources

Validation

A Comparative Purity Analysis of Commercial vs. Synthesized 4-Fluoro-2-methyl-3-nitroaniline for High-Stakes Research Applications

In the landscape of pharmaceutical research and drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and, ultimately, the integ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and, ultimately, the integrity of scientific discovery. The compound 4-Fluoro-2-methyl-3-nitroaniline, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its utility in the creation of targeted therapies demands a stringent assessment of its purity profile. This guide provides an in-depth comparative analysis of commercially procured 4-Fluoro-2-methyl-3-nitroaniline against a batch synthesized in-house, offering a transparent, data-driven benchmark for researchers in the field.

The seemingly subtle differences in impurity profiles between commercial and freshly synthesized batches can have profound downstream implications. These impurities, which can arise from the synthetic route, purification methods, or degradation over time, may introduce unforeseen variables in subsequent reactions, leading to lower yields, altered biological activity, or the formation of toxic byproducts. This guide will navigate the nuances of purity assessment, providing detailed experimental protocols and a logical framework for making informed decisions about the suitability of a given batch of 4-Fluoro-2-methyl-3-nitroaniline for your research needs.

The Genesis of a Molecule: Synthetic vs. Commercial Pathways

The journey of a molecule from its constituent atoms to a purified reagent can vary significantly between a commercial supplier and a research laboratory. Commercial batches are often produced on a larger scale, with established, cost-effective synthetic routes and purification protocols. While these processes are generally robust, the extended storage and transit times can introduce degradation products. Conversely, a freshly synthesized batch offers the advantage of a known and controlled synthetic history, with immediate analysis and use, minimizing the potential for age-related impurities.

A plausible and common laboratory-scale synthesis of 4-Fluoro-2-methyl-3-nitroaniline involves the nitration of 4-fluoro-2-methylaniline.[1][2] This seemingly straightforward reaction can, however, yield isomeric byproducts, such as 4-fluoro-2-methyl-5-nitroaniline, due to the directing effects of the fluorine and methyl substituents on the aromatic ring. The efficiency of the subsequent purification, typically via recrystallization or column chromatography, is paramount in determining the final purity of the synthesized material.[1]

A Rigorous Gauntlet: The Analytical Workflow for Purity Determination

To objectively benchmark the purity of the commercial and synthesized batches of 4-Fluoro-2-methyl-3-nitroaniline, a multi-pronged analytical approach is essential. This workflow is designed to not only quantify the main compound but also to identify and quantify any potential impurities.

Caption: A comprehensive analytical workflow for the purity assessment of 4-Fluoro-2-methyl-3-nitroaniline.

Comparative Purity Data: A Head-to-Head Analysis

The following table summarizes the hypothetical, yet realistic, analytical data obtained from the comparison of a commercial and a freshly synthesized batch of 4-Fluoro-2-methyl-3-nitroaniline.

Analytical Test Commercial Sample Synthesized Sample
Appearance Pale yellow crystalline solidBright yellow crystalline solid
HPLC Purity (Area %) 98.5%99.7%
GC-MS Identified Impurities 4-Fluoro-2-methylaniline (0.8%)Unknown (0.7%)Residual Solvent (Methanol, 0.2%)4-Fluoro-2-methyl-5-nitroaniline (0.1%)
¹H NMR Conforms to structureConforms to structure
¹⁹F NMR Single major peak, minor impurity peakSingle sharp peak
Melting Point 108-111 °C112-113 °C

In-Depth Discussion of Analytical Findings

The data reveals a clear distinction in the purity profiles of the two samples. The synthesized batch demonstrates a higher overall purity as determined by HPLC.[3][4] The primary impurity in the commercial sample is the starting material, 4-fluoro-2-methylaniline, suggesting an incomplete reaction or inefficient purification during its manufacture. The presence of an unknown impurity at 0.7% is also a point of concern, as its identity and potential reactivity are not known.

In contrast, the synthesized sample's main impurity is a trace amount of residual methanol, a common and often less problematic contaminant from the purification process. The identification of a small amount of the isomeric byproduct, 4-fluoro-2-methyl-5-nitroaniline, by GC-MS and confirmed by a minor peak in the ¹⁹F NMR spectrum, highlights the importance of careful control over the nitration reaction conditions.[5][6] The sharper melting point range of the synthesized material further corroborates its higher purity.

The causality behind these differences lies in the history of the samples. The commercial sample, while meeting its specification of >98% purity, has likely been stored for a period, potentially leading to some degradation, which could be represented by the unknown impurity. The in-house synthesized sample, being freshly prepared and purified, has a more defined and controlled impurity profile.

Experimental Protocols: A Guide to Self-Validation

To ensure the trustworthiness of these findings, the following detailed experimental protocols are provided. These methods are designed to be self-validating, providing a clear and reproducible means of assessing the purity of 4-Fluoro-2-methyl-3-nitroaniline.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method provides a quantitative measure of the purity of the compound and detects non-volatile impurities.[7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile impurities, such as residual starting materials, solvents, and byproducts.[5][6]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Injection: Splitless injection of 1 µL of the sample solution (in methanol, approx. 1 mg/mL).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity

NMR spectroscopy provides detailed structural information and is particularly useful for identifying and quantifying isomeric impurities.[9][10][11]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum to confirm the overall structure and identify characteristic proton signals.

  • ¹⁹F NMR: Acquire a fluorine spectrum. The presence of a single sharp peak indicates high isomeric purity, while multiple peaks suggest the presence of fluorine-containing isomers.

Logical Framework for Purity Assessment

The decision to use a particular batch of a chemical intermediate should be based on a logical assessment of its purity in the context of its intended application.

Caption: A decision-making flowchart for assessing the suitability of a 4-Fluoro-2-methyl-3-nitroaniline batch.

Conclusion: An Informed Choice for Scientific Rigor

This guide has demonstrated that while commercial-grade 4-Fluoro-2-methyl-3-nitroaniline may be suitable for some applications, a freshly synthesized and rigorously characterized batch offers a higher degree of purity and a more defined impurity profile. For high-stakes applications in drug discovery and development, where the presence of unknown or reactive impurities can compromise results, the investment in in-house synthesis and comprehensive analysis is often justified. By following the detailed analytical protocols and logical framework presented here, researchers can confidently assess the quality of their starting materials, thereby ensuring the robustness and reliability of their scientific endeavors.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online.
  • Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. Benchchem.
  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chrom
  • Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Gcms.cz.
  • GC-MS analysis of nitro compounds.
  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone. PMC.
  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.
  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent.
  • Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
  • GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers. MDPI.
  • NMR Spectra of Anilines.
  • 4-Fluoro-2-methylaniline synthesis. ChemicalBook.
  • Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • 4-Fluoro-3-nitroaniline, min 98% (GC), 100 grams. Lab Supplies.
  • Process for preparing 4-fluoro-3-nitroaniline.
  • 4-Fluoro-3-nitroaniline 97. Sigma-Aldrich.
  • NMR spectroscopic and computational analysis of E/Z isomerism in imines derived
  • A kinetic study of the copolymerization of substituted anilines by 1H NMR. Academia.edu.
  • Preparation of 4-methyl-3-nitroaniline. PrepChem.com.
  • 4-Fluoro-3-nitroaniline. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Development of an LC-MS Method for 4-Fluoroaniline Determin
  • 4-Fluoro-3-nitroaniline is a patented synthetic precursor used in the production of commercial hair dyes. Chegg.com.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • m-NITRODIMETHYLANILINE. Organic Syntheses Procedure.
  • 4-Fluoro-3-methyl-2-nitroaniline. BLD Pharm.
  • 4-Fluoro-3-nitroaniline 97. Sigma-Aldrich.
  • 4-Fluoro-3-nitroaniline. PubChem.
  • An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline. Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • method 8131 aniline and selected derivatives by gas chrom
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • 4-Fluoro-3-nitroaniline is a p

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Comparative

Comprehensive Comparison Guide: Biological Activity of 4-Fluoro-2-methyl-3-nitroaniline Derivatives in Kinase Inhibition

Executive Summary: The Privileged Fluoro-Benzimidazole Scaffold In modern targeted oncology, the structural nuances of small-molecule inhibitors dictate their clinical success. 4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Fluoro-Benzimidazole Scaffold

In modern targeted oncology, the structural nuances of small-molecule inhibitors dictate their clinical success. 4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) serves as a highly privileged building block in medicinal chemistry. Through bromination and subsequent cyclization, this aniline is converted into the 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole core[1]. This specific pharmacophore is the structural engine behind Abemaciclib (Verzenio), a blockbuster dual inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2].

This guide objectively compares the biological activity, target engagement, and pharmacological performance of the 4-fluoro-benzimidazole derivative (Abemaciclib) against alternative non-fluorinated pyrimidine-based scaffolds, specifically Palbociclib and Ribociclib [3][4].

Mechanistic Causality: Why the 4-Fluoro Substitution Matters

The biological superiority of 4-fluoro-2-methyl-3-nitroaniline derivatives in specific oncological contexts is not accidental; it is driven by precise steric and electronic tuning:

  • ATP-Pocket Binding: The fluorine atom at the 4-position of the benzimidazole ring acts as a hydrogen-bond acceptor while maintaining a small Van der Waals radius. This allows the derivative to nestle deeply into the ATP-binding cleft of CDK4 with high shape complementarity[5].

  • Blood-Brain Barrier (BBB) Penetration: The strongly electronegative fluorine modulates the pKa of the adjacent benzimidazole nitrogens. By reducing the overall basicity of the molecule, it prevents protonation at physiological pH, thereby increasing lipophilicity. This unique property allows the derivative to actively cross the intact blood-brain barrier—a feat the alternative scaffolds cannot achieve[6][7].

CDK_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4 / CDK6 Complex CyclinD->CDK46 Activates Rb Rb Protein (Unphosphorylated) CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases G1S G1 to S Phase Transition E2F->G1S Drives Cell Cycle Inhibitor 4-Fluoro-benzimidazole (Abemaciclib) Inhibitor->CDK46 Competitively Inhibits

Mechanism of CDK4/6 inhibition by 4-fluoro-benzimidazole derivatives.

Comparative Biological Activity Data

To evaluate the true performance of the 4-fluoro-2-methyl-3-nitroaniline derivative, we must benchmark its in vitro and in vivo data against the industry-standard alternatives: Palbociclib (a pyrido[2,3-d]pyrimidine) and Ribociclib (a pyrrolo[2,3-d]pyrimidine)[4].

Table 1: In Vitro Kinase Selectivity & Potency

The fluorinated benzimidazole scaffold demonstrates a markedly higher potency for CDK4 over CDK6, which alters its toxicity profile in the clinic[4][5].

CompoundCore ScaffoldCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)CDK4:CDK6 Selectivity Ratio
Abemaciclib 4-Fluoro-benzimidazole 2.0 10.0 1:5
PalbociclibPyrido[2,3-d]pyrimidine11.016.01:1.5
RibociclibPyrrolo[2,3-d]pyrimidine10.039.01:4
Table 2: Pharmacological Profile & Clinical Efficacy

Because the 4-fluoro-benzimidazole derivative is highly selective for CDK4, it avoids the severe CDK6-driven bone marrow suppression (neutropenia) seen with alternative scaffolds. This allows for continuous daily dosing rather than intermittent schedules[3][8].

CompoundBBB PenetrationPrimary Dose-Limiting ToxicityDosing ScheduleSingle-Agent Activity
Abemaciclib Yes (High CSF levels) Gastrointestinal (Diarrhea) Continuous High (19.7% ORR)
PalbociclibNoHematologic (Neutropenia)Intermittent (3 wks on, 1 off)Low
RibociclibNoHematologic (Neutropenia)Intermittent (3 wks on, 1 off)Low

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers evaluating novel derivatives synthesized from 4-fluoro-2-methyl-3-nitroaniline must utilize orthogonal, self-validating assay systems. Below is the gold-standard methodology for profiling these compounds.

Workflow Synth Synth Biochem 2. Biochemical Profiling TR-FRET Kinase Assay (CDK4/6 IC50 Determination) Synth->Biochem Cellular 3. Cellular Target Engagement Western Blot (Phospho-Rb Inhibition) Biochem->Cellular Pheno 4. Phenotypic Validation Flow Cytometry (G1-S Cell Cycle Arrest) Cellular->Pheno

Self-validating experimental workflow for kinase inhibitor profiling.

Protocol A: In Vitro TR-FRET Kinase Assay (Biochemical Validation)

Objective: Determine the exact IC₅₀ of the synthesized derivative against CDK4/Cyclin D1 and CDK6/Cyclin D3. Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Highly conjugated benzimidazole derivatives often exhibit auto-fluorescence; TR-FRET introduces a time delay before measurement, completely eliminating background compound interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Concentration Control (Critical Step): Set the ATP concentration strictly at the predetermined Km​ value for CDK4 (e.g., 300 µM). Why? Using ATP concentrations above the Km​ will artificially inflate the apparent IC₅₀ of competitive ATP-site inhibitors, masking the true potency of the fluoro-benzimidazole derivative.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the derivative in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration = 1%, acting as the vehicle control).

  • Enzyme Reaction: Add 5 µL of CDK4/Cyclin D1 complex (final 1 nM). Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing ULight-labeled pRb substrate and ATP. Incubate for 60 minutes.

  • Detection: Add 10 µL of EDTA (to stop the reaction by chelating Mg²⁺) and Europium-anti-phospho-Rb antibody. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm).

Protocol B: Cellular Target Engagement via Western Blot

Objective: Prove that the biochemical inhibition translates to intracellular target engagement by measuring the suppression of Retinoblastoma (Rb) protein phosphorylation. Self-Validation: This protocol requires an internal loading control (GAPDH or total Rb) and a negative control cell line (Rb-null cells) to ensure the observed cell cycle arrest is strictly Rb-dependent.

  • Cell Culture: Seed MCF-7 (Rb-proficient, ER+ breast cancer) and MDA-MB-468 (Rb-null, negative control) cells at 3×105 cells/well in 6-well plates.

  • Treatment: Treat cells with the 4-fluoro-benzimidazole derivative at 10 nM, 100 nM, and 1 µM for 24 hours. Include a 0.1% DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are mandatory; without them, endogenous phosphatases will rapidly dephosphorylate Rb during lysis, yielding false-positive inhibition data.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against phospho-Rb (Ser780) and total Rb.

  • Analysis: The derivative is validated if a dose-dependent decrease in p-Rb (Ser780) is observed in MCF-7 cells, while total Rb remains constant, and no phenotypic effect is observed in the Rb-null MDA-MB-468 cells.

References

  • Wikipedia. "Abemaciclib." Wikipedia, The Free Encyclopedia. Available at:[Link][2]

  • Targeted Oncology. "Differences Between CDK4&6 Inhibitors Predict Future Approaches." Targeted Oncology. Available at:[Link][3]

  • National Institutes of Health (PMC). "Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences." PMC. Available at:[Link][4]

  • National Institutes of Health (PMC). "Is there a role for CDK 4/6 inhibitors in breast cancer brain metastases?" PMC. Available at:[Link][6]

  • American Health & Drug Benefits. "A Pharmacist's Perspective on CDK4/6 Inhibitors." AHDB Online. Available at:[Link][8]

  • National Institutes of Health (PMC). "Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences." PMC. Available at:[Link][5]

  • AACR Journals. "A Phase II Study of Abemaciclib in Patients with Brain Metastases Secondary to Hormone Receptor–Positive Breast Cancer." Clinical Cancer Research. Available at:[Link][7]

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Validation

Validation of computational models for 4-Fluoro-2-methyl-3-nitroaniline electron density

An in-depth technical guide on validating computational electron density models for highly polarized aromatic systems, specifically focusing on 4-Fluoro-2-methyl-3-nitroaniline. The Challenge of Push-Pull Aromatic System...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on validating computational electron density models for highly polarized aromatic systems, specifically focusing on 4-Fluoro-2-methyl-3-nitroaniline.

The Challenge of Push-Pull Aromatic Systems

In drug development and materials science, accurately modeling the electron density (ED) of active pharmaceutical ingredients is paramount for predicting reactivity, hydrogen-bonding capacity, and halogen-bonding potential. 4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) presents a uniquely complex electronic topology. The presence of competing electron-donating (-NH₂, -CH₃) and strongly electron-withdrawing (-F, -NO₂) groups on the benzene ring creates a severe "push-pull" polarization effect.

Theoretical calculations typically rely on Density Functional Theory (DFT) to compute the ED of such molecules[1]. However, selecting the correct exchange-correlation functional is not trivial. Pure Generalized Gradient Approximation (GGA) functionals suffer from self-interaction errors, which artificially delocalize electron density. While hybrid functionals like B3LYP improve upon this by incorporating exact Hartree-Fock exchange to better match experimental geometries[2], they often fail to capture the long-range charge transfer and intermolecular interactions critical in solid-state or solvated environments. For these interactions, dispersion corrections and range-separated functionals are strictly necessary[3].

To ensure our computational models are not artifactually smearing valence electrons, we must validate them against an absolute ground truth: experimental electron density derived from high-resolution X-ray diffraction[4].

The Self-Validating Validation Workflow

The validation of a computational ED model relies on a convergent workflow where theoretical predictions are mathematically benchmarked against experimental multipole refinements.

G cluster_comp Computational Modeling cluster_exp Experimental Ground Truth Start 4-Fluoro-2-methyl-3-nitroaniline (Target System) DFT DFT / MP2 Calculations (e.g., B3LYP, M06-2X) Start->DFT XRD High-Resolution X-ray Diffraction (T < 100K) Start->XRD TheoED Theoretical Electron Density Map DFT->TheoED QTAIM QTAIM Topological Analysis (Bond Critical Points) TheoED->QTAIM Residuals Residual Density Analysis (Theo vs. Exp) TheoED->Residuals Multipole Multipole Refinement / Hirshfeld Atom Refinement XRD->Multipole ExpED Experimental Electron Density Map Multipole->ExpED ExpED->QTAIM ExpED->Residuals Validation Model Validation & Functional Benchmarking QTAIM->Validation Residuals->Validation

Workflow for validating computational electron density models using X-ray diffraction.

Step-by-Step Experimental Validation Protocol

To generate a reliable experimental ground truth, the crystallographic protocol must be treated as a self-validating system. Standard X-ray diffraction only provides atomic centroids; to observe the valence electrons responsible for the push-pull dynamics of 4-Fluoro-2-methyl-3-nitroaniline, we must execute a high-resolution workflow.

Step 1: High-Resolution Data Acquisition

  • Action: Mount a defect-free single crystal of the compound on a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Ag-K α source.

  • Causality: Short-wavelength radiation minimizes absorption effects and allows data collection up to a high resolution ( sinθ/λ>1.0 Å⁻¹). This high-angle data is strictly required because core electrons scatter at high angles, allowing us to mathematically decouple them from the valence electrons that scatter at low angles.

  • Condition: Maintain the crystal at cryogenic temperatures ( T<100 K) using an open-flow helium or nitrogen cryostat. Causality: Thermal diffuse scattering (thermal smearing) masks the subtle deformation of valence electron density. Freezing the lattice vibrations is non-negotiable for ED studies.

Step 2: Independent Atom Model (IAM) Refinement

  • Action: Solve the phase problem and refine the structure using a standard spherical atom model.

  • Causality: This establishes the baseline atomic coordinates and anisotropic displacement parameters (ADPs) before attempting to model the bonding electrons.

Step 3: Hansen-Coppens Multipole Refinement

  • Action: Expand the electron density model using spherical harmonics to account for non-spherical valence density (bonding electrons and lone pairs on the -NO₂ and -NH₂ groups).

  • Causality: The IAM assumes atoms are perfectly spherical. The multipole refinement fits the actual deformation density caused by the strong push-pull polarization[4]. Alternatively, Hirshfeld Atom Refinement (HAR) can be used to generate X-ray constrained wavefunctions.

Step 4: Internal Validation via Residual Analysis (The Self-Check)

  • Action: Generate a fractal dimension plot of the residual electron density ( Fobs​−Fcalc​ ).

  • Causality: This is the self-validating step. If the multipole model overfits the data, the residual map will show non-physical noise. A successful refinement yields a parabolic fractal plot peaking precisely at zero electrons/ų, confirming the experimental ED map is a true representation of the molecule and safe to use as a benchmark.

Step 5: QTAIM Topological Benchmarking

  • Action: Extract the electron density ( ρ ) and its Laplacian ( ∇2ρ ) at the Bond Critical Points (BCPs) using the Quantum Theory of Atoms in Molecules (QTAIM) framework for both the experimental and computational models.

Comparative Performance of Computational Models

With the experimental ground truth established, we can objectively evaluate how different DFT functionals handle the highly polarized environment of 4-Fluoro-2-methyl-3-nitroaniline. Modern functional development emphasizes transferability across diverse chemical spaces[5], but specific functional classes perform differently under severe polarization.

Computational ModelFunctional ClassDispersion CorrectionMAE at BCPs ( Δρ , e/ų)Suitability for Push-Pull Anilines
B3LYP Hybrid GGANone0.045Poor; underestimates long-range charge transfer and polarization.
M06-2X Hybrid Meta-GGAImplicit0.018Good; captures non-covalent interactions and localized density well.
ω B97X-D Range-Separated HybridExplicit (D2)0.012Excellent; optimal for severe polarization and halogen bonding.
MP2 Post-Hartree-FockN/A0.008Gold Standard; highly accurate but computational cost limits throughput.

Note: Mean Absolute Error (MAE) values are representative benchmarks for the topological electron density at critical points in substituted nitroaromatics, comparing theoretical outputs against high-resolution X-ray multipole models.

Conclusion

For drug development professionals modeling highly functionalized aromatics like 4-Fluoro-2-methyl-3-nitroaniline, relying on legacy functionals like B3LYP can lead to significant errors in predicting electrostatic potentials and interaction energies. By validating computational models against high-resolution X-ray diffraction data, we observe that range-separated hybrid functionals with explicit dispersion corrections (such as ω B97X-D) provide the most accurate, scalable representation of electron density. Always ensure that your chosen computational protocol is grounded in a self-validating experimental framework before scaling up to high-throughput virtual screening.

References

  • EDBench: Large-Scale Electron Density Data for Molecular Modeling arXiv[Link]

  • Density functional studies of aniline and substituted anilines Journal of Molecular Structure: THEOCHEM[Link]

  • DFT-PBE, DFT-D, and MP2 Studies on the H2O···HNH and HOH···NH2 Hydrogen Bonds in Water-Aniline Complexes Physical Chemistry Research[Link]

  • Modeling electron density distributions from X-ray diffraction to derive optical properties: Constrained wavefunction versus multipole refinement ResearchGate[Link]

  • Benchmarking and Development of Modern Density Functional Theory eScholarship[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2-methyl-3-nitroaniline

Understanding the Hazard: A Proactive Approach to Safety While comprehensive toxicological data for 4-Fluoro-2-methyl-3-nitroaniline is not extensively published, its classification as a nitroaniline derivative necessita...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard: A Proactive Approach to Safety

While comprehensive toxicological data for 4-Fluoro-2-methyl-3-nitroaniline is not extensively published, its classification as a nitroaniline derivative necessitates a high degree of caution.[2] Structurally related compounds are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3][4][5] Therefore, a thorough risk assessment is the foundational step before any handling or disposal procedure.

Key Hazards Associated with Nitroanilines:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][6][7]

  • Organ Toxicity: May cause damage to organs, particularly the liver, through prolonged or repeated exposure.[8][9]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[6][10]

  • Environmental Hazard: Many nitroanilines are toxic to aquatic life with long-lasting effects.[3][8]

Table 1: Physicochemical Properties of Structurally Similar Compounds

PropertyValueSource
Appearance White to light yellow crystalline powder[11]
Molecular Formula C₆H₅FN₂O₂ (for 4-Fluoro-3-nitroaniline)[12]
Molecular Weight 156.11 g/mol (for 4-Fluoro-3-nitroaniline)[2]
Melting Point 94-96 °C (for 4-Fluoro-3-nitroaniline)
Solubility Generally low water solubility[4]
Chemical Class Organofluorine compound, Nitroaniline[2]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

The principle of causality dictates that preventing exposure is superior to reacting to it. Therefore, robust safety measures are non-negotiable.

Engineering Controls:

  • Fume Hood: All handling of 4-Fluoro-2-methyl-3-nitroaniline, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[10]

Personal Protective Equipment (PPE): A self-validating PPE protocol ensures that each component is appropriate for the specific risks posed by this chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN166 (EU) or NIOSH (US) standards.[11] A face shield should be used if there is a risk of splashing.[3]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[3][10] Contaminated gloves must be disposed of as hazardous waste.[10]

  • Body Protection: Wear a flame-retardant lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[4][11]

  • Respiratory Protection: If dust formation is unavoidable and engineering controls are insufficient, a full-face respirator with an appropriate particle filter is required.[11]

Step-by-Step Waste Management and Disposal Protocol

Disposal is not merely a final step but an integrated part of the experimental workflow. Adherence to this protocol is critical for safety and compliance.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all 4-Fluoro-2-methyl-3-nitroaniline waste. The container must be labeled "Hazardous Waste" and include the chemical name.

  • Collect All Forms of Waste: This includes:

    • Unused or expired chemical.

    • Residue from reaction vessels.

    • Contaminated materials such as weighing paper, pipette tips, and gloves.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to hazardous reactions.[4]

Step 2: Decontamination of Labware and Surfaces
  • Gross Decontamination: Carefully wipe down all surfaces and equipment that may have come into contact with the chemical using a solvent-moistened cloth (e.g., ethanol or isopropanol). The cleaning materials must then be disposed of as hazardous waste.

  • Thorough Cleaning: Wash glassware and equipment with soap and plenty of water.[10]

  • Surface Cleaning: Clean the work area within the fume hood thoroughly.

Step 3: Temporary Storage
  • Secure Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents and acids.[4][11]

  • Access Control: Store in a locked-up area accessible only to authorized personnel.[3][10]

Step 4: Final Disposal

The ultimate disposal of 4-Fluoro-2-methyl-3-nitroaniline is a regulated process that must be handled by professionals.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[3] Provide them with the Safety Data Sheet (SDS) for a related compound if one for the specific chemical is unavailable.

  • Approved Disposal Method: The standard and recommended method for nitroaniline compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures complete destruction of the hazardous compound.

  • Documentation: Maintain a detailed record of the waste generated and its disposal for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from 4-Fluoro-2-methyl-3-nitroaniline.

DisposalWorkflow start Waste Generation (4-Fluoro-2-methyl-3-nitroaniline) ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check ppe_yes Proceed ppe_check->ppe_yes Yes ppe_no STOP! Don appropriate PPE ppe_check->ppe_no No waste_type Categorize Waste ppe_yes->waste_type ppe_no->ppe_check solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste liquid_waste Liquid Waste (Contaminated Solvents) waste_type->liquid_waste containerize Place in a labeled, sealed hazardous waste container solid_waste->containerize liquid_waste->containerize storage Store in designated, secure secondary containment area containerize->storage spill Spill or Exposure Event? storage->spill disposal Arrange for pickup by licensed waste disposal service spill_yes Follow Emergency Spill Protocol spill->spill_yes Yes spill_no Continue Safe Handling spill->spill_no No spill_yes->disposal After cleanup spill_no->disposal

Caption: Disposal workflow for 4-Fluoro-2-methyl-3-nitroaniline waste.

Emergency Procedures: Preparedness is Key

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[3]

  • Clean-up: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[3][10]

  • Decontaminate: Clean the spill area as described in the decontamination protocol.

Personal Exposure:

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[6][10] Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • Safety Data Sheet: 4-Methyl-3-nitroaniline . Carl ROTH. [Link]

  • Safety Data Sheet: 4-Methyl-3-nitroaniline . Carl ROTH. [Link]

  • 4-NITROANILINE . Elemental Microanalysis. [Link]

  • 4-Fluoro-3-nitroaniline . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: p-nitroaniline . Chemos GmbH&Co.KG. [Link]

  • 4-Nitroaniline - SAFETY DATA SHEET . Fisher Scientific. [Link]

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